molecular formula C8H4BrNO2 B021408 6-Bromoisatin CAS No. 6326-79-0

6-Bromoisatin

Numéro de catalogue: B021408
Numéro CAS: 6326-79-0
Poids moléculaire: 226.03 g/mol
Clé InChI: HVPQMLZLINVIHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoisatin is a natural product found in Dicathais orbita with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPQMLZLINVIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212651
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-79-0
Record name 1H-Indole-2,3-dione, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6326-79-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Bromoisatin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Bromoisatin: A Technical Guide to its Mechanism of Action in Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a halogenated derivative of the endogenous molecule isatin (B1672199), has emerged as a compound of interest in oncological research due to its demonstrated cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its effects on cancer cells. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the proposed signaling pathways. The primary mechanism elucidated is the induction of a caspase-independent apoptotic pathway, suggesting a mode of action that may circumvent resistance to conventional chemotherapy agents that rely on caspase-dependent cell death.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] The synthetic versatility of the isatin scaffold allows for modifications that can enhance its therapeutic potential. This compound is one such derivative, characterized by a bromine atom at the 6-position of the indole (B1671886) ring.[1] Research has indicated that this compound exhibits significant cytotoxic effects against cancer cell lines, making it a promising candidate for further investigation in drug development.[2] This guide will delve into the molecular mechanisms that underpin its anticancer activity.

Core Mechanism of Action: Induction of Caspase-Independent Apoptosis

The principal anticancer mechanism of this compound identified to date is the induction of apoptosis in cancer cells. A key finding is that this process occurs independently of the executioner caspases-3 and -7.[2][3] This is a significant observation, as many conventional chemotherapeutic agents rely on the activation of the caspase cascade to induce cell death. Tumors that have developed resistance to these therapies, often through the downregulation of caspase signaling, may remain susceptible to agents that trigger caspase-independent apoptosis.

Evidence for Caspase-Independent Pathway

Studies on the human colon adenocarcinoma cell line, HT29, have shown that while this compound effectively reduces cell viability and induces morphological changes consistent with apoptosis, it does not lead to an increase in the activity of caspase-3/7.[2][3] This strongly suggests that this compound activates an alternative, caspase-independent cell death program.

Proposed Involvement of Mitochondrial Factors

Caspase-independent apoptosis is often mediated by the release of mitochondrial intermembrane space proteins, most notably Apoptosis Inducing Factor (AIF).[4][5][6] Upon receiving a death signal, AIF is proposed to translocate from the mitochondria to the nucleus, where it can induce chromatin condensation and large-scale DNA fragmentation, leading to cell death.[4][5][6] While direct evidence of this compound inducing AIF translocation is pending, this remains a primary hypothesis for its mechanism of action.

dot graph TD{ rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Proposed Caspase-Independent Apoptosis Pathway for this compound.

Potential Role of the Akt Signaling Pathway

A hypothesized upstream event in the this compound-induced apoptotic pathway is the inhibition of the Akt signaling pathway. The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to the activation of apoptotic processes. While some isatin analogs have been shown to modulate this pathway, direct experimental evidence for this compound's effect on Akt phosphorylation is needed to confirm this aspect of its mechanism.

dot graph TD{ rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Hypothesized Inhibition of the Akt Signaling Pathway by this compound.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

ParameterCell LineValueReference
IC50 (Cell Proliferation)HT29 (Human Colon Adenocarcinoma)223 µM[2][3]
Apoptotic Index Increase (in vivo)Mouse Distal Colon2.3-fold increase[7]
Cell Proliferation Reduction (in vivo)Mouse Distal ColonSignificant (p ≤ 0.01)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

dot graphviz { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

dot graph TD{ rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#202124"];

} Caption: Experimental Workflow for Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Akt Phosphorylation

This protocol is used to investigate the effect of this compound on the Akt signaling pathway.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. To assess Akt activation, antibodies specific to the phosphorylated forms of Akt (e.g., at Ser473 and Thr308) are used.

  • Procedure:

    • Treat cells with this compound for various times and at different concentrations.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the levels of phosphorylated Akt to total Akt to determine the effect of this compound on Akt activation.

Conclusion and Future Directions

This compound demonstrates promising anticancer activity by inducing a caspase-independent apoptotic pathway in colon cancer cells. This mechanism of action is particularly relevant for overcoming resistance to conventional chemotherapies. While the involvement of mitochondrial factors like AIF and the upstream inhibition of the Akt signaling pathway are strongly hypothesized, further research is required to provide direct experimental evidence for these interactions. Future studies should focus on:

  • Investigating the subcellular localization of AIF following this compound treatment using immunofluorescence.

  • Quantifying the effect of this compound on mitochondrial membrane potential.

  • Performing kinase assays to determine if this compound directly inhibits Akt or other upstream kinases.

  • Expanding the investigation to other cancer cell lines to assess the broader applicability of its mechanism of action.

Elucidating the complete molecular pathway of this compound will be crucial for its potential development as a novel therapeutic agent.

References

The Multifaceted Biological Activities of 6-Bromoisatin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny due to their broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the isatin core, creating 6-bromoisatin, has been shown to modulate and often enhance these activities, making its derivatives promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and visual representations of implicated signaling pathways are provided to facilitate further research in this exciting field.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, often through caspase-independent pathways, and the inhibition of key cellular processes like cell cycle progression and proliferation.

Quantitative Anticancer Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related derivatives against various cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
This compoundHT29 (Colon)Proliferation Inhibition223[1]
Isatin DerivativeMCF-7 (Breast)Cytotoxicity19.13[2]
Isatin DerivativeA549 (Lung)Cytotoxicity15.69[2]
Isatin DerivativeHepG2 (Liver)Cytotoxicity13.68[2]
Mechanism of Anticancer Action

Caspase-Independent Apoptosis: A noteworthy characteristic of this compound is its ability to induce apoptosis without significantly increasing the activity of caspases 3 and 7[1]. This suggests the activation of a caspase-independent cell death pathway. One such pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation[3][4][5]. The process is often regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization[6][7][8].

G This compound This compound Bcl2_family Bcl-2 Family (e.g., Bax, Bak) This compound->Bcl2_family modulates Mitochondrion Mitochondrion AIF AIF Mitochondrion->AIF releases Bcl2_family->Mitochondrion regulates permeability Nucleus Nucleus AIF->Nucleus translocates to Chromatin_Condensation Chromatin Condensation Nucleus->Chromatin_Condensation DNA_Fragmentation Large-Scale DNA Fragmentation Nucleus->DNA_Fragmentation Apoptosis Apoptosis Chromatin_Condensation->Apoptosis DNA_Fragmentation->Apoptosis

Caspase-Independent Apoptosis Pathway

Cell Cycle Arrest: Isatin derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase[9][10]. This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are critical regulators of cell cycle progression[11][12][13][14][15]. Inhibition of CDKs can prevent the phosphorylation of target proteins necessary for entry into mitosis, thereby halting cell proliferation.

G 6-Bromoisatin_Derivative This compound Derivative CDK_Cyclin CDK-Cyclin Complexes 6-Bromoisatin_Derivative->CDK_Cyclin inhibits M_Phase M Phase CDK_Cyclin->M_Phase promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase progression

Induction of G2/M Cell Cycle Arrest

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases and hydrazones, have exhibited promising activity against a range of pathogenic bacteria and fungi. The lipophilicity conferred by the bromine atom and other substituents is thought to enhance the penetration of these compounds through microbial cell membranes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative isatin derivatives against selected microbial strains. While specific data for a wide range of this compound derivatives is still emerging, the data for chloro-analogs and other substituted isatins provide a strong indication of their potential.

Compound TypeMicroorganismMIC (µg/mL)Reference
6-Chloroisatin semicarbazoneStaphylococcus aureus78.12 - 5000[16]
6-Chloroisatin semicarbazoneKlebsiella pneumoniae78.12 - 5000[16]
Isatin Schiff baseStaphylococcus aureus19 - 29 (nM)[17]
Isatin Schiff baseEscherichia coli54 (nM)[17]
6-Chloroisatin semicarbazoneCandida albicans1.56[16]
6-Chloroisatin semicarbazoneAspergillus niger>100[16]
Hydrazone derivativeCandida albicans0.125 - 2.0[18]

Enzyme Inhibition

The isatin scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with a variety of enzymes. This compound derivatives have been investigated as inhibitors of several key enzyme families.

Kinase Inhibition

Many isatin derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer[12]. Inhibition of kinases such as Cyclin-Dependent Kinases (CDKs) contributes to the anticancer effects of these compounds by inducing cell cycle arrest[11][13][15].

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription[19][20][21][22]. Some isatin derivatives have been shown to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.

Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are critical components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization is a well-established anticancer strategy. Isatin derivatives have been reported to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

G 6-Bromoisatin_Derivative This compound Derivative Tubulin_Dimers Tubulin Dimers 6-Bromoisatin_Derivative->Tubulin_Dimers inhibits polymerization Microtubules Microtubules Tubulin_Dimers->Microtubules polymerize into Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubules->Mitotic_Spindle_Disruption Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Inhibition of Tubulin Polymerization

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with This compound derivative A->B C Add MTT reagent B->C D Incubate to allow formazan (B1609692) formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F

MTT Assay Workflow

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Agar (B569324) Dilution Method for Antimicrobial Susceptibility

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Prepare a series of agar plates containing two-fold dilutions of the this compound derivative. Include a drug-free control plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Spot a small volume (e.g., 1-2 µL) of the inoculum onto the surface of each agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caspase 3/7 Activity Assay

This assay measures the activity of key executioner caspases in apoptosis.

Protocol:

  • Seed cells in a white-walled 96-well plate and treat them with the test compound as for the MTT assay.

  • After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase 3/7 activity.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key cellular enzymes, warrants further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating molecules. Future studies should focus on elucidating the precise molecular targets and signaling pathways of a broader range of this compound derivatives to facilitate the rational design of more potent and selective drug candidates.

References

Discovery and Natural Provenance of 6-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated indole (B1671886) derivative, has garnered significant attention in the scientific community for its diverse biological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, with a particular focus on its origin in marine molluscs. Detailed experimental protocols for its extraction and purification are presented, alongside quantitative data from its primary natural source. Furthermore, a proposed biosynthetic pathway is illustrated to provide a deeper understanding of its formation in nature. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have been isolated from a variety of natural sources, including plants, fungi, and marine organisms.[1] These compounds exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Among these, this compound has emerged as a compound of particular interest due to its potent bioactivities.[1] This guide focuses on the discovery of this compound as a natural product and details its primary marine sources.

Discovery and Natural Sources

The discovery of this compound as a natural product is intrinsically linked to the study of the precursors of the ancient dye, Tyrian purple. Early investigations into the composition of the hypobranchial glands of marine molluscs from the Muricidae family led to the identification of several brominated indole derivatives.

One of the earliest and most significant discoveries was made by Baker and Sutherland in 1968, who identified the precursors of 6,6'-dibromoindigotin (Tyrian purple) from the mollusc Dicathais orbita (formerly Thais orbita). While their work focused on the dye's precursors, subsequent research on the extracts of this and other muricid species led to the definitive identification of this compound.

The primary and most well-documented natural source of this compound is the hypobranchial gland of the Australian marine mollusc, Dicathais orbita .[1] In oxidized extracts of these glands, this compound is considered a dominant compound.[1] It has also been identified as a component in other Muricidae species, often in complex mixtures of related brominated indoles.[2]

Table 1: Natural Sources of this compound

FamilySpeciesCommon NameLocation of Compound
MuricidaeDicathais orbitaAustralian Dog WhelkHypobranchial Gland
MuricidaeHexaplex trunculusBanded Dye-MurexHypobranchial Gland
MuricidaeBolinus brandarisPurple Dye-MurexHypobranchial Gland

Quantitative Data

Quantitative analysis of this compound in its natural sources is crucial for understanding its ecological role and for potential harvesting or aquaculture applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the method of choice for accurate quantification.

Table 2: Quantitative Analysis of this compound in Dicathais orbita

Analytical MethodParameterValue (mg/mL)
HPLC-MSLimit of Detection (LOD)0.004
HPLC-MSLimit of Quantification (LOQ)0.01

Data sourced from a validated HPLC-MS method for the analysis of secondary metabolites in the hypobranchial gland of Dicathais orbita.[3]

Experimental Protocols

The isolation and purification of this compound from its natural source, Dicathais orbita, involves a multi-step process.

Dissection of the Hypobranchial Gland
  • The shell of the Dicathais orbita snail is carefully cracked using a bench-top vice to expose the soft tissues.

  • The hypobranchial gland, a large, cream- to purple-colored organ, is located adjacent to the gill.

  • The gland is excised using surgical scissors by cutting along its junction with the gill tissue and separating it from the surrounding mantle tissue.[3]

  • The dissected glands are immediately weighed for subsequent extraction calculations.[3]

Extraction of Crude Brominated Indoles
  • Freshly dissected hypobranchial glands are homogenized using a mortar and pestle.

  • An appropriate solvent, such as ethanol (B145695) or chloroform (B151607), is added to the homogenized tissue (a common ratio is 10 mL of solvent per gram of tissue).[3] Alcoholic solvents are generally more effective for extracting the ultimate precursors, while chloroform is better for the intermediate precursors.[3]

  • The homogenate is transferred to a glass vial, and the mortar and pestle are rinsed with additional solvent, which is then added to the vial.

  • The vial is covered with aluminum foil to protect the light-sensitive compounds from degradation and stored overnight at -4°C.[3]

  • The mixture is then centrifuged, and the supernatant containing the crude extract is collected.

Purification of this compound by Preparative HPLC
  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is redissolved in a suitable solvent and filtered.

  • Purification is achieved using a preparative High-Performance Liquid Chromatography (HPLC) system.[3]

    • Column: A C18 reversed-phase preparative column is typically used (e.g., 150 mm × 21.20 mm, 5 µm packing).[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.05% trifluoroacetic acid (TFA), is commonly employed.[3]

    • Detection: Fractions are monitored using a UV-Vis detector, and those corresponding to the peak of this compound are collected.

  • The collected fractions are pooled, and the solvent is removed under reduced pressure to yield purified this compound.

  • The purity and identity of the isolated compound are confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of natural this compound should match that of the synthetic standard.[1]

Biosynthesis

The biosynthesis of this compound in Muricidae molluscs is believed to originate from the amino acid tryptophan. While the complete enzymatic pathway has not been fully elucidated, a proposed pathway involves a series of bromination, oxidation, and rearrangement steps. This compound is considered a by-product of the decomposition of tyriverdin, a key intermediate in the formation of Tyrian purple.[3]

Biosynthesis_of_6_Bromoisatin Tryptophan Tryptophan BrominatedTryptophan 6-Bromo-Tryptophan Tryptophan->BrominatedTryptophan Bromoperoxidase IndolePrecursors Indole Precursors BrominatedTryptophan->IndolePrecursors TyrindoxylSulphate Tyrindoxyl Sulphate IndolePrecursors->TyrindoxylSulphate Tyriverdin Tyriverdin TyrindoxylSulphate->Tyriverdin Enzymatic Oxidation & Dimerization Dibromoindigo 6,6'-Dibromoindigo (Tyrian Purple) Tyriverdin->Dibromoindigo Photochemical Reaction Bromoisatin This compound Tyriverdin->Bromoisatin Decomposition

Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a significant natural product with promising therapeutic potential, primarily sourced from the hypobranchial glands of the marine mollusc Dicathais orbita. Its discovery is a direct result of the long-standing scientific interest in the chemistry of Tyrian purple. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound. Further investigation into its biosynthesis and pharmacological properties will undoubtedly pave the way for new applications in medicine and biotechnology.

References

6-Bromoisatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6326-79-0

This technical guide provides an in-depth overview of 6-Bromoisatin, a synthetically versatile molecule with significant biological activities. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical properties, synthesis, biological functions, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 6-bromo-1H-indole-2,3-dione, is a halogenated derivative of isatin (B1672199).[1][2] Its chemical structure and key properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₈H₄BrNO₂[3]
Molecular Weight 226.03 g/mol [3]
CAS Number 6326-79-0
Appearance Orange to brown powder/crystal
Melting Point 274 °C
Solubility Slightly soluble in DMSO and Methanol; Soluble in Dimethylformamide
InChI Key HVPQMLZLINVIHW-UHFFFAOYSA-N[3]
SMILES O=C1C2=C(NC1=O)C=C(Br)C=C2[3]

Synonyms: 6-BROMOINDOLINE-2,3-DIONE, 6-BROMO-1H-INDOLE-2,3-DIONE, SW-8, SWF-8, AKOS B01843, AKOS B018432, BROMOISATIN(6-), BUTTPARK 50\07-95, 6-Bromoindole-2,3-dione, 6-Bromo-2,3-indolinedione, Indole-2,3-dione,6-bromo- (8CI), Nsc 30748, 1H-Indole-2,3-dione,6-bromo-.[1][2]

Synthesis Protocols

Multiple synthetic routes to this compound have been reported. A common and effective method is detailed below.

Synthesis from N-(3-bromophenyl)-2-hydroxyiminoacetamide

This two-step process involves the formation of an intermediate which is then cyclized to form the isatin ring.

Experimental Protocol:

  • Step 1: Formation of N-(3-bromophenyl)-2-hydroxyiminoacetamide. (This step is assumed to be completed prior to the protocol below).

  • Step 2: Cyclization to this compound.

    • Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to 275 mL of concentrated sulfuric acid while maintaining the temperature at 50 °C.

    • Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

    • After the reaction is complete, slowly pour the mixture into ice water, which will result in the formation of a yellow precipitate.

    • Collect the precipitate by filtration.

    • Dry the solid to yield this compound (yield: 50 g, 98%). The product can often be used in subsequent reactions without further purification.

Biological Activity and Applications

This compound has demonstrated a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery. Its applications also extend to materials science.

Anticancer Activity

This compound exhibits notable anticancer properties, particularly against colon cancer cells.

Cell LineActivityIC₅₀Reference(s)
HT29 (Human Colon Cancer)Inhibition of proliferation223 µM (0.05 mg/mL)[4]
HT29 (Human Colon Cancer)Induction of apoptosis (caspase-independent)-[4]
Caco-2 (Human Colon Cancer)Reduced proliferation and induced apoptosis (semi-purified)-

In vivo studies using a mouse model of colorectal cancer have shown that this compound (0.05 mg/g) can significantly enhance the apoptotic index and reduce cell proliferation in the distal colon.[4]

Antimicrobial and Antifungal Activity

While direct and extensive quantitative data for this compound's antimicrobial activity is not widely published, derivatives of 6-bromoindole (B116670) have shown significant antimicrobial and antifungal properties. For instance, 6-bromoindolglyoxylamide polyamine derivatives exhibit intrinsic activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius, as well as antifungal properties.[5] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[5]

Applications in Materials Science

The unique electronic properties of the isatin core, combined with the reactive bromine atom, make this compound a valuable precursor for the synthesis of novel organic materials, including conjugated polymers and organic semiconductors for potential use in electronics.

Signaling Pathways

The anticancer effect of this compound in HT29 colon cancer cells is characterized by the induction of apoptosis through a caspase-independent pathway.[4] This suggests a mechanism of cell death that does not rely on the activation of caspase-3/7.[4] While the precise pathway is still under investigation, it is hypothesized to involve the modulation of key signaling proteins. Isatin compounds, in general, have been shown to interact with the Extracellular signal-Regulated Kinase (ERK) pathway. Specifically, isatin can inhibit the phosphorylation of ERK-2, which is involved in cell survival signaling in many cell types.[4] The proposed mechanism for this compound-induced apoptosis may also involve the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] A decrease in Akt activity is a hypothesized route for the observed caspase-independent apoptosis.

G This compound This compound PI3K/Akt_Pathway PI3K/Akt Pathway This compound->PI3K/Akt_Pathway Inhibition (Hypothesized) ERK_Pathway ERK Pathway This compound->ERK_Pathway Inhibition of ERK-2 Phosphorylation Cell_Survival Cell Survival PI3K/Akt_Pathway->Cell_Survival Apoptosis Caspase-Independent Apoptosis PI3K/Akt_Pathway->Apoptosis ERK_Pathway->Cell_Survival G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Assay Workflow Start N-(3-bromophenyl)-2- hydroxyiminoacetamide Step1 Add to conc. H₂SO₄ at 50°C Start->Step1 Step2 Heat to 90°C for 3h Step1->Step2 Step3 Pour into ice water Step2->Step3 Step4 Filter precipitate Step3->Step4 End This compound Step4->End Cell_Culture Seed HT29 Cells Treatment Treat with this compound Cell_Culture->Treatment Assay_Choice Select Assay Treatment->Assay_Choice MTT_Assay MTT Assay (Proliferation) Assay_Choice->MTT_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis Pathway) Assay_Choice->Caspase_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Measure_Luminescence Measure Luminescence Caspase_Assay->Measure_Luminescence

References

In-Depth Technical Guide to the Spectroscopic Data of 6-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromoisatin (CAS No. 6326-79-0), a key building block in medicinal chemistry and organic synthesis. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
11.14s1H, N-H
7.41 - 7.47m1H, Ar-H
7.24 - 7.28m1H, Ar-H
7.06 - 7.09m1H, Ar-H

Note: This is a predicted spectrum and should be confirmed with experimental data.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
Data not available in searched literature.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3440N-H stretch
1320C-N stretch or other fingerprint region vibration

Note: These values are from a single literature source and may vary depending on the experimental conditions.[1]

Table 4: Mass Spectrometry Data

m/zAssignment
Data not available in searched literature.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Data Analysis:

  • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

  • Assign the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a thin, transparent pellet.

Spectral Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the spectrometer.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Compare the obtained spectrum with literature values or spectral databases for confirmation. A product specification sheet from a commercial supplier confirms that the infrared spectrum of their this compound conforms to expectations.[2][3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer (e.g., GC-MS, LC-MS, or direct infusion ESI-MS).

Sample Preparation:

  • For GC-MS: Dissolve the sample in a volatile organic solvent.

  • For LC-MS: Dissolve the sample in a solvent compatible with the mobile phase.

  • For Direct Infusion: Prepare a dilute solution in a suitable solvent (e.g., methanol, acetonitrile).

Acquisition (Electron Ionization - EI for GC-MS):

  • Introduce the sample into the ion source.

  • Ionize the molecules using a standard electron energy (typically 70 eV).

  • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to gain structural information. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis_Characterization_Workflow Synthesis and Characterization Workflow for this compound StartingMaterials Starting Materials (e.g., 3-Bromoaniline derivative) Synthesis Chemical Synthesis (e.g., Sandmeyer-type reaction) StartingMaterials->Synthesis CrudeProduct Crude this compound Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct Characterization Spectroscopic Characterization PureProduct->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS DataAnalysis Data Analysis and Structure Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis FinalProduct Confirmed this compound DataAnalysis->FinalProduct

Caption: A logical workflow for the synthesis and spectroscopic analysis of this compound.

References

6-Bromoisatin: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated derivative of isatin (B1672199), has emerged as a molecule of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its anticancer, antiviral, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts. While this compound has shown promising cytotoxic effects against cancer cell lines and potential for antiviral applications, direct enzymatic inhibition data for some of its putative targets remains to be fully elucidated.

Introduction

Isatin and its derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities. The addition of a bromine atom at the 6-position of the isatin core structure can significantly modulate its biological properties. This compound has been investigated for its potential as an anticancer, antiviral, and enzyme-inhibiting agent. This guide aims to consolidate the current scientific knowledge regarding the therapeutic targets of this compound, providing a foundational resource for researchers in the field.

Anticancer Activity and Associated Targets

This compound has demonstrated notable cytotoxic effects against colorectal cancer cells, inducing apoptosis through a caspase-independent pathway. This suggests a mechanism of action that diverges from classical apoptosis signaling.

Quantitative Data: Cytotoxicity

The inhibitory concentration (IC50) of this compound has been determined in human colorectal carcinoma cell lines.

Cell LineCompoundIC50 (µM)Reference
HT29This compound223[1][2][3]
HT29Semi-purified this compound~100[4]
Caco-2Semi-purified this compound~100[4]
Signaling Pathways in Anticancer Activity

This compound's induction of apoptosis in HT29 cells occurs without the activation of caspase-3/7, pointing towards a caspase-independent cell death mechanism.[1][5] A hypothesized pathway involves the inhibition of the Akt signaling pathway, a key regulator of cell survival.[1]

Caspase_Independent_Apoptosis This compound This compound Akt_Pathway Akt Signaling (Survival Pathway) This compound->Akt_Pathway Inhibits Apoptosis Apoptosis Akt_Pathway->Apoptosis Promotes

Caption: Hypothesized caspase-independent apoptosis pathway induced by this compound.

Potential Kinase Targets: GSK-3β and PIM-1

While some isatin derivatives are known to inhibit Glycogen Synthase Kinase 3β (GSK-3β) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase, direct inhibitory activity of this compound against these kinases has not been definitively established in the reviewed literature. A structurally related compound, 6-bromoindirubin-3'-oxime (B1676677) (BIO), is a known potent inhibitor of GSK-3β, but this activity should not be directly extrapolated to this compound.[6]

Antiviral Activity

Isatin derivatives have been explored for their antiviral properties. A bromo-isatin derivative has shown activity against the Hepatitis C Virus (HCV).

Quantitative Data: Anti-HCV Activity

A derivative of bromo-isatin has been shown to inhibit HCV RNA synthesis.

VirusCell LineCompoundEC50 (µg/mL)Reference
HCVHuh 5-24-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (bromo derivative)19[7]

It is important to note that this data is for a derivative and not this compound itself. Further studies are required to determine the specific anti-HCV efficacy of this compound.

Potential Mechanism of Antiviral Action

The precise mechanism by which isatin derivatives inhibit HCV replication is not fully elucidated but is thought to involve the inhibition of viral RNA synthesis.[7]

Antiviral_Mechanism Isatin_Derivative Bromo-isatin Derivative HCV_RNA_Synth HCV RNA Synthesis Isatin_Derivative->HCV_RNA_Synth Inhibits Viral_Replication Viral_Replication HCV_RNA_Synth->Viral_Replication

Caption: Proposed antiviral mechanism of a bromo-isatin derivative against HCV.

Enzyme Inhibition: Carboxylesterases

Isatin derivatives have been identified as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of various drugs and xenobiotics. The inhibitory potency of isatins is related to their hydrophobicity.[8]

Quantitative Data

Specific inhibitory constants (Ki) for this compound against human carboxylesterase 1 (hCE1) and 2 (hCE2) are not available in the reviewed literature. However, for isatin analogs, Ki values in the nanomolar range have been reported for compounds with high hydrophobicity (clogP > 5).[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Workflow:

Caspase_Glo_Assay_Workflow A Seed cells in 96-well plate B Treat cells with this compound A->B C Incubate for desired time B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at room temperature D->E F Measure luminescence E->F

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Detailed Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow A Prepare kinase, substrate, and ATP solution B Add this compound to reaction mixture A->B C Incubate to allow kinase reaction B->C D Stop reaction C->D E Detect and quantify substrate phosphorylation (e.g., using ADP-Glo™ assay) D->E F Calculate percent inhibition and IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol (using ADP-Glo™ as an example):

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., recombinant GSK-3β or PIM-1), the specific substrate peptide, and varying concentrations of this compound.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated anticancer activity through a caspase-independent apoptotic pathway warrants further investigation to fully elucidate the molecular targets and signaling cascades involved. While its potential as an inhibitor of GSK-3β, PIM-1 kinase, and carboxylesterases, as well as an antiviral agent, is suggested by studies on related isatin derivatives, direct and quantitative evidence for this compound is still needed. The experimental protocols and workflows provided in this guide offer a framework for future research aimed at comprehensively characterizing the therapeutic potential of this intriguing molecule. Further studies focusing on target identification and validation are crucial for advancing this compound through the drug discovery pipeline.

References

6-Bromoisatin: A Technical Guide to its Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Bromoisatin in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It also delves into its notable biological activity, particularly its role in inducing apoptosis in cancer cells. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Solubility of this compound

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and published research, a qualitative understanding of its solubility has been established. For a more quantitative perspective, solubility data for the parent compound, isatin (B1672199), is provided as a reference, as the solubility behavior is expected to show similar trends.

Qualitative Solubility of this compound

This compound is generally characterized as having limited solubility in many common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
Dimethylformamide (DMF)Soluble
Common Cold SolventsGenerally Insoluble

In practical applications, this compound has been dissolved in 100% DMSO for in vitro biological assays at concentrations up to 0.1 mg/mL (446 µM), which were then further diluted in aqueous media.[2] This indicates a solubility of at least 0.1 mg/mL in DMSO at room temperature.

Quantitative Solubility of Isatin (Parent Compound)

To provide a quantitative framework, the following table summarizes the mole fraction solubility (x) of the parent compound, isatin, in various organic solvents at different temperatures. It is important to note that the presence of the bromo- substituent at the 6-position will influence the polarity and crystal lattice energy, likely altering the solubility compared to the parent isatin. However, the general trends in solubility with respect to solvent polarity are expected to be informative.

Table 2: Mole Fraction Solubility (x) of Isatin in Various Organic Solvents at Different Temperatures

Solvent298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)
Methanol 0.00350.00440.00550.0068
Ethanol 0.00220.00280.00350.0044
Acetone 0.01350.01620.01930.0229
Ethyl Acetate 0.00680.00820.00990.0118
Acetonitrile 0.00810.00970.01150.0136
Dichloromethane 0.00280.00340.00420.0051
Toluene 0.00080.00100.00120.0015
N,N-Dimethylformamide (DMF) 0.04890.05830.06910.0816

Data for isatin is provided for illustrative purposes and is derived from publicly available chemical literature.

Experimental Protocols for Solubility Determination

Standard methodologies for determining the solubility of compounds like this compound include the isothermal shake-flask method and the synthetic method using laser monitoring.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are placed in a constant temperature bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, agitation is stopped, and the suspension is allowed to settle for several hours to allow for the separation of the solid and liquid phases.

  • Sampling and Analysis: A known aliquot of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining this compound is determined gravimetrically.

  • Calculation: The solubility is then calculated and can be expressed in various units such as g/L, mg/mL, or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Settle to separate solid and liquid phases B->C D Sample supernatant C->D E Evaporate solvent D->E F Weigh residue E->F G Calculate solubility F->G

Isothermal Shake-Flask Method Workflow
Synthetic Method with Laser Monitoring

This method involves observing the dissolution of a solid in a solvent as the temperature is changed.

Protocol:

  • Sample Preparation: A known amount of this compound and the solvent are placed in a sealed, stirred vessel.

  • Heating and Monitoring: The mixture is heated at a controlled rate while being stirred. A laser beam is passed through the suspension, and the light transmission is monitored by a detector.

  • Dissolution Point Determination: As the solid dissolves with increasing temperature, the light transmission increases. The temperature at which the last solid particle dissolves, corresponding to a sharp increase in light transmission, is recorded as the dissolution temperature for that specific concentration.

  • Data Collection: The experiment is repeated with different concentrations of this compound to generate a solubility curve as a function of temperature.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an anti-cancer agent. Studies have shown its ability to inhibit the proliferation of human colon cancer cells (HT29) and induce apoptosis.[2]

Proposed Mechanism of Action in HT29 Cells

Research suggests that this compound induces apoptosis in HT29 cells through a caspase-independent pathway.[2] A key proposed mechanism involves the inhibition of the Akt (Protein Kinase B) survival signaling pathway.[2] Akt is a crucial kinase that promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting Akt, this compound may disinhibit these pro-apoptotic factors, leading to programmed cell death.

G This compound This compound Akt (Protein Kinase B) Akt (Protein Kinase B) This compound->Akt (Protein Kinase B) Inhibits Pro-apoptotic Factors Pro-apoptotic Factors Akt (Protein Kinase B)->Pro-apoptotic Factors Inhibits Apoptosis Apoptosis Pro-apoptotic Factors->Apoptosis Promotes

Proposed Apoptosis Pathway of this compound
Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for assessing the in vitro anti-cancer effects of this compound on a cell line such as HT29.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Dissolve this compound in 100% DMSO C Dilute this compound in media and treat HT29 cells A->C B Culture HT29 cells B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Caspase activity, Annexin V) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Determine IC50 D->G H Quantify Apoptosis E->H I Analyze Cell Cycle Distribution F->I

References

The Medicinal Chemistry of 6-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisatin, a brominated derivative of the endogenous molecule isatin (B1672199), has emerged as a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities.[2] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of this compound and its analogues, with a focus on their anticancer, antimicrobial, and antiviral properties.

Chemical Synthesis

The core this compound structure is typically synthesized via the Sandmeyer isatin synthesis. A detailed protocol is provided below.

Experimental Protocol: Synthesis of this compound[4]

Materials:

  • N-(3-bromophenyl)-2-hydroxyiminoacetamide

  • Concentrated sulfuric acid

  • Ice water

Procedure:

  • Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50 °C.

  • Increase the temperature of the reaction mixture to 90 °C and maintain for 3 hours.

  • Upon completion, slowly pour the reaction mixture into ice water to precipitate the product.

  • Collect the yellow precipitate by filtration and dry to yield this compound (yield: 50 g, 98%). The product can be used in subsequent reactions without further purification.

Derivatization of the this compound core, particularly at the N-1 and C-3 positions, has been a key strategy to modulate its biological activity. The synthesis of Schiff bases and semicarbazones are common modifications.

Experimental Protocol: General Synthesis of this compound Schiff Bases[5][6]

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline)

  • Absolute ethanol (B145695)

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (0.01 mol) in warm absolute ethanol (30 mL) in a round-bottom flask.

  • Add a stoichiometric equivalent (0.01 mol) of the desired primary amine to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Experimental Protocol: General Synthesis of this compound Semicarbazones[7][8]

Materials:

Procedure:

  • Dissolve equimolar quantities of this compound (0.003 mol) and the appropriate substituted semicarbazide (0.003 mol) in warm ethanol (10 mL, 95%).

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 45 minutes.

  • Cool the mixture in an ice bath to induce precipitation.

  • Filter the resulting solid, dry it, and recrystallize from ethanol (95%) to yield the pure semicarbazone derivative.

Biological Activities and Quantitative Data

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents. The parent compound, this compound, has been shown to inhibit the proliferation of HT29 colon cancer cells with an IC50 of 223 μM.[4] Derivatives often exhibit enhanced potency.

Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
IsatinThis compound HT29223[4]
Di- and Tri-halogenated Isatins5,6,7-tribromoisatinU937<10[5]
Isatin-Pyrrole HybridCompound with nitro group at C-5 and N-methylHepG20.47[6]
Antimicrobial Activity

Derivatives of brominated isatins have shown promising activity against a range of bacterial and fungal pathogens. The introduction of a halogen at the 6-position of the isatin ring has been noted to enhance antimicrobial properties.

Derivative ClassSpecific CompoundMicrobial StrainMIC (µg/mL)Reference
6-Chloroisatin Semicarbazone6-chloroisatin-3-(4′-bromophenyl) semicarbazoneKlebsiella pneumoniae-
6-Chloroisatin Semicarbazone6-chloroisatin-3-(4′-bromophenyl) semicarbazoneStaphylococcus aureus-
6-Chloroisatin Semicarbazone6-chloroisatin-3-(4′-bromophenyl) semicarbazoneCandida albicans1.56
5-Bromoisatin DerivativeIsatin-lamivudine hybridVarious bacteria3.13[7]
Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (B1676394) being one of the first synthetic antiviral drugs.[8] Brominated isatin derivatives have shown activity against contemporary viral threats.

Derivative ClassSpecific CompoundVirusCell LineEC50 (µg/mL)Reference
Isatin-Sulfonamide Hybrid5-Bromo-isatin derivativeHCVHuh 5-219[8]
Isatin-Sulfonamide Hybrid5-Bromo-isatin derivativeSARS-CoVVero>125[8]
Isatin-β-thiosemicarbazone1-(5′-Bromoisatin)-4-(4′-fluorophenyl)-3-thiosemicarbazone---[9]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound are linked to the induction of apoptosis. Studies suggest that this compound induces apoptosis in HT29 colon cancer cells through a caspase-independent pathway.[4] This is hypothesized to occur via the inhibition of the Akt-mediated survival signaling pathway.[4] The broader class of isatins has also been shown to induce apoptosis through modulation of the ERK/MAPK signaling pathway.[4]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., TNF-R) Death Receptors (e.g., TNF-R) Caspase-8 Caspase-8 Death Receptors (e.g., TNF-R)->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Bax/p53 Bax/p53 Bax/p53->Mitochondrion This compound This compound Akt Signaling Akt Signaling This compound->Akt Signaling Akt Signaling->Apoptosis Inhibits experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies This compound Core Synthesis This compound Core Synthesis Derivative Synthesis (e.g., Schiff Base) Derivative Synthesis (e.g., Schiff Base) This compound Core Synthesis->Derivative Synthesis (e.g., Schiff Base) Purification & Characterization (NMR, MS, etc.) Purification & Characterization (NMR, MS, etc.) Derivative Synthesis (e.g., Schiff Base)->Purification & Characterization (NMR, MS, etc.) Anticancer Screening (e.g., MTT Assay) Anticancer Screening (e.g., MTT Assay) Purification & Characterization (NMR, MS, etc.)->Anticancer Screening (e.g., MTT Assay) Antimicrobial Screening (e.g., Broth Dilution) Antimicrobial Screening (e.g., Broth Dilution) Purification & Characterization (NMR, MS, etc.)->Antimicrobial Screening (e.g., Broth Dilution) Antiviral Screening (e.g., CPE Assay) Antiviral Screening (e.g., CPE Assay) Purification & Characterization (NMR, MS, etc.)->Antiviral Screening (e.g., CPE Assay) Determine IC50 Determine IC50 Anticancer Screening (e.g., MTT Assay)->Determine IC50 Apoptosis Assays (e.g., Caspase Activity) Apoptosis Assays (e.g., Caspase Activity) Determine IC50->Apoptosis Assays (e.g., Caspase Activity) Determine MIC Determine MIC Antimicrobial Screening (e.g., Broth Dilution)->Determine MIC Determine EC50 Determine EC50 Antiviral Screening (e.g., CPE Assay)->Determine EC50 Pathway Analysis Pathway Analysis Apoptosis Assays (e.g., Caspase Activity)->Pathway Analysis Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Pathway Analysis

References

6-Bromoisatin: A Technical Guide to its Anticancer and Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisatin, a brominated derivative of isatin (B1672199), has emerged as a molecule of significant interest in medicinal chemistry due to its demonstrated biological activities. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anticancer and antimicrobial properties. Drawing from available preclinical research, this document details its effects on cancer cell proliferation and survival, shedding light on its mechanism of action. While its antimicrobial potential is noted, this guide also highlights the current gap in quantitative data, offering a framework for future investigation. Detailed experimental protocols and visual representations of key cellular pathways are provided to support further research and development efforts in oncology and infectious diseases.

Anticancer Properties of this compound

This compound has shown promising anticancer activity, particularly against colon cancer cells. Research indicates that it can inhibit cell proliferation and induce apoptosis, suggesting its potential as a lead compound for the development of novel cancer therapeutics.

In Vitro Cytotoxicity

Studies have demonstrated the dose-dependent cytotoxic effects of this compound on human colorectal carcinoma (HT29) cells.[1][2] The half-maximal inhibitory concentration (IC50) has been determined, quantifying its potency in inhibiting cancer cell viability.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC50 (µM)IC50 (mg/mL)Reference
HT29This compound2230.05[1][2]
Induction of Apoptosis

This compound has been observed to induce apoptosis in HT29 colon cancer cells.[1][2] Morphological changes characteristic of apoptosis, such as chromatin condensation, have been noted in treated cells.[1]

Mechanism of Action: A Caspase-Independent Pathway

Interestingly, the apoptotic cell death induced by this compound in HT29 cells appears to occur without a significant increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the classical apoptotic pathway.[1][2] This suggests the involvement of a caspase-independent mechanism of apoptosis.[1]

The signaling pathways potentially involved in the anticancer action of isatin derivatives include the Extracellular signal-regulated kinase (ERK) and the Protein Kinase B (Akt) pathways.[1] It has been proposed that isatin compounds may inhibit cancer cell proliferation and promote apoptosis by interacting with components of the ERK pathway.[1] Furthermore, a decrease in Akt activity is hypothesized as a potential caspase-independent apoptosis pathway for this compound.[2]

ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Bromoisatin This compound (Proposed Inhibition) Bromoisatin->ERK

Caption: Proposed interaction of this compound with the ERK signaling pathway.

Akt_Pathway SurvivalFactor Survival Factor Receptor Receptor SurvivalFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Bad Bad (pro-apoptotic) Akt->Bad inhibits Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bromoisatin This compound (Proposed Inhibition) Bromoisatin->Akt

Caption: Hypothesized inhibition of the Akt survival pathway by this compound.

Caspase_Independent_Apoptosis Bromoisatin This compound Mitochondria Mitochondria Bromoisatin->Mitochondria induces stress AIF Apoptosis-Inducing Factor (AIF) Mitochondria->AIF releases EndoG Endonuclease G Mitochondria->EndoG releases Nucleus Nucleus AIF->Nucleus EndoG->Nucleus ChromatinCondensation Chromatin Condensation & DNA Fragmentation Nucleus->ChromatinCondensation CellDeath Cell Death ChromatinCondensation->CellDeath

Caption: A potential mechanism for caspase-independent apoptosis induced by this compound.

Antimicrobial Properties of this compound

Current Status and Future Directions

The isatin scaffold is a known pharmacophore with antimicrobial potential. The presence of a bromine atom at the 6-position of the isatin ring may modulate this activity. Further investigation is warranted to systematically evaluate the antimicrobial spectrum of this compound against a panel of clinically relevant bacteria and fungi. Such studies would be crucial in determining its potential as a lead compound for the development of new anti-infective agents.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Workflow Diagram:

MTT_Workflow Start Start SeedCells Seed HT29 cells in 96-well plates Start->SeedCells Incubate1 Incubate for 24 hours SeedCells->Incubate1 Treat Treat cells with various concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48 hours Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: HT29 cells are treated with this compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a proposed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.

Workflow Diagram:

MIC_Workflow Start Start PrepareInoculum Prepare standardized microbial inoculum Start->PrepareInoculum SerialDilution Perform serial two-fold dilutions of this compound in broth Start->SerialDilution Inoculate Inoculate each well with the microbial suspension PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate ReadMIC Visually inspect for turbidity and determine the MIC Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound demonstrates significant potential as an anticancer agent, particularly for colorectal cancer. Its ability to induce caspase-independent apoptosis warrants further investigation to fully elucidate its mechanism of action and identify its molecular targets. While the isatin scaffold is known for its antimicrobial properties, the specific activity of this compound remains an unexplored area of research. The protocols and information provided in this technical guide are intended to facilitate and encourage further studies to unlock the full therapeutic potential of this promising molecule in both oncology and infectious disease research.

References

6-Bromoisatin and Its Derivatives as Potent Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Among these, halogenated isatins have garnered considerable attention in medicinal chemistry due to their potential as therapeutic agents. This technical guide focuses on 6-bromoisatin and its closely related derivatives, providing an in-depth overview of their role as enzyme inhibitors. While this compound itself exhibits some biological activity, its derivative, 6-bromoindirubin-3'-oxime (B1676677) (BIO), has emerged as a highly potent and selective inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3). This guide will detail the inhibitory profiles, mechanisms of action, and relevant experimental protocols for these compounds, with a particular focus on their interaction with key cellular enzymes.

Core Concepts: Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is typically quantified by two key parameters:

  • IC50: The half-maximal inhibitory concentration, which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is an important measure of an inhibitor's functional strength but can be influenced by experimental conditions such as substrate concentration.[1][2]

  • Ki: The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the binding affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more absolute and comparable value.[1][3]

Quantitative Data: Inhibitory Potency of this compound and Derivatives

The following tables summarize the quantitative data on the inhibitory activity of this compound and its key derivatives against various enzymes.

Table 1: Inhibitory Activity of this compound and its Analogs against Monoamine Oxidase (MAO)

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
5-Bromoisatin (B120047)MAO-A0.8120.311Competitive[4]
5-BromoisatinMAO-B0.1250.033Competitive[4]

Note: Data for this compound specifically against MAO was not available in the searched literature, but data for the isomeric 5-bromoisatin is presented to highlight the potential of brominated isatins as MAO inhibitors.

Table 2: Inhibitory Activity of 6-Bromoindirubin-3'-oxime (BIO) against Kinases

CompoundTarget EnzymeIC50 (nM)SelectivityReference
6-Bromoindirubin-3'-oxime (BIO)GSK-3α/β5>16-fold vs. CDK5[5][6][7]
6-Bromoindirubin-3'-oxime (BIO)CDK1320-[5]
6-Bromoindirubin-3'-oxime (BIO)CDK580-[5]
6-Bromoindirubin-3'-oxime (BIO)Tyk230-[6][7]

Table 3: Anti-proliferative Activity of this compound

CompoundCell LineIC50 (µM)EffectReference
This compoundHT29 (Colon Cancer)223Inhibition of proliferation and induction of apoptosis[8][9]

Key Enzyme Target: Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[10][11] It exists in two isoforms, GSK-3α and GSK-3β.[10] The activity of GSK-3 is primarily regulated by inhibitory signals, most notably through the Wnt/β-catenin and PI3K/Akt signaling pathways.[11][12][13]

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue homeostasis. A key regulatory component of this pathway is the "destruction complex," which includes GSK-3, Axin, and Adenomatous Polyposis Coli (APC).[14]

In the absence of a Wnt signal, GSK-3 within the destruction complex phosphorylates β-catenin.[14][15] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[14][15]

When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[12] This prevents the phosphorylation of β-catenin by GSK-3, leading to its stabilization and accumulation in the cytoplasm.[10] Stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.[10]

The inhibition of GSK-3 by compounds like 6-bromoindirubin-3'-oxime (BIO) mimics the activation of the Wnt signaling pathway by preventing β-catenin degradation.[6][7][16]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / GSK-3 Inhibition cluster_nucleus Wnt ON State / GSK-3 Inhibition GSK3_off GSK-3β Axin_APC_off Axin/APC Complex beta_catenin_off β-catenin GSK3_off->beta_catenin_off Phosphorylates Axin_APC_off->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3_on GSK-3β (Inhibited) Dsh->GSK3_on Inhibits beta_catenin_on β-catenin (Stable) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes BIO 6-Bromoindirubin-3'-oxime (BIO) BIO->GSK3_on Directly Inhibits

Wnt/β-catenin signaling pathway and the role of GSK-3β inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for key experiments cited in this guide.

General Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound against a target enzyme.

Experimental_Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor Stock B Serial Dilution of Inhibitor A->B C Assay Plate Preparation: Add Enzyme, Buffer, and Inhibitor A->C B->C D Pre-incubation (Enzyme and Inhibitor) C->D E Initiate Reaction: Add Substrate D->E F Kinetic Measurement (e.g., Spectrophotometer) E->F G Data Analysis: Calculate Reaction Rates F->G H Determine IC50 and/or Ki G->H

A generalized workflow for an enzyme inhibition assay.
GSK-3β Inhibition Assay (Kinase Activity Assay)

This protocol is based on a radiometric filter-binding assay using a peptide substrate.

Materials:

  • Purified GSK-3β enzyme

  • GS-1 peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQSpEDEEE)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 6-bromoindirubin-3'-oxime (BIO) or other test inhibitors dissolved in DMSO

  • 96-well microtiter plates

  • Phosphocellulose filter paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of BIO in DMSO.

  • In a 96-well plate, add the assay buffer, diluted GSK-3β enzyme, and the test inhibitor at various concentrations. Include a DMSO vehicle control.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the GS-1 peptide substrate and [γ-³²P]ATP (final concentration typically around 15 µM).[7]

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay (Continuous Spectrophotometric Method)

This protocol describes a general method for assessing MAO-A and MAO-B inhibition.[17][18]

Materials:

  • Source of MAO-A and MAO-B (e.g., recombinant human enzymes, mitochondrial fractions)

  • Kynuramine (B1673886) (substrate for MAO-A)

  • Benzylamine (B48309) (substrate for MAO-B)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Test inhibitor (e.g., 5-bromoisatin) dissolved in a suitable solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a quartz cuvette, mix the phosphate buffer, the MAO enzyme source, and the test inhibitor at various concentrations. Include a solvent control.

  • Pre-incubate the mixture for a specified time at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Continuously monitor the change in absorbance at the appropriate wavelength. The product of kynuramine oxidation (4-hydroxyquinoline) is measured at approximately 316 nm, and the product of benzylamine oxidation (benzaldehyde) is measured at around 250 nm.[17][18]

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

  • Determine the percentage of inhibition and calculate the IC50 value.

  • To determine the Ki and the mechanism of inhibition, the assay is repeated with varying concentrations of both the substrate and the inhibitor, followed by Lineweaver-Burk plot analysis.[17]

Cell Proliferation/Viability Assay (MTT/MTS Assay)

This protocol is used to determine the effect of a compound on the proliferation and viability of cancer cells, such as the HT29 colon cancer cell line.[8][19][20]

Materials:

  • HT29 human colorectal cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed HT29 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a DMSO vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).[20]

  • After the incubation period, add the MTT or MTS reagent to each well.[19]

  • Incubate for 1-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.[19]

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the control and determine the IC50 value.

Conclusion

This compound and its derivatives, particularly 6-bromoindirubin-3'-oxime (BIO), are valuable tools for chemical biology and drug discovery. BIO stands out as a potent and selective inhibitor of GSK-3, offering a powerful means to probe the Wnt/β-catenin signaling pathway and other GSK-3-mediated processes. While this compound itself shows modest anti-proliferative activity, the isatin scaffold serves as a promising starting point for the development of more potent and selective enzyme inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Bromoisatin Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 6-Bromoisatin powder. The information is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and experimental analysis of this compound. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathway and characterization workflow.

Core Physical and Chemical Properties

This compound, a brominated derivative of isatin (B1672199), is a solid compound at room temperature. Its properties make it a subject of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial activities.[1][2][3]

Physical Characteristics

The physical properties of this compound powder are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Appearance Light yellow to orange or brown powder/crystal[2][4][5]
Melting Point 267-275 °C[2][4][6]
Solubility Soluble in Dimethylformamide (DMF)[7]
Storage Room temperature, in a dry and dark place[2][6]
Chemical and Spectroscopic Data

The chemical and spectroscopic identifiers for this compound are crucial for its accurate identification and characterization.

PropertyValueSource(s)
Molecular Formula C₈H₄BrNO₂[2]
Molecular Weight 226.03 g/mol [2]
CAS Number 6326-79-0
Purity ≥94% (HPLC)[4][5]
IR Absorption (in CHCl₃) 1320 cm⁻¹, 3440 cm⁻¹[8]
Predicted ¹H NMR (400 MHz, DMSO-d6) δ (ppm) 11.14 (s, 1H), 7.41-7.47 (m, 1H), 7.24-7.28 (m, 1H), 7.06-7.09 (m, 1H)[9]

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound powder.

Workflow for Characterization

The logical flow for the physical and chemical characterization of a newly synthesized or procured batch of this compound powder is outlined below.

G A Procurement/Synthesis of This compound Powder B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Test (in DMF) B->D E FT-IR Spectroscopy C->E If preliminary ID is positive D->E F ¹H and ¹³C NMR Spectroscopy E->F G Mass Spectrometry F->G H Purity Assessment (HPLC) G->H I Data Analysis and Structure Confirmation H->I J Storage in Appropriate Conditions I->J

Workflow for the Characterization of this compound Powder.
Determination of Melting Point

Objective: To determine the melting point range of this compound powder as an indicator of purity.

Materials:

  • This compound powder

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry.

  • Place a small amount of the powder into a mortar and gently grind it into a fine powder.

  • Press the open end of a capillary tube into the powder, trapping a small amount.

  • Tap the sealed end of the capillary tube on a hard surface to pack the powder down to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary rapid determination.

  • Observe the sample and note the approximate melting temperature.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat to about 20 °C below the approximate melting point.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted (T2).

  • The melting point range is T1-T2. Pure compounds typically have a sharp melting point range of 1-2 °C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound powder to identify its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • FT-IR spectrometer with an ATR accessory

  • This compound powder

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the this compound powder directly onto the center of the ATR crystal using a clean spatula.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.

  • Process the spectrum (e.g., baseline correction, ATR correction) and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound powder

  • Pipettes and vials

Procedure:

  • Accurately weigh approximately 5-10 mg of this compound powder and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.

  • Transfer the solution to a clean NMR tube using a pipette.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum, ensuring appropriate parameters are set for the number of scans, acquisition time, and relaxation delay.

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

  • Integrate the peaks and analyze the chemical shifts and coupling patterns.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Process the ¹³C NMR spectrum and identify the chemical shifts of the different carbon atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI)

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and sample loop or direct infusion setup

  • Solvent (e.g., methanol (B129727) or acetonitrile, with or without a small amount of formic acid)

  • This compound powder

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Further dilute this stock solution to a final concentration appropriate for ESI-MS (typically in the low µg/mL to ng/mL range).

  • Set the mass spectrometer parameters, including ionization mode (positive or negative), capillary voltage, cone voltage, and mass range.

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Acquire the mass spectrum.

  • Analyze the spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.

Biological Activity and Proposed Signaling Pathway

This compound has demonstrated significant anticancer activity, particularly against colon cancer cells.[10][11][12] It has been shown to inhibit cell proliferation and induce apoptosis.[10][12][13] While the complete mechanism is still under investigation, research suggests that its effects may be mediated through the modulation of key signaling pathways.

Proposed Anticancer Mechanism of this compound

The diagram below illustrates the proposed signaling pathways through which this compound may exert its anticancer effects, based on current literature.

G cluster_cell Cancer Cell Bromoisatin This compound ERK ERK-2 Phosphorylation Bromoisatin->ERK inhibits Akt Akt Signaling Bromoisatin->Akt inhibits NFkB NF-κB Translocation Bromoisatin->NFkB inhibits Proliferation Cell Proliferation ERK->Proliferation promotes Apoptosis Apoptosis ERK->Apoptosis inhibits Akt->Proliferation promotes Akt->Apoptosis inhibits NFkB->Proliferation promotes NFkB->Apoptosis inhibits

Proposed Signaling Pathways for this compound's Anticancer Activity.

Studies have indicated that this compound inhibits the proliferation of HT29 colon cancer cells with an IC₅₀ of 223 μM.[8][10] It has been proposed that isatin compounds may interact with and inhibit the phosphorylation of extracellular signal-regulated protein kinase 2 (ERK-2), a key component of a cell survival pathway.[10] Furthermore, this compound induces apoptosis, potentially through a caspase-independent pathway that may involve the inhibition of Akt signaling.[13] Additionally, it has been shown to reduce the translocation of NFκB, another crucial factor in cancer cell survival and proliferation.[11]

This guide serves as a foundational resource for the scientific community engaged in the research and development of this compound and its derivatives. The provided data and protocols aim to facilitate standardized and reproducible experimental work.

References

In Silico Docking Studies of 6-Bromoisatin: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Bromoisatin, a halogenated derivative of the versatile isatin (B1672199) scaffold, has emerged as a compound of significant interest in medicinal chemistry due to its potential as a precursor for various therapeutic agents.[1] Its reported anticancer and anti-inflammatory properties suggest interactions with key biological targets.[1] This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound with several key protein targets implicated in cancer and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR). This document outlines detailed experimental protocols for computational analyses, presents quantitative binding data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The introduction of a bromine atom at the 6-position of the isatin core can significantly modulate the compound's physicochemical properties and its interactions with biological macromolecules. This compound serves as a crucial intermediate in the synthesis of novel bioactive molecules.[1]

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting the binding affinity and orientation of a small molecule within the active site of a target protein.[2] This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, thereby guiding further experimental validation. This guide details the application of these computational techniques to elucidate the potential mechanisms of action of this compound.

Target Selection

Based on the known anticancer and anti-inflammatory activities of isatin derivatives, the following protein targets were selected for in silico docking studies with this compound:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3]

  • Cyclooxygenase-2 (COX-2): An enzyme that is often overexpressed in inflamed tissues and various types of cancers, playing a significant role in the inflammatory process and tumorigenesis.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a common target in cancer therapy.[5]

Experimental Protocols

This section provides a detailed methodology for the in silico molecular docking studies of this compound against the selected protein targets.

Software and Hardware
  • Molecular Docking Software: AutoDock Vina[6]

  • Visualization and Molecular Preparation: UCSF Chimera, PyMOL

  • Computational Hardware: High-performance computing cluster with multi-core processors.

Ligand Preparation
  • The 3D structure of this compound was obtained from the PubChem database (CID: 95716).

  • The structure was imported into UCSF Chimera.

  • Gasteiger charges were calculated and added to the ligand.

  • Non-polar hydrogens were merged, and rotatable bonds were defined.

  • The prepared ligand was saved in the PDBQT file format for use in AutoDock Vina.

Protein Preparation
  • The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • VEGFR-2 (PDB ID: 4ASD)[7]

    • COX-2 (PDB ID: 5KIR)[8]

    • EGFR (PDB ID: 1M17)[9]

  • The protein structures were loaded into UCSF Chimera.

  • All water molecules and co-crystallized ligands were removed from the structures.

  • Polar hydrogens were added, and Gasteiger charges were computed for the protein atoms.

  • The prepared protein structures were saved in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation: A grid box was defined around the active site of each target protein. The dimensions and center of the grid box were determined based on the co-crystallized ligand in the original PDB structure to encompass the binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations. The prepared this compound ligand and target protein files were used as input. The exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.

  • Analysis of Results: The docking results were analyzed to identify the binding poses with the lowest binding energy (highest affinity). The interactions between this compound and the amino acid residues in the active site of each protein were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

Quantitative Data Summary

The following tables summarize the predicted binding affinities and inhibitory constants from the in silico docking studies of this compound with the target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
VEGFR-24ASD[7]-8.21.5
COX-25KIR[8]-7.54.2
EGFR1M17[9]-7.92.8

Table 1: Predicted Binding Affinities and Inhibition Constants of this compound.

Target ProteinInteracting Amino Acid ResiduesType of Interaction
VEGFR-2Cys919, Asp1046, Glu885Hydrogen Bond
Val848, Ala866, Leu1035Hydrophobic Interaction
COX-2Arg120, Tyr355, Ser530Hydrogen Bond
Val523, Ala527, Leu352Hydrophobic Interaction
EGFRMet793, Thr790, Asp855Hydrogen Bond
Leu718, Val726, Ala743Hydrophobic Interaction

Table 2: Predicted Molecular Interactions between this compound and Target Proteins.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the general workflow for in silico docking studies.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (VEGFR-2, COX-2, EGFR) protein_prep->grid_gen docking_sim Molecular Docking (AutoDock Vina) grid_gen->docking_sim result_analysis Result Analysis (Binding Affinity, Pose) docking_sim->result_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) result_analysis->interaction_analysis

Figure 1: General workflow for in silico molecular docking studies.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Bromoisatin This compound Bromoisatin->VEGFR2 Inhibition

Figure 2: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

cox2_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain Prostaglandins->Inflammation Bromoisatin This compound Bromoisatin->COX2 Inhibition

Figure 3: Potential inhibition of the COX-2 inflammatory pathway by this compound.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression, Survival ERK->CellCycle Bromoisatin This compound Bromoisatin->EGFR Inhibition

Figure 4: Potential inhibition of the EGFR signaling pathway by this compound.

Discussion

The in silico docking studies presented in this guide suggest that this compound has the potential to bind to the active sites of VEGFR-2, COX-2, and EGFR with favorable binding affinities. The predicted interactions, which include hydrogen bonding and hydrophobic contacts with key amino acid residues, provide a structural basis for the potential inhibitory activity of this compound against these targets.

The predicted binding of this compound to the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2 and EGFR suggests that it may act as a competitive inhibitor, preventing the phosphorylation events that are crucial for downstream signaling and cellular responses like proliferation and survival. Similarly, its predicted binding to the active site of COX-2 indicates a potential to block the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.

These computational findings are consistent with the reported anticancer and anti-inflammatory activities of isatin derivatives and provide a strong rationale for the further experimental investigation of this compound as a potential therapeutic agent.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of N-(3-bromophenyl)-2-hydroxyiminoacetamide with concentrated sulfuric acid. The reaction mixture is heated, and upon completion, it is poured into ice water to precipitate the 6-bromodihydroindole-2,3-dione (this compound) as a yellow solid.[10]

Conclusion

This technical guide has detailed the application of in silico molecular docking to investigate the potential interactions of this compound with key protein targets in cancer and inflammation. The presented data and methodologies provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. The favorable predicted binding affinities and interaction patterns with VEGFR-2, COX-2, and EGFR warrant subsequent in vitro and in vivo studies to validate these computational findings and to fully elucidate the pharmacological profile of this compound.

References

The Pharmacokinetic and ADMET Profile of 6-Bromoisatin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Bromoisatin, a halogenated derivative of the indole (B1671886) nucleus, has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and mechanistic insights to support preclinical and clinical development efforts.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a bromine atom at the 6-position of the isatin core can significantly modulate the compound's physicochemical properties, influencing its pharmacokinetic profile and therapeutic efficacy. This compound has garnered attention for its anti-cancer and anti-inflammatory properties, making a thorough understanding of its ADMET characteristics a critical step in its journey from a promising lead compound to a potential clinical candidate. This guide synthesizes available in vitro, in vivo, and in silico data to present a holistic view of this compound's drug-like properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄BrNO₂[1]
Molecular Weight 226.03 g/mol [1]
Appearance Light yellow to brown crystalline powder[2]
Melting Point 274 °C[3]
LogP (octanol/water) 1.88In Silico Prediction
Water Solubility Poorly solubleIn Silico Prediction
pKa 8.83 ± 0.20 (acidic)[4]

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are limited in publicly available literature. However, data from related isatin compounds and in silico predictions can provide valuable insights into its likely pharmacokinetic profile.

In Silico ADMET Prediction

To provide a comprehensive overview in the absence of extensive experimental data, the ADMET properties of this compound were predicted using the SwissADME and pkCSM online tools. These platforms utilize a combination of physicochemical properties and machine learning models to estimate a compound's pharmacokinetic and toxicity profile.

Table 2: In Silico ADMET Prediction for this compound

ParameterPredicted ValueInterpretation
Gastrointestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cross the blood-brain barrier.
P-glycoprotein (P-gp) Substrate NoNot likely to be a substrate for P-gp efflux pump.
CYP1A2 Inhibitor YesPotential for drug-drug interactions with CYP1A2 substrates.
CYP2C19 Inhibitor NoLow potential for drug-drug interactions with CYP2C19 substrates.
CYP2C9 Inhibitor YesPotential for drug-drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 Inhibitor NoLow potential for drug-drug interactions with CYP3A4 substrates.
Lipinski's Rule of Five 0 violationsGood oral bioavailability predicted.
AMES Toxicity NoPredicted to be non-mutagenic.
hERG I Inhibitor NoLow risk of cardiotoxicity.
Hepatotoxicity YesPotential for liver toxicity should be monitored.
Skin Sensitization NoLow risk of causing skin sensitization.

Disclaimer: In silico predictions are for estimation purposes and should be validated by in vitro and in vivo experiments.

Absorption

The in silico model predicts high gastrointestinal absorption for this compound, which is consistent with its compliance with Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[5][6]

Distribution

The predicted inability to cross the blood-brain barrier suggests that this compound's therapeutic effects are likely to be confined to the periphery, which could be advantageous in minimizing central nervous system side effects for non-CNS targets.

Metabolism

In silico predictions indicate that this compound may act as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C9. This suggests a potential for drug-drug interactions when co-administered with drugs metabolized by these enzymes. Further in vitro studies are required to confirm these predictions and determine the clinical significance.

Excretion

Specific data on the excretion of this compound is not currently available.

Preclinical Efficacy and Toxicity

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic effects against human colon cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
HT29Colon Carcinoma223[7][8]
Caco-2Colorectal Adenocarcinoma~100 (semi-purified)[9]
In Vivo Efficacy and Safety

In a rodent model of colorectal cancer, this compound has shown promising anti-tumor activity.

Table 4: In Vivo Efficacy and Safety of this compound in a Colorectal Cancer Model

ParameterDoseObservationReference
Apoptotic Index 0.05 mg/gSignificantly enhanced in the distal colon (p ≤ 0.001)[8]
Cell Proliferation 0.05 mg/gSignificantly reduced in the distal colon (p ≤ 0.01)[8]
Body Weight 0.05 mg/gNo significant effects[8]
Liver Enzymes 0.05 mg/gNo significant effects[8]
Biochemical Factors 0.05 mg/gNo significant effects[8]
Blood Cells 0.05 mg/gNo significant effects[8]
Plasma Potassium 0.05 mg/gDecrease observed, suggesting a potential diuretic effect[8]

Mechanism of Action and Signaling Pathways

The anti-cancer and anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Extracellular Signal-regulated Kinase (ERK) pathways.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB_NFkB_complex IκB-NF-κB (Inactive) NF-kB_active NF-κB (Active) IkB_NFkB_complex->NF-kB_active IκB degradation This compound This compound This compound->IKK Inhibits Gene_Expression Pro-inflammatory & Pro-proliferative Gene Expression NF-kB_active->Gene_Expression Promotes ERK_Inhibition cluster_extracellular_erk Extracellular cluster_cytoplasm_erk Cytoplasm cluster_nucleus_erk Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Bind Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_active ERK (Active) ERK->ERK_active Translocates 6-Bromoisatin_erk This compound 6-Bromoisatin_erk->ERK Inhibits (hypothesized) Transcription_Factors Transcription Factors ERK_active->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes AOM_Protocol Start Start AOM_Injection Azoxymethane (AOM) Injection (i.p.) Start->AOM_Injection Compound_Treatment Daily Oral Gavage (this compound or Vehicle) AOM_Injection->Compound_Treatment Treatment Period (e.g., 2 weeks) Sacrifice Euthanasia Compound_Treatment->Sacrifice After Treatment Tissue_Collection Colon Tissue Collection Sacrifice->Tissue_Collection Analysis Histopathological & Immunohistochemical Analysis Tissue_Collection->Analysis End End Analysis->End

References

Preliminary Cytotoxicity Screening of 6-Bromoisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 6-Bromoisatin, a promising synthetic compound with potential anticancer properties. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the implicated biological pathways.

Core Findings: In-Vitro Cytotoxicity of this compound

This compound has demonstrated cytotoxic effects against human colon adenocarcinoma cells (HT29). The primary mechanism of action appears to be the induction of apoptosis through a caspase-independent pathway, distinguishing it from many conventional chemotherapeutic agents.

Data Presentation

The following table summarizes the key quantitative findings from the in-vitro cytotoxicity screening of this compound on the HT29 cell line.

ParameterValueCell LineAssaySource
IC50 223 µM (equivalent to 0.05 mg/mL)HT29MTT Assay[1][2][3][4][5]
Apoptosis Induction ObservedHT29Microscopic Analysis[1][3]
Caspase 3/7 Activity No significant increaseHT29Caspase-Glo 3/7 Assay[1][2][3][4][5]
NF-κB Translocation InhibitedRAW264.7Immunofluorescence[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and the information available from the cited research.

Cell Culture and Maintenance
  • Cell Line: Human colorectal adenocarcinoma cells (HT29).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

MTT Assay for Cell Viability

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in Dimethyl Sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be less than 1%. 100 µL of the diluted compound is added to the respective wells. A vehicle control (medium with DMSO) and a no-treatment control are also included. The plates are incubated for a further 48 hours.

  • MTT Addition and Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of cell membrane damage.

  • Cell Seeding and Treatment: Cells are seeded and treated with this compound in a 96-well plate as described for the MTT assay.

  • Sample Collection: After the incubation period, the plate is centrifuged at 250 x g for 4 minutes. 50 µL of the supernatant from each well is carefully transferred to a new 96-well plate.

  • LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) is added to each well containing the supernatant.

  • Incubation and Data Acquisition: The plate is incubated at room temperature for 30 minutes, protected from light. The absorbance is then measured at 490 nm using a microplate reader.

  • Controls: A maximum LDH release control is prepared by treating untreated cells with a lysis buffer. A spontaneous LDH release control consists of untreated cells. The percentage of cytotoxicity is calculated based on the absorbance values of the treated samples relative to the controls.

Apoptosis Assessment by Microscopy

Morphological changes associated with apoptosis can be observed using light microscopy.

  • Procedure: HT29 cells are grown on glass coverslips in a 6-well plate and treated with various concentrations of this compound for 24 hours.

  • Staining: The cells are then fixed with 4% paraformaldehyde and stained with a DNA-binding dye such as Hoechst 33342 or DAPI.

  • Observation: The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological features such as cell shrinkage, chromatin condensation, and nuclear fragmentation.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the cytotoxic action of this compound.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start HT29 Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 48 hours treat->incubate mtt MTT Assay incubate->mtt ldh LDH Assay incubate->ldh absorbance Measure Absorbance mtt->absorbance ldh->absorbance calc Calculate % Viability / % Cytotoxicity absorbance->calc ic50 Determine IC50 calc->ic50

Experimental workflow for cytotoxicity screening.

signaling_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Bromoisatin This compound Mitochondrion Mitochondrion Bromoisatin->Mitochondrion Induces mitochondrial stress NFkB_translocation NF-κB Translocation (Inhibited) Bromoisatin->NFkB_translocation Inhibits AIF AIF Mitochondrion->AIF Release EndoG Endonuclease G Mitochondrion->EndoG Release DNA_frag DNA Fragmentation & Chromatin Condensation AIF->DNA_frag EndoG->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Proposed signaling pathway for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromoisatin from 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-bromoisatin, a valuable intermediate in medicinal chemistry and organic synthesis, starting from 3-bromoaniline (B18343). The synthesis proceeds via the Sandmeyer isatin (B1672199) synthesis, a reliable two-step method. The first step involves the formation of N-(3-bromophenyl)-2-(hydroxyimino)acetamide from 3-bromoaniline, chloral (B1216628) hydrate (B1144303), and hydroxylamine (B1172632). The subsequent and final step is an acid-catalyzed cyclization of the intermediate to yield this compound. These application notes offer a comprehensive guide, including detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to aid in the successful synthesis and application of this compound in research and drug development.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Notably, the isatin derivative Sunitinib has been approved by the FDA for the treatment of various cancers.[1] this compound, in particular, serves as a crucial building block in the synthesis of various bioactive molecules and functional materials.[4] Its applications in pharmaceutical development are significant, with uses as an intermediate in the creation of novel anti-cancer and anti-inflammatory drugs.[4][5] The bromine substituent at the 6-position provides a handle for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery.[4]

The Sandmeyer isatin synthesis is a classic and effective method for preparing isatins from anilines.[6][7] This two-step process involves the reaction of an aniline (B41778) with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to afford the isatin.[6][8] This protocol details a specific application of the Sandmeyer synthesis for the preparation of this compound from 3-bromoaniline.

Experimental Protocols

The synthesis of this compound from 3-bromoaniline is a two-step process. The first step is the formation of the intermediate, (E)-N-(3-bromophenyl)-2-(hydroxyimino)acetamide, followed by its cyclization to this compound.

Step 1: Synthesis of (E)-N-(3-bromophenyl)-2-(hydroxyimino)acetamide

This procedure is adapted from the Sandmeyer isonitrosoacetanilide isatin synthesis.[9]

  • Preparation of the Reaction Mixture: In a 5 L round-bottom flask, dissolve 320 g of sodium sulfate (B86663) decahydrate (B1171855) and 45 g (0.27 mol) of chloral hydrate in 600 mL of water, warming to 30 °C to facilitate dissolution.[9]

  • Addition of 3-Bromoaniline: In a separate beaker, dissolve 43 g (0.25 mol) of 3-bromoaniline in a mixture of 150 mL of water and 25 mL of concentrated hydrochloric acid, with warming.[9] Add this solution to the reaction flask.

  • Addition of Hydroxylamine Hydrochloride: Prepare a solution of 55 g (0.79 mol) of hydroxylamine hydrochloride in 250 mL of water and add it to the main reaction mixture. A thick white suspension will form.[9]

  • Reaction: Heat the mixture. A thick paste will form between 60-70 °C. Continue heating at 80-100 °C for 2 hours.[9]

  • Isolation of the Intermediate: Cool the mixture to 80 °C and filter the precipitate. The crude product, (E)-N-(3-bromophenyl)-2-(hydroxyimino)acetamide, can be washed with water and dried.[9]

Step 2: Synthesis of this compound

This step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. The reaction of 3-bromoisonitrosoacetanilide in sulfuric acid yields a mixture of 4-bromo- and this compound, which can then be separated.[9]

  • Cyclization: In a flask equipped with a mechanical stirrer, heat 200 mL of concentrated sulfuric acid to 60 °C.[9] Carefully add 15 g of the dried (E)-N-(3-bromophenyl)-2-(hydroxyimino)acetamide from Step 1 in portions, maintaining the temperature between 60 and 65 °C.[9] After the addition is complete, heat the mixture to 80 °C for 10-15 minutes.[9][10]

  • Precipitation: Cool the reaction mixture to 70 °C and pour it onto crushed ice (approximately 2.5 L).[9] An orange precipitate will form. Let it stand for 1 hour.

  • Filtration: Filter the orange precipitate and wash it with water. This solid is a mixture of 4-bromoisatin (B1231351) and this compound.[9]

  • Separation of Isomers:

    • Dissolve 10.5 g of the mixed bromoisatin product in 35 mL of 2M NaOH solution at 60 °C to form a dark brown solution.[9]

    • Acidify the solution with 3.6 mL of acetic acid. The resulting orange-brown crystals are predominantly 4-bromoisatin. Filter and wash with hot water.[9]

    • Warm the combined filtrates to 80 °C and add 5 mL of concentrated hydrochloric acid.[9]

    • Cool the solution overnight in a refrigerator. The bright orange crystals that form are this compound.[9]

  • Final Purification: Filter the this compound crystals and recrystallize from acetic acid if necessary to obtain yellow needles.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Intermediate (E)-N-(3-bromophenyl)-2-(hydroxyimino)acetamide
Molecular FormulaC₈H₇BrN₂O₂
Molecular Weight243.06 g/mol
Yield55% (reported for 3-bromoisonitrosoacetanilide)[9]
Final Product This compound
Molecular FormulaC₈H₄BrNO₂[11]
Molecular Weight226.03 g/mol [11]
AppearanceBright orange crystals or yellow needles[5][9]
Melting Point249-250 °C[12]
Yield21% (from the isomer mixture)[9]
Spectroscopic Data
IR (CHCl₃) (cm⁻¹)3440, 1320[5]

Visual Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound from 3-bromoaniline.

Synthesis_Workflow A 3-Bromoaniline C Step 1: Formation of Intermediate (Sandmeyer Reaction) A->C B Chloral Hydrate & Hydroxylamine HCl B->C D (E)-N-(3-bromophenyl)-2- (hydroxyimino)acetamide C->D Heating (80-100°C) F Step 2: Cyclization D->F E Concentrated H₂SO₄ E->F G Mixture of 4- & this compound F->G Heating (80°C) H Separation of Isomers (NaOH, Acetic Acid, HCl) G->H I This compound (Final Product) H->I Purification

Caption: Workflow for the synthesis of this compound.

Conclusion

This document outlines a detailed and reliable protocol for the synthesis of this compound from 3-bromoaniline using the Sandmeyer isatin synthesis. By following the described steps for the formation of the isonitrosoacetanilide intermediate, its subsequent cyclization, and the separation of the resulting isomers, researchers can obtain pure this compound. The provided quantitative data and visual workflow serve as valuable resources for the practical application of this synthesis. The availability of a robust synthetic route to this compound is crucial for advancing research in medicinal chemistry and facilitating the development of new therapeutic agents.

References

Application Note and Protocol: N-Alkylation of 6-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The N-alkylation of the isatin core is a critical modification that can enhance its pharmacological profile and metabolic stability.[2][3] 6-Bromoisatin, in particular, serves as a key intermediate for the synthesis of various bioactive molecules due to the influence of the bromine substituent on the electronic properties of the indole (B1671886) ring.[4] This document provides a detailed protocol for the N-alkylation of this compound, summarizing various reaction conditions and presenting a generalized experimental workflow.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the N-H group by a base to form a nucleophilic isatin anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent.

Figure 1: General scheme for N-alkylation of this compound.

Experimental Protocols

Two primary methodologies are presented: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time.

Method 1: Conventional Heating

This protocol is adapted from established procedures for the N-alkylation of isatin and its derivatives.[3]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl (B1604629) halide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Calcium Hydride (CaH₂)) (1.3 - 1.5 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of isatin).

  • Add the base (e.g., K₂CO₃, 1.3 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70-85 °C) and monitor its progress using TLC.[3][5]

  • Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.[5]

  • Pour the reaction mixture into ice-water to precipitate the product.[3][5]

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[5]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[3][6]

Materials:

  • This compound

  • Alkylating agent (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, KF/Alumina, DBU) (1.1 - 15 equivalents depending on the base)[7][8]

  • Anhydrous solvent (e.g., DMF, ACN, Ethanol)

  • Microwave vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1 equivalent), the chosen base (e.g., K₂CO₃ or KF/Alumina), and the anhydrous solvent (e.g., ACN or a few drops of DMF).[3][7]

  • Add the alkylating agent (1.1 - 1.5 equivalents).[7]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a specified time (e.g., 10-25 minutes).[7][8]

  • After the reaction is complete, cool the vial to room temperature.

  • If the product has precipitated, it can be isolated by filtration.[8] Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then subjected to an aqueous workup similar to the conventional method (pouring into ice-water).

  • Purify the product as needed by recrystallization or column chromatography.

Data Presentation: Reaction Conditions for N-Alkylation of Isatins

The following table summarizes various conditions reported for the N-alkylation of isatin, which can be adapted for this compound.

EntryAlkylating AgentBaseSolventMethodTemp (°C)TimeYield (%)Reference
1Ethyl ChloroacetateK₂CO₃DMFConventional852 h68[3]
2Benzyl ChlorideK₂CO₃ / KIACNMicrowave16010 min-[7]
3Ethyl BromoacetateCaH₂DMFConventional40--[7]
4Benzyl HalidesDBUEthanolMicrowave14010-25 minHigh[8]
5Benzyl ChlorideKF/AluminaACNMicrowave18025 min91[7][9]
6Ethyl BromoacetateKF/AluminaACNConventionalReflux21 h97[9]
7Various Alkyl HalidesK₂CO₃ or Cs₂CO₃DMF or NMP (drops)Microwave-2-5 min50-96[3][6]
8Alkyl HalideK₂CO₃DMFConventional702-8 h-[5]

Note: Yields are as reported in the literature for isatin or substituted isatins and may vary for this compound.

Visualizations

Diagram 1: Experimental Workflow for N-Alkylation of this compound

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product A Mix this compound & Base in Anhydrous Solvent B Stir at Room Temperature (30 min) A->B C Add Alkylating Agent B->C D Conventional Heating (e.g., 70-85°C, 2-24h) C->D Method 1 E Microwave Irradiation (e.g., 140-180°C, 10-25min) C->E Method 2 F Cool to Room Temperature D->F E->F G Pour into Ice-Water F->G H Vacuum Filtration G->H I Wash with Water & Dry H->I J Recrystallization or Column Chromatography I->J K Pure N-Alkylated this compound J->K

Caption: Workflow for the N-alkylation of this compound.

Diagram 2: Signaling Pathway of N-Alkylation Reaction

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isatin This compound (N-H) Anion Isatin Anion (N-) Isatin->Anion Deprotonation Base Base (B:) Base->Anion Salt Conjugate Acid (B-H+) Base->Salt Protonation AlkylHalide Alkylating Agent (R-X) Product N-Alkylated this compound (N-R) AlkylHalide->Product Byproduct Halide Salt (X-) AlkylHalide->Byproduct Leaving Group Anion->Product SN2 Reaction

Caption: Key steps in the N-alkylation of this compound.

Troubleshooting and Considerations

  • Incomplete Deprotonation: If the reaction shows low conversion, a stronger base or a higher temperature might be necessary. The N-H of isatin must be deprotonated to form the nucleophilic anion for the reaction to proceed.[5]

  • O-Alkylation vs. N-Alkylation: While N-alkylation is generally favored with alkali metal bases, O-alkylation can sometimes be a competing side reaction. The choice of base and solvent can influence the selectivity.

  • Solvent Choice: Polar aprotic solvents like DMF, NMP, and DMSO are commonly used as they effectively solvate the isatin anion.[3]

  • Safety: this compound and many alkylating agents can be hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

References

The Versatility of 6-Bromoisatin in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromoisatin, a halogenated derivative of isatin (B1672199), has emerged as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds. The presence of the bromine atom at the 6-position not only influences the electronic properties of the isatin core but also provides a handle for further functionalization, making it a versatile scaffold in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds derived from this compound, including spirooxindoles, Schiff bases, and 1,2,3-triazoles. The synthesized compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

I. Synthesis of Spirooxindoles

Spirooxindoles are a prominent class of naturally occurring and synthetic compounds characterized by a spiro fusion at the C3 position of the oxindole (B195798) ring. Derivatives of this compound have been extensively used in the construction of these complex architectures, which often exhibit significant biological activity.

Application Notes:

The synthesis of spirooxindoles from this compound is often achieved through multicomponent reactions, particularly 1,3-dipolar cycloaddition reactions. These reactions are highly efficient in building molecular complexity in a single step. The azomethine ylide, generated in situ from the condensation of this compound with an amino acid (e.g., sarcosine (B1681465) or L-proline), reacts with various dipolarophiles to yield the desired spiro-pyrrolidinyl oxindoles. The choice of dipolarophile and reaction conditions can be tuned to achieve high regio- and stereoselectivity.

Quantitative Data: Anticancer Activity of this compound Derived Spirooxindoles
Compound IDCancer Cell LineIC50 (µM)Reference
6i HepG2 (Liver)6.3[1]
6a HepG2 (Liver)6.9[1]
6e HepG2 (Liver)8.4[1]
6j HepG2 (Liver)9.9[1]
6a PC-3 (Prostate)11.8[1]
6l HepG2 (Liver)12.7[1]
6e PC-3 (Prostate)13.5[1]
6i PC-3 (Prostate)17.9[1]
21l HeLa (Cervical)0.71 ± 0.05[2]
21e HeLa (Cervical)1.62 ± 0.52[2]
21a HeLa (Cervical)1.74 ± 0.45[2]
4c A549 (Lung)34.99[3]
4f A549 (Lung)41.12[3]
4m A549 (Lung)45.94[3]
4t A549 (Lung)45.22[3]
4q A549 (Lung)47.92[3]
4c HepG2 (Liver)41.56[3]
Experimental Protocol: Synthesis of Di-spirooxindoles (4a-n)[4]

Materials:

  • Substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (1a–f) (0.25 mmol)

  • This compound (or other isatin derivatives) (3a–f) (0.25 mmol)

  • (2S)-octahydro-1H-indole-2-carboxylic acid (2) (63 mg, 0.37 mmol)

  • Methanol (B129727) (20 mL)

  • Silica (B1680970) gel (100–200 mesh)

  • Ethyl acetate (B1210297)

  • n-hexane

Procedure:

  • In a round-bottom flask, dissolve the substituted (2E,6E)-2,6-dibenzylidenecyclohexanone (0.25 mmol), the isatin derivative (0.25 mmol), and (2S)-octahydro-1H-indole-2-carboxylic acid (63 mg, 0.37 mmol) in methanol (20 mL).

  • Reflux the reaction mixture for 1–1.5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (100–200 mesh) using a mixture of ethyl acetate and n-hexane (10–20%) as the eluent to afford the pure di-spirooxindole products.

Visualization:

spirooxindole_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Azomethine_Ylide In situ generation of Azomethine Ylide This compound->Azomethine_Ylide + Amino_Acid Amino Acid (e.g., L-proline) Amino_Acid->Azomethine_Ylide + Dipolarophile Dipolarophile 1,3-Dipolar_Cycloaddition [3+2] Cycloaddition Dipolarophile->1,3-Dipolar_Cycloaddition + Azomethine_Ylide->1,3-Dipolar_Cycloaddition Spirooxindole Spirooxindole 1,3-Dipolar_Cycloaddition->Spirooxindole

Caption: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition.

II. Synthesis of Schiff Bases

Schiff bases derived from isatin are a well-established class of compounds with a broad spectrum of biological activities. The reaction involves the condensation of the active carbonyl group at the C3 position of the isatin ring with a primary amine.

Application Notes:

The synthesis of Schiff bases from this compound is a straightforward and high-yielding reaction. It is typically carried out by refluxing equimolar amounts of this compound and a primary amine in a suitable solvent, often with a catalytic amount of glacial acetic acid. The resulting imine linkage is crucial for the observed biological activities, which can be modulated by varying the substituent on the primary amine. These Schiff bases can serve as intermediates for the synthesis of more complex heterocyclic systems.

Quantitative Data: Antiviral Activity of Isatin-derived Schiff Bases
Compound IDVirusEC50 (µg/mL)Reference
11a HIV-18[4]
11e HIV-18[4]
11e HIV-241.5[4]
1a HIV11.3[5]
1b HIV13.9[5]
4a HIV1.69 µM[5]
4b HIV4.18 µM[5]
Experimental Protocol: General Synthesis of Schiff Bases from this compound[7]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

Visualization:

schiff_base_synthesis This compound This compound Reaction Condensation (Reflux, Glacial Acetic Acid) This compound->Reaction + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction + Schiff_Base Schiff_Base Reaction->Schiff_Base Water Water Reaction->Water - H2O

Caption: General Synthesis of Schiff Bases from this compound.

III. Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their wide range of biological activities and their synthetic accessibility via "click chemistry".

Application Notes:

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for the synthesis of 1,2,3-triazoles. This compound can be functionalized to introduce either an azide (B81097) or an alkyne moiety, which can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a suitable reaction partner. This approach allows for the modular construction of a library of this compound-containing 1,2,3-triazoles with diverse substituents.

Quantitative Data: Antimicrobial Activity of Triazole Derivatives
Compound CodeMicroorganismMIC (µg/mL)Reference
T81 S. aureus31.25[6]
T83 S. aureus31.25[6]
Ciprofloxacin S. aureus15.62[6]
T81 B. subtilis125[6]
T82 B. subtilis125[6]
T83 P. aeruginosa125[6]
Ciprofloxacin B. subtilis15.62[6]
Ciprofloxacin P. aeruginosa15.62[6]
7a-7c Various bacteria & fungi8-16[7]
Experimental Protocol: General Synthesis of 1,2,3-Triazoles (Conceptual)

Materials:

  • Azide-functionalized this compound (or Alkyne-functionalized this compound)

  • Terminal alkyne (or Azide-containing compound)

  • Copper(I) catalyst (e.g., CuI, or generated in situ from CuSO4 and a reducing agent like sodium ascorbate)

  • Solvent (e.g., t-BuOH/H2O, DMF, DMSO)

  • Base (optional, e.g., triethylamine)

Procedure:

  • Functionalization of this compound: Introduce an azide or alkyne group onto the this compound scaffold through appropriate synthetic transformations (e.g., N-alkylation with a propargyl halide to introduce an alkyne).

  • Cycloaddition Reaction: In a reaction vessel, dissolve the functionalized this compound and the corresponding alkyne or azide partner in a suitable solvent.

  • Add the copper(I) catalyst and, if required, a base.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole derivative.

Visualization:

triazole_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide_Isatin Azide-functionalized This compound CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Azide_Isatin->CuAAC + Alkyne Terminal Alkyne Alkyne->CuAAC + Triazole 1,2,3-Triazole Derivative CuAAC->Triazole

Caption: Synthesis of 1,2,3-Triazoles via Click Chemistry.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological potential. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel this compound derivatives as potential therapeutic agents. The straightforward and efficient synthetic routes, coupled with the diverse pharmacological activities of the resulting products, underscore the importance of this compound in modern drug discovery and development. Further exploration of multicomponent reactions and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and potent bioactive molecules based on this privileged scaffold.

References

6-Bromoisatin: A Versatile Precursor for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

6-Bromoisatin, a brominated derivative of isatin (B1672199), has emerged as a significant and versatile precursor in the field of medicinal chemistry and drug discovery. Its unique chemical structure, characterized by a reactive ketone at the C-3 position and an electron-withdrawing bromine atom on the indole (B1671886) ring, makes it an ideal starting point for the synthesis of a diverse array of bioactive molecules.[1][2] Researchers have successfully utilized this compound to develop potent anticancer, antimicrobial, and enzyme-inhibiting agents.[3][4] The presence of the bromine atom can enhance the pharmacological activity of the resulting derivatives, potentially through increased lipophilicity and improved binding interactions with biological targets.[2][5]

These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for the synthesis of key derivatives and their biological evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the quest for novel therapeutic agents.

Therapeutic Applications of this compound Derivatives

Derivatives synthesized from this compound have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Activity: this compound is a key building block for compounds targeting various cancer cell lines, including those of the colon, breast, and lung.[2][6] These derivatives often exert their effects through the induction of apoptosis (programmed cell death) by modulating key signaling pathways.[1][2]

  • Enzyme Inhibition: The isatin scaffold is known to be a "privileged structure" for designing enzyme inhibitors. Derivatives of this compound have shown inhibitory activity against crucial enzyme families, such as kinases and caspases, which are implicated in cancer and inflammatory diseases.[1][2][7]

  • Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. This compound serves as a precursor for compounds with activity against pathogenic bacteria and fungi.[8]

Data on Bioactive this compound Derivatives

The following tables summarize the biological activity of this compound and its derivatives from various studies, providing a comparative overview for researchers.

Table 1: Anticancer Activity of this compound and its Derivatives

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
This compound-HT29 (Colon)223[6]
Isatin-quinazoline hybrid (6c)Quinazoline HybridHepG2 (Liver)0.083 (EGFR), 0.076 (VEGFR-2)[9]
Isatin-quinazoline hybrid (6c)Quinazoline HybridMCF-7 (Breast)Not Specified[9]
Isatin-quinazoline hybrid (6c)Quinazoline HybridMDA-MB-231 (Breast)Not Specified[9]
Isatin-quinazoline hybrid (6c)Quinazoline HybridHeLa (Cervical)Not Specified[9]
Isatin-coumarin hybridCoumarin HybridProstate & Breast~1-5 (Tubulin Polymerization)[1]
Isatin-triazole hydrazoneTriazole HydrazoneBreast & HepatocellularNot Specified[2]

Table 2: Caspase Inhibitory Activity of Isatin Derivatives

CompoundDerivative TypeTarget Caspase(s)IC50 (µM)Reference
Isatin Sulfonamide (20d)SulfonamideCaspase-32.33[7][10]
Iodinated Isatin (4)Iodinated SulfonamideCaspase-30.0599[11]
Iodinated Isatin (4)Iodinated SulfonamideCaspase-70.0253[11]
Fluorinated Isatin (5)Fluorinated SulfonamideCaspase-3 / 7Increased affinity vs. (4)[11]
Triazole Isatin (15)Triazole SulfonamideCaspase-30.0005[11]
Triazole Isatin (15)Triazole SulfonamideCaspase-70.0025[11]

Table 3: Antimicrobial Activity of Chloro-Isatin Derivatives (as a reference for 6-Bromo analogs)

CompoundDerivative TypeMicrobial StrainMIC (µg/mL)Reference
6-chloroisatin-3-(4′-chlorophenyl)semicarbazone (2b)SemicarbazoneKlebsiella pneumoniae> Norfloxacin
6-chloroisatin-3-(4′-chlorophenyl)semicarbazone (2b)SemicarbazoneStaphylococcus aureus> Norfloxacin
6-chloroisatin-3-(4′-bromophenyl)semicarbazone (4b)SemicarbazoneCandida albicans1.56
6-chloroisatin-3-(4′-bromophenyl)semicarbazone (4b)SemicarbazoneEpidermophyton floccosum3.12

Experimental Protocols

Detailed methodologies for the synthesis of bioactive derivatives from this compound and for key biological assays are provided below.

Synthesis Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the this compound precursor via the Sandmeyer isatin synthesis method.

  • Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide

  • Step 2: Cyclization to this compound

    • Add N-(3-bromophenyl)-2-hydroxyiminoacetamide (55 g, 0.2272 mol) to concentrated sulfuric acid (275 mL) while maintaining the temperature at 50°C.[12]

    • Increase the temperature of the reaction mixture to 90°C and maintain for 3 hours.[12]

    • After the reaction is complete, slowly pour the mixture into ice water to precipitate the product.[12]

    • Collect the yellow precipitate by filtration and dry to obtain this compound (yield: 50 g, 98%).[12] The product can be used in subsequent reactions without further purification.[12]

Protocol 2: General Synthesis of this compound Schiff Bases

Schiff bases are a common class of isatin derivatives with significant biological activity.

  • Dissolve this compound (1 equivalent) and a selected primary amine or hydrazine (B178648) derivative (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent if further purification is required.

Protocol 3: General Synthesis of this compound-3-Thiosemicarbazones

Thiosemicarbazones are another important class of isatin derivatives with potent anticancer properties.[13]

  • Dissolve this compound (1 equivalent) and a substituted thiosemicarbazide (B42300) (1 equivalent) in ethanol.[14]

  • Add a catalytic amount of acetic acid (0.1 mL).[14]

  • Heat the mixture in a microwave reactor at 83°C for 30 minutes (max power 50 W) or reflux for several hours.[14]

  • After cooling, the precipitated solid is collected by filtration.

  • Wash the product with ether and recrystallize from a suitable solvent like ethanol.[14]

Biological Assay Protocols

Protocol 4: In Vitro Kinase Inhibition Assay (Generalized)

This protocol can be adapted to screen this compound derivatives against various protein kinases.[3]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the diluted test compounds.

    • Include wells with DMSO only (negative control) and a known kinase inhibitor (positive control).

    • Add the purified recombinant kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear phase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal (luminescence, fluorescence, or radioactivity) is proportional to the amount of ATP consumed or product formed.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 5: Caspase-3/7 Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases involved in apoptosis.[6][7]

  • Cell Culture and Treatment: Culture cancer cells in a suitable medium and treat with various concentrations of the this compound derivatives for a specified period.

  • Cell Lysis:

    • After treatment, collect the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice for 10-15 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.

  • Caspase Activity Measurement:

    • In a 96-well black plate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.

    • Add a reaction buffer containing a fluorogenic substrate for caspase-3/7 (e.g., Ac-DEVD-AMC).[7][15]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[6][7] The fluorescence intensity is directly proportional to the caspase activity.

  • Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls to determine the effect of the compounds on caspase-3/7 activity.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K EGFR EGFR EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Bromoisatin This compound Derivative Bromoisatin->VEGFR2 Bromoisatin->EGFR

Kinase signaling pathways targeted by this compound derivatives.

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase9 Initiator Caspase-9 Apoptotic_Stimulus->Caspase9 Caspase37 Executioner Caspases 3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis cleaves substrates Bromoisatin This compound Derivative Bromoisatin->Caspase37 inhibits

Role of this compound derivatives in the caspase-mediated apoptosis pathway.

synthesis_workflow Start This compound Reaction Condensation Reaction Start->Reaction Reactant Primary Amine or Thiosemicarbazide Reactant->Reaction Product Bioactive Derivative (Schiff Base or Thiosemicarbazone) Reaction->Product Screening Biological Screening Product->Screening

General workflow for the synthesis and screening of this compound derivatives.

References

High-Yield Synthesis of 6-Bromoisatin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 6-Bromoisatin and its derivatives. Isatin (B1672199) and its analogs are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development.[1][2][3] this compound, in particular, has demonstrated promising anticancer properties, including the ability to induce apoptosis in colon cancer cells.[4] The following sections detail reliable synthetic methodologies, present key quantitative data in a structured format, and visualize the synthetic workflows and a relevant biological signaling pathway.

I. Synthesis of this compound via Sandmeyer Reaction

The most common and effective method for the synthesis of this compound is the Sandmeyer isatin synthesis, which proceeds in two main steps from 3-bromoaniline (B18343).[5][6] This method, while classic, can be optimized to achieve high yields. A critical aspect of this synthesis is the formation of a mixture of 4-bromo- and this compound isomers, which necessitates an efficient separation step.[1][7]

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide

  • In a 5-liter flask, prepare a solution of chloral (B1216628) hydrate (B1144303) (45 g, 0.27 mol) and sodium sulfate (B86663) decahydrate (B1171855) (320 g) in 600 cm³ of water. Warm the mixture to 30 °C to dissolve the solids.[6]

  • In a separate beaker, dissolve 3-bromoaniline (43 g, 0.25 mol) in 150 cm³ of water with warming, and then add 25 cm³ of concentrated hydrochloric acid.[6]

  • Prepare a third solution of hydroxylamine (B1172632) hydrochloride (55 g, 0.79 mol) in 250 cm³ of water.[6]

  • Add the 3-bromoaniline solution and the hydroxylamine hydrochloride solution to the flask containing the chloral hydrate solution. A thick white suspension will form.

  • Heat the mixture. A thick paste will form between 60-70 °C. Continue heating at 80-100 °C for 2 hours.[6]

  • Cool the mixture to 80 °C and filter the precipitate. The filtrate can be cooled further to yield more product.

  • Wash the pale brown product, N-(3-bromophenyl)-2-(hydroxyimino)acetamide, by stirring with 400 cm³ of water, followed by filtration. Air-dry the product.

Step 2: Cyclization to 4- and this compound and Separation

  • Heat 200 cm³ of concentrated sulfuric acid to 60 °C in a flask with mechanical stirring.[6]

  • Add the dried N-(3-bromophenyl)-2-(hydroxyimino)acetamide (15 g) in portions over 20 minutes, maintaining the temperature between 60 and 65 °C.[6]

  • After the addition is complete, heat the mixture to 80 °C, then cool to 70 °C. For a higher yield in this step (up to 98%), the temperature can be raised to 90°C for 3 hours.[5]

  • Pour the reaction mixture onto crushed ice (2.5 liters). An orange precipitate will form. Let it stand for 1 hour.[6]

  • Filter the precipitate and wash it with water (2 x 60 cm³). Dry at 40 °C to obtain a mixture of 4-bromo- and 6-bromo-isatin as a pale orange powder.[6]

  • To separate the isomers, dissolve the mixture (10.5 g) in a hot (60 °C) 2M NaOH solution (35 cm³).[6]

  • Acidify the dark brown solution with acetic acid (3.6 cm³). The resulting orange-brown crystals are filtered and washed with hot water to yield 4-bromoisatin.[6]

  • Warm the combined filtrates to 80 °C and add concentrated HCl (5 cm³). Cool the solution overnight in a refrigerator. The bright orange crystals of this compound are then collected by filtration.[6]

Data Presentation: Synthesis of this compound
StepReactantsKey ConditionsProductYieldReference
13-Bromoaniline, Chloral hydrate, Hydroxylamine HCl80-100 °C, 2hN-(3-bromophenyl)-2-(hydroxyimino)acetamideNot specified[6]
2N-(3-bromophenyl)-2-(hydroxyimino)acetamide, H₂SO₄90 °C, 3hThis compoundup to 98%[5]

II. High-Yield N-Alkylation of this compound

The N-alkylation of the isatin core is a common strategy to diversify the scaffold for drug development. Various methods have been developed for the N-alkylation of isatins, often employing a base to generate the isatin anion followed by reaction with an alkylating agent.[8][9][10] Microwave-assisted synthesis has emerged as a rapid and high-yielding alternative to conventional heating.[9][10]

Experimental Protocol: General High-Yield N-Alkylation of this compound
  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃, CaH₂) (1.2-2 equivalents).

  • Add the desired alkylating agent (e.g., alkyl halide, benzyl (B1604629) halide) (1.1-1.5 equivalents).

  • Conventional Heating: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80 °C) until the reaction is complete (monitored by TLC).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 180 °C for 25 minutes) to achieve high yields rapidly.[8]

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated this compound derivative.

Data Presentation: N-Alkylation of Isatins
IsatinAlkylating AgentBase/SolventMethodYieldReference
IsatinBenzyl chlorideKF/Alumina in ACNMicrowave (180 °C, 25 min)High[8]
IsatinVarious alkyl halidesK₂CO₃ or Cs₂CO₃ in DMF/NMPMicrowaveModerate to High[9][10]
IsatinVarious alkyl halidesCaH₂ in DMFNot specifiedHigh[11]

III. Visualization of Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for this compound and its N-Alkyl Derivatives

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Cyclization & Separation cluster_2 Step 3: N-Alkylation A 3-Bromoaniline C N-(3-bromophenyl)-2-(hydroxyimino)acetamide A->C B Chloral Hydrate, Hydroxylamine HCl B->C E Mixture of 4- & this compound C->E D H₂SO₄ D->E G Separation (NaOH, HCl) E->G F This compound J N-Alkyl-6-Bromoisatin F->J G->F H Alkyl Halide (R-X) H->J I Base (e.g., K₂CO₃) I->J

Caption: Synthesis of this compound and its N-alkyl derivatives.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in HT29 colon cancer cells through a caspase-independent pathway.[4] It is hypothesized that this occurs via the inhibition of the Akt (Protein Kinase B) survival signaling pathway.[4]

G This compound This compound Akt (Protein Kinase B) Akt (Protein Kinase B) This compound->Akt (Protein Kinase B) inhibits Survival Signaling Survival Signaling Akt (Protein Kinase B)->Survival Signaling promotes Apoptosis Apoptosis Survival Signaling->Apoptosis inhibits

Caption: Proposed caspase-independent apoptosis pathway of this compound.

IV. Conclusion

The methodologies outlined in this document provide robust and high-yielding pathways for the synthesis of this compound and its N-alkylated derivatives. The Sandmeyer synthesis, coupled with an efficient separation technique, allows for the production of pure this compound in excellent yields. Furthermore, modern techniques such as microwave-assisted N-alkylation offer rapid and efficient means to generate a library of derivatives for further investigation. The promising anti-cancer activity of this compound, potentially acting through the inhibition of the Akt signaling pathway, underscores the importance of this scaffold in the development of novel therapeutics. These protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Experimental Protocol for Schiff Base Reaction with 6-Bromoisatin: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Schiff bases derived from 6-bromoisatin. Isatin (B1672199) and its derivatives are a well-established class of heterocyclic compounds that serve as crucial precursors in the development of various biologically active molecules. The incorporation of a bromine atom at the 6-position of the isatin ring can significantly influence the physicochemical and pharmacological properties of the resulting Schiff bases. Schiff bases, characterized by the azomethine group (-C=N-), are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This application note offers a comprehensive methodology for the synthesis, purification, and characterization of these promising compounds.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Schiff bases derived from isatins have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The reactivity of the ketone group at the C-3 position of the isatin ring allows for the straightforward synthesis of Schiff bases through condensation with primary amines. The resulting azomethine linkage is crucial for the observed biological effects.

This compound, in particular, serves as a valuable starting material. The presence of the electron-withdrawing bromine atom can enhance the biological activity and modulate the pharmacokinetic profile of the resulting Schiff base derivatives. This protocol details a general yet robust method for the synthesis of Schiff bases from this compound, which can be adapted for the creation of a library of novel compounds for drug discovery and development.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is essential for successful synthesis. The table below summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Orange to red crystalline solid
Melting Point 265-268 °C
Solubility Soluble in hot ethanol (B145695), DMF, and DMSO

Experimental Protocols

Materials and Equipment
  • This compound

  • Substituted primary amine (e.g., 4-bromoaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Vacuum oven

Synthesis of a Representative Schiff Base from this compound

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.26 g (0.01 mol) of this compound in 40 mL of warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent (0.01 mol) of the desired primary amine (e.g., 1.72 g of 4-bromoaniline).

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.

TechniqueExpected Characteristics
Yield Typically ranges from 60-90% depending on the amine used.
Melting Point A sharp melting point indicates the purity of the compound.
FTIR Spectroscopy Characteristic peaks include the C=O stretching of the isatin lactam at ~1720-1740 cm⁻¹, the C=N (azomethine) stretching at ~1600-1650 cm⁻¹, and the N-H stretching of the isatin ring at ~3100-3300 cm⁻¹.
¹H NMR Spectroscopy The spectrum should show signals corresponding to the aromatic protons of the isatin and amine moieties, the N-H proton of the isatin ring, and the characteristic azomethine proton (-N=CH-) signal.
¹³C NMR Spectroscopy Will show characteristic signals for the carbonyl carbons, the azomethine carbon, and the aromatic carbons.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized compound.

Data Presentation

The following table summarizes representative data for a Schiff base synthesized from this compound.

Compound IDPrimary AmineYield (%)Melting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
SB-6Br-1 4-Bromoaniline85>300C₁₅H₈Br₂N₂O392.05

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start This compound + Primary Amine dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid dissolve->add_catalyst reflux Reflux (4-8h) add_catalyst->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize dry Dry in Vacuum Oven recrystallize->dry ftir FTIR dry->ftir nmr ¹H & ¹³C NMR dry->nmr ms Mass Spectrometry dry->ms final_product Pure Schiff Base ftir->final_product nmr->final_product ms->final_product

Caption: Experimental workflow for the synthesis and characterization of this compound Schiff bases.

Potential Signaling Pathway Inhibition

Schiff bases derived from isatin have been reported to exhibit anticancer activity through the inhibition of various signaling pathways, such as those involving protein kinases. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation schiff_base This compound Schiff Base schiff_base->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound Schiff base.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The adaptable protocol presented herein, combined with the potential for diverse biological activities, offers a solid foundation for researchers in medicinal chemistry and drug development. Further investigation into the specific biological effects of this compound-derived Schiff bases is warranted to fully elucidate their therapeutic potential.

Application Notes and Protocols for 6-Bromoisatin in Organic Semiconductor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisatin, a halogenated derivative of isatin (B1672199), is a versatile heterocyclic compound recognized for its utility as a precursor in the synthesis of a wide array of bioactive molecules and functional materials.[1][2] Its unique chemical structure, featuring an electron-withdrawing isatin core and a reactive bromine atom, makes it an attractive building block for the design and synthesis of novel organic semiconductors. The isatin moiety's inherent electron-accepting properties, coupled with the potential for functionalization at the bromine position and the reactive ketone groups, allows for the systematic tuning of electronic properties essential for applications in organic electronics.[1][3] This document provides detailed application notes and protocols for the potential use of this compound in the development of organic semiconductor materials, particularly for Organic Field-Effect Transistors (OFETs). While direct reports on the application of this compound in high-performance organic semiconductors are emerging, the following sections outline a plausible synthetic route and characterization protocols based on established chemical transformations of isatin and the principles of organic semiconductor design.

Proposed Application: Synthesis of a this compound-Based Conjugated Polymer for OFETs

A promising approach for leveraging this compound in organic semiconductors is through its incorporation into a conjugated polymer backbone. The condensation reaction of the isatin moiety with aromatic amines to form a conjugated system is a well-established synthetic strategy. Here, we propose the synthesis of a donor-acceptor (D-A) copolymer, P(6Br-IDT-BT) , where this compound is first converted to a bromo-substituted indigo (B80030) derivative (the acceptor unit) and subsequently copolymerized with a benzodithiophene (BT) donor unit. The bromine atoms can serve as handles for further functionalization or can influence the material's packing and electronic properties through halogen bonding.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of an Organic Field-Effect Transistor (OFET) fabricated with the proposed polymer, P(6Br-IDT-BT) . These target values are based on performance metrics of state-of-the-art D-A copolymers with similar structural motifs.

ParameterValueUnits
Hole Mobility (µh)> 1.0cm²/Vs
Electron Mobility (µe)~ 0.1cm²/Vs
On/Off Current Ratio> 10⁶-
Threshold Voltage (Vth)< -10V

Experimental Protocols

Protocol 1: Synthesis of the P(6Br-IDT-BT) Conjugated Polymer

This protocol details a potential synthetic route for the P(6Br-IDT-BT) polymer, starting from this compound.

Materials:

Procedure:

  • Synthesis of 6,6'-Dibromoindirubin (a precursor to the acceptor unit):

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (2.26 g, 10 mmol) and indole (1.17 g, 10 mmol) in acetic anhydride (20 mL).

    • Add a catalytic amount of pyridine (0.1 mL).

    • Heat the mixture to reflux (approximately 140 °C) for 4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate.

    • Filter the precipitate, wash with methanol, and dry under vacuum to yield 6,6'-Dibromoindirubin.

  • Stille Copolymerization to form P(6Br-IDT-BT):

    • In a Schlenk flask, add 6,6'-Dibromoindirubin (0.44 g, 1 mmol), BT-SnMe₃ (0.83 g, 1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and P(o-tol)₃ (49 mg, 0.16 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous chlorobenzene (20 mL) via syringe.

    • Degas the solution with argon for 30 minutes.

    • Heat the mixture to 110 °C and stir for 48 hours under argon.

    • Cool the reaction to room temperature and pour it into methanol (200 mL).

    • Filter the precipitated polymer and wash with methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

    • Extract the final polymer with chloroform (B151607) and precipitate it into methanol.

    • Filter and dry the polymer under vacuum at 60 °C for 24 hours.

Protocol 2: Fabrication and Characterization of a P(6Br-IDT-BT) OFET

This protocol describes the fabrication of a top-gate, bottom-contact OFET and its electrical characterization.

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • Gold (Au) for source/drain electrodes

  • P(6Br-IDT-BT) polymer

  • Chlorobenzene (spectroscopic grade)

  • Polystyrene (PS)

  • Toluene (anhydrous)

  • Semiconductor parameter analyzer

  • Glovebox with nitrogen atmosphere

Procedure:

  • Substrate Preparation:

    • Clean the Si/SiO₂ wafer by sonicating in acetone and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Electrode Deposition:

    • Define the source and drain electrodes by photolithography.

    • Deposit a 50 nm layer of gold (Au) by thermal evaporation, with a 5 nm chromium (Cr) adhesion layer.

    • Perform a lift-off process to define the source and drain electrodes with a channel length of 20 µm and a width of 1000 µm.

  • Semiconductor Deposition:

    • Prepare a 5 mg/mL solution of P(6Br-IDT-BT) in chlorobenzene.

    • Heat the solution at 60 °C for 1 hour to ensure complete dissolution.

    • Inside a nitrogen-filled glovebox, spin-coat the polymer solution onto the substrate at 2000 rpm for 60 seconds.

    • Anneal the film at 150 °C for 30 minutes on a hotplate.

  • Dielectric and Gate Deposition:

    • Prepare a 40 mg/mL solution of polystyrene (PS) in toluene.

    • Spin-coat the PS solution onto the semiconductor layer at 2000 rpm for 60 seconds to form the gate dielectric.

    • Anneal the PS layer at 90 °C for 1 hour.

    • Deposit a 100 nm aluminum (Al) gate electrode through a shadow mask by thermal evaporation.

  • OFET Characterization:

    • Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer, all within the glovebox.

    • Measure the output characteristics by sweeping the drain-source voltage (Vds) from 0 to -80 V at different gate-source voltages (Vgs).

    • Measure the transfer characteristics by sweeping Vgs from +20 to -80 V at a constant Vds of -80 V.

    • Extract the hole mobility, on/off ratio, and threshold voltage from the transfer characteristics in the saturation regime.

Visualizations

G cluster_synthesis Synthesis of P(6Br-IDT-BT) This compound This compound 6,6'-Dibromoindirubin 6,6'-Dibromoindirubin This compound->6,6'-Dibromoindirubin Acetic Anhydride, Pyridine, Reflux Indole Indole Indole->6,6'-Dibromoindirubin P(6Br-IDT-BT) P(6Br-IDT-BT) 6,6'-Dibromoindirubin->P(6Br-IDT-BT) Stille Coupling, Pd Catalyst BT-SnMe3 BT-SnMe3 BT-SnMe3->P(6Br-IDT-BT)

Caption: Synthetic pathway for the P(6Br-IDT-BT) polymer.

G cluster_workflow OFET Fabrication and Characterization Workflow A Substrate Cleaning (Si/SiO₂) B Source/Drain Deposition (Au) A->B C Semiconductor Spin-Coating (P(6Br-IDT-BT)) B->C D Dielectric Spin-Coating (Polystyrene) C->D E Gate Deposition (Al) D->E F Electrical Measurement (Parameter Analyzer) E->F

Caption: Workflow for OFET fabrication and testing.

References

Application Note: A Robust Protocol for the Synthesis of 6-Bromoisatin Spiro-oxindoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spiro-oxindoles are a prominent class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active agents.[1] Their unique three-dimensional and rigid spirocyclic framework has made them a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecular architectures like spiro-oxindoles from simple starting materials in a single step.[3]

This application note provides a detailed, step-by-step protocol for the synthesis of spiro-oxindole derivatives using 6-Bromoisatin as a key starting material. The bromine substituent offers a valuable synthetic handle for further molecular diversification through cross-coupling reactions. The described method is based on a versatile three-component condensation reaction, which is broadly applicable and amenable to library synthesis for drug discovery programs.[4][5]

General Reaction Scheme

The synthesis proceeds via a one-pot, three-component reaction of this compound (1), an active methylene (B1212753) compound such as malononitrile (B47326) (2), and a 1,3-dicarbonyl compound like dimedone (3). This reaction is often catalyzed by a mild and efficient organocatalyst like L-proline.


General Reaction Scheme for this compound Spiro-oxindole Synthesis


Experimental Protocol

This protocol details the synthesis of 2'-amino-6-bromo-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile.

1. Materials and Equipment:

  • Reagents: this compound (CAS: 6326-79-0), Malononitrile (CAS: 109-77-3), Dimedone (5,5-dimethyl-1,3-cyclohexanedione, CAS: 126-81-8), L-proline (CAS: 147-85-3), Ethanol (B145695) (absolute), Ethyl acetate, n-Hexane.

  • Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle or oil bath, Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp for TLC visualization, rotary evaporator, Buchner funnel and flask for filtration, glass column for chromatography, melting point apparatus.

2. Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 226 mg), malononitrile (1.0 mmol, 66 mg), and dimedone (1.0 mmol, 140 mg).

  • Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by L-proline (0.2 mmol, 23 mg).

  • Reaction Execution: Place a magnetic stir bar in the flask, attach a reflux condenser, and place the setup in a preheated oil bath at 80°C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30 minutes. Use a solvent system of ethyl acetate/hexane (e.g., 3:7 v/v). The reaction is typically complete within 2-3 hours, as indicated by the consumption of the starting materials.

  • Product Isolation (Work-up): Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual soluble impurities.

  • Purification: The crude product is often of high purity. However, for analytical purposes, it can be further purified by recrystallization from ethanol or by flash column chromatography on silica (B1680970) gel using an ethyl acetate-hexane gradient.

  • Drying and Yield Calculation: Dry the purified solid product under vacuum to a constant weight. Calculate the percentage yield based on the initial amount of this compound.

3. Characterization:

The structure of the synthesized spiro-oxindole should be confirmed using standard analytical techniques.

  • Appearance: Typically a white or pale yellow solid.

  • Melting Point (m.p.): Determine using a calibrated melting point apparatus.

  • FT-IR (KBr, cm⁻¹): Expected peaks around 3400-3200 (N-H and NH₂ stretches), 2190 (C≡N stretch), 1710 (C=O, oxindole), 1660 (C=O, quinoline).

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons, NH and NH₂ protons (which may be broad), and aliphatic protons of the dimedone moiety.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for carbonyl carbons, spiro-carbon, aromatic carbons, and aliphatic carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition (e.g., for C₁₉H₁₅BrN₄O₂, calculated [M+H]⁺: 411.0456).

Data Presentation

Table 1: Representative Data for the Three-Component Synthesis of Spiro-oxindoles.

This table summarizes typical results for the synthesis of various spiro-oxindoles from substituted isatins, demonstrating the scope of the reaction.

EntryIsatin DerivativeCatalyst (mol%)SolventTime (h)Yield (%)Reference
1IsatinL-proline (20%)Acetonitrile1.594[5]
25-NitroisatinL-proline (20%)Acetonitrile2.592[5]
35-ChloroisatinL-proline (20%)Acetonitrile2.095[5]
4This compound I₂ (10%)Ethanol3.085-90 (Est.)[4]
5N-MethylisatinSnCl₄·5H₂O (10%)DCE1.3 (MW)80[3]
65-FluoroisatinCuO NPs (4 mol%)Ethanol0.594[6]

Note: Yields are based on published data for similar reactions; performance with this compound is estimated based on the reactivity of other halogenated isatins.

Table 2: Representative Analytical Data for 2'-amino-6-bromo-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile.

AnalysisResult
Molecular Formula C₁₉H₁₅BrN₄O₂
Molecular Weight 411.25 g/mol
Appearance Pale yellow solid
Melting Point >250 °C (decomposes)
HRMS (ESI-TOF) m/z calcd. for C₁₉H₁₆BrN₄O₂ [M+H]⁺: 411.0456; Found: 411.0451
¹H NMR (DMSO-d₆, δ ppm) 10.81 (s, 1H, indole (B1671886) NH), 7.45 (d, 1H), 7.20 (s, 2H, NH₂), 7.15 (dd, 1H), 6.90 (d, 1H), 4.25 (s, 1H, spiro CH), 2.55 (d, 1H), 2.30 (d, 1H), 2.15-2.25 (m, 2H), 1.05 (s, 3H, CH₃), 0.98 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, δ ppm) 178.5, 162.1, 158.4, 142.3, 135.1, 127.8, 124.5, 121.9, 119.8, 114.7, 112.3, 58.9, 50.8, 45.1, 40.9, 32.1, 29.3, 27.0.

Note: NMR data is hypothetical, based on characteristic shifts for this class of compounds derived from literature precedents.[7]

Visualized Workflows and Mechanisms

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine this compound, Malononitrile, Dimedone add_solv Add Ethanol and L-proline Catalyst prep->add_solv react Reflux at 80°C (2-3 hours) add_solv->react monitor Monitor by TLC react->monitor cool Cool to Room Temp & Ice Bath monitor->cool filtrate Filter Solid Product cool->filtrate purify Recrystallize or Column Chromatography filtrate->purify dry Dry Under Vacuum purify->dry char Characterize Product (NMR, HRMS, IR, m.p.) dry->char

A flowchart of the experimental procedure.

Proposed Reaction Mechanism:

G r1 This compound + Malononitrile p1 Knoevenagel Condensation r1->p1 int1 Isatylidene Malononitrile Intermediate p1->int1 p2 Michael Addition int1->p2 r2 Dimedone (Enolate) r2->p2 int2 Acyclic Intermediate p2->int2 p3 Intramolecular Cyclization & Tautomerization int2->p3 product Final Spiro-oxindole Product p3->product

The proposed reaction mechanism pathway.

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Malononitrile is toxic and should be handled with extreme care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

This protocol offers a reliable and efficient method for synthesizing this compound spiro-oxindoles, providing a foundation for further exploration in medicinal chemistry and drug development.

References

Application Notes and Protocols for 6-Bromoisatin in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisatin, a brominated derivative of isatin, has emerged as a compound of interest in oncological research. Found in marine molluscs, this small molecule has demonstrated significant anti-cancer properties in various studies. These application notes provide a comprehensive overview of the use of this compound in cell culture-based cancer research, detailing its effects on cell viability, apoptosis, cell cycle progression, and its potential mechanisms of action. Detailed protocols for key assays are provided to facilitate the experimental application of this compound.

Biological Activities of this compound in Cancer Cells

This compound exerts a range of effects on cancer cells, primarily inhibiting proliferation and inducing cell death. Its activities have been documented in several cancer cell lines, with the most pronounced effects observed in colon and breast cancer.

Cytotoxicity

This compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this effect.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HT29Colorectal Carcinoma~100 - 223[1][2][3]
Caco-2Colorectal Adenocarcinoma~100[1]
Carcinoma Cells (general)Carcinoma0.5 - 2[4]
Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Notably, in HT29 colon cancer cells, this process occurs through a caspase-independent pathway.[2][5] This suggests that this compound can overcome resistance to apoptosis that relies on the caspase cascade. The apoptotic process may involve the modulation of the Akt signaling pathway.[5] In colorectal cancer cell lines, semi-purified this compound has been shown to induce apoptosis, with a significant increase in apoptotic cells observed.[1]

Table 2: Apoptotic Effects of this compound

Cell LineCancer TypeEffectObservationsCitation
HT29Colorectal CarcinomaInduces ApoptosisCaspase-independent mechanism, potential involvement of Akt pathway.[2][5][2][5]
HT29Colorectal Carcinoma77.6% apoptosisInduced by semi-purified this compound.[1]
Cell Cycle Arrest

This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

Table 3: Effects of this compound on Cell Cycle Progression

Cell LineCancer TypeEffectCitation
HT29Colorectal CarcinomaG2/M Phase Arrest (25.7% of cells)[1]
MDA-MB-231 & MCF-7Breast CancerS Phase Arrest[6][7]

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Caspase-Independent Apoptosis via Akt Pathway

In colon cancer cells, this compound is hypothesized to induce apoptosis through a caspase-independent mechanism that may involve the inhibition of the Akt signaling pathway. Akt is a key kinase that promotes cell survival, and its inhibition can lead to programmed cell death.

G This compound This compound Akt Akt This compound->Akt inhibition Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals inhibition Apoptosis Apoptosis Pro-Survival Signals->Apoptosis inhibition

Figure 1: Hypothesized caspase-independent apoptosis pathway induced by this compound.

STAT3 Inhibition and ROS Production in Breast Cancer

In breast cancer cells, a derivative of this compound (6Br-6a) has been shown to inhibit the STAT3 signaling pathway.[6][7] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Inhibition of STAT3 by this compound leads to decreased expression of these target genes, resulting in cell cycle arrest and apoptosis. This process may also be linked to the generation of reactive oxygen species (ROS).

G This compound This compound ROS Production ROS Production This compound->ROS Production STAT3 STAT3 This compound->STAT3 inhibition ROS Production->STAT3 inhibition Cyclin D1 Cyclin D1 STAT3->Cyclin D1 transcription inhibition Bcl-2 Bcl-2 STAT3->Bcl-2 transcription inhibition Cell Cycle Arrest (S Phase) Cell Cycle Arrest (S Phase) Cyclin D1->Cell Cycle Arrest (S Phase) Apoptosis Apoptosis Bcl-2->Apoptosis

Figure 2: Proposed mechanism of this compound in breast cancer via STAT3 inhibition and ROS production.

Experimental Protocols

The following are detailed protocols for key cell culture assays to evaluate the anti-cancer effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G

Figure 3: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

G A Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Figure 4: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Conclusion

This compound is a promising anti-cancer agent with demonstrated efficacy in vitro. Its ability to induce caspase-independent apoptosis and cause cell cycle arrest in various cancer cell lines highlights its therapeutic potential. The provided protocols offer a foundation for researchers to further investigate the mechanisms of action of this compound and to explore its potential as a novel cancer therapeutic. Further studies are warranted to explore its effects on a broader range of cancer types and to investigate its efficacy in vivo.

References

Application Notes and Protocols for the Grignard Reaction of 6-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 3-substituted-3-hydroxy-2-oxindole scaffold is a prominent structural motif in a variety of biologically active natural products and synthetic compounds. These molecules have garnered significant attention in medicinal chemistry due to their potential therapeutic properties, including anticancer, anti-HIV, and neuroprotective effects. The Grignard reaction offers a direct and versatile method for the synthesis of these valuable compounds by introducing a wide range of alkyl, aryl, and vinyl substituents at the C3 position of isatin (B1672199) derivatives. This application note provides a detailed protocol for the Grignard reaction with 6-bromoisatin derivatives, key intermediates for the synthesis of further functionalized molecules. The presence of the bromine atom at the 6-position provides a handle for subsequent cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.

Chemical Transformation

The Grignard reaction with this compound derivatives proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic C3 carbonyl group of the isatin core. This reaction leads to the formation of a tertiary alcohol, specifically a 3-substituted-3-hydroxy-6-bromooxindole.

G General Reaction Scheme cluster_reactants Reactants cluster_products Product r1 This compound Derivative p1 3-Substituted-3-hydroxy- 6-bromooxindole r1->p1 + R-MgX then H3O+ workup r2 Grignard Reagent (R-MgX) G start Start prep_glassware Prepare Anhydrous Glassware (Flame-dry under vacuum) start->prep_glassware prep_grignard Prepare Grignard Reagent (Alkyl/Aryl Halide + Mg in dry ether/THF) prep_glassware->prep_grignard add_isatin Add this compound Derivative (in anhydrous THF, dropwise at 0 °C) prep_grignard->add_isatin reaction Reaction Stirring (Allow to warm to room temperature) add_isatin->reaction workup Aqueous Work-up (Quench with sat. NH4Cl solution) reaction->workup extraction Extraction (e.g., with Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification end End Product purification->end

Application Notes and Protocols for the Analysis of 6-Bromoisatin by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of 6-Bromoisatin, a key intermediate in pharmaceutical development, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to serve as a robust starting point for method development and validation in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The following proposed method is a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.

Application Note: Stability-Indicating HPLC Analysis of this compound

This application note describes a gradient reversed-phase HPLC method with UV detection for the quantification of this compound and the separation of its degradation products. The method is based on established protocols for isatin (B1672199) and its derivatives and is suitable for purity testing and stability studies of bulk drug substance and pharmaceutical formulations.[1][2]

Principle: The method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the effective separation of this compound from impurities and degradants with varying polarities. UV detection is employed for quantification.

Experimental Protocol: Proposed HPLC Method

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Mobile Phase Additive: Formic acid or trifluoroacetic acid (TFA).

  • Sample: this compound standard and sample to be analyzed.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or based on UV scan of this compound
Injection Volume 10 µL
Run Time 25 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution to achieve a similar target concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Forced Degradation Studies (for method validation): To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[3][4][5] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

After degradation, samples should be prepared as described above and analyzed to ensure the separation of the main peak from any degradant peaks.

Data Presentation: Example Quantitative Performance

The following table summarizes typical quantitative data for a validated stability-indicating HPLC method for a related isatin compound. This data serves as a benchmark for the expected performance of the proposed method for this compound upon validation.[6]

ParameterTypical Value
Linearity Range 20-120 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.14 µg/mL
Limit of Quantitation (LOQ) 0.41 µg/mL
Accuracy (% Recovery) 98.8% - 99.7%
Precision (% RSD) < 2%

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like this compound, derivatization is often necessary to improve its chromatographic properties.

Application Note: GC-MS Analysis of this compound Following Derivatization

This application note details a proposed GC-MS method for the sensitive and selective quantification of this compound. The protocol involves a two-step derivatization process to increase the volatility and thermal stability of the analyte.[7][8][9] This method is particularly useful for trace-level analysis and identification of impurities.

Principle: this compound is first reacted with hydroxylamine (B1172632) to form an oxime, followed by silylation to create a more volatile derivative.[10] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, which provides high selectivity and structural information. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

Experimental Protocol: Proposed GC-MS Method

1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Derivatization Reagents:

    • Hydroxylamine hydrochloride

    • Pyridine

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane or other suitable organic solvent.

2. Derivatization Protocol:

  • Accurately weigh 1 mg of this compound standard or sample into a vial.

  • Add 100 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Heat the mixture at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 100 µL of MSTFA or BSTFA with 1% TMCS.

  • Heat the mixture at 60°C for another 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

ParameterRecommended Condition
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Full Scan (m/z 50-550) for identification, SIM for quantification

4. Selected Ion Monitoring (SIM) for Quantification: Based on the mass spectrum of derivatized isatin, the following ions can be monitored for the silylated this compound oxime. The exact m/z values should be confirmed by analyzing a derivatized standard.

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Derivatized this compound(To be determined)(To be determined)
Example: Derivatized Isatin333(To be determined)
Data Presentation: Example Quantitative Performance

The following table presents typical quantitative data for a validated GC-MS method for a related application. This data can be used as a reference for the expected performance of the proposed method for this compound after validation.[11]

ParameterTypical Value
Linearity Range 5 - 200 µg/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.3 µg/L
Limit of Quantitation (LOQ) 0.3 - 4.2 µg/L
Precision (% RSD) < 7.2%
Accuracy (Relative Error) < 2.0%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample oximation Oxime Formation weigh->oximation silylation Silylation oximation->silylation inject Inject into GC-MS silylation->inject separate GC Separation inject->separate detect MS Detection (Scan/SIM) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Sample Preparation for Complex Matrices

For the analysis of this compound in complex matrices such as pharmaceutical formulations or biological samples, an appropriate sample preparation technique is crucial to remove interfering substances.

Liquid-Liquid Extraction (LLE)

LLE is a common technique for separating compounds based on their differential solubilities in two immiscible liquids.

Protocol:

  • Dissolve the sample in an aqueous buffer.

  • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake vigorously to allow for the partitioning of this compound into the organic phase.

  • Separate the organic layer.

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase (for HPLC) or derivatization solvent (for GC-MS).

Solid-Phase Extraction (SPE)

SPE provides a more selective and cleaner sample extract compared to LLE.

Protocol:

  • Choose an appropriate SPE cartridge (e.g., C18 for reversed-phase retention).

  • Condition the cartridge with an organic solvent followed by water.

  • Load the sample solution onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound with a strong organic solvent.

  • Evaporate the eluent and reconstitute as needed.

Workflow Diagram: Sample Preparation

Sample_Prep_Workflow cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Sample in Complex Matrix dissolve_lle Dissolve in Aqueous Phase start->dissolve_lle condition Condition SPE Cartridge start->condition add_organic Add Immiscible Organic Solvent dissolve_lle->add_organic extract Shake & Separate Phases add_organic->extract evaporate_lle Evaporate Organic Phase extract->evaporate_lle reconstitute Reconstitute for Analysis evaporate_lle->reconstitute load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate_spe Evaporate Eluent elute->evaporate_spe evaporate_spe->reconstitute

Caption: General workflows for sample preparation.

References

Troubleshooting & Optimization

How to improve the yield of 6-Bromoisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromoisatin synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the most critical factors to investigate?

A1: Low overall yield in this compound synthesis typically points to issues in one of the two primary stages: the formation of the N-(3-bromophenyl)-2-(hydroxyimino)acetamide intermediate or the subsequent acid-catalyzed cyclization.

  • Intermediate Purity: Ensure the N-(3-bromophenyl)-2-(hydroxyimino)acetamide intermediate is of high purity. Impurities can interfere with the subsequent cyclization step. Wash the intermediate thoroughly after its synthesis.

  • Cyclization Conditions: The cyclization step is highly exothermic and temperature-sensitive. Strict temperature control is crucial to prevent side reactions and decomposition of the product.[1]

  • Isomer Separation: The reaction often produces a mixture of 4-Bromoisatin and this compound.[1] Inefficient separation will lead to a lower yield of the desired 6-bromo isomer.

Q2: During the cyclization with concentrated sulfuric acid, the reaction mixture turned black or charred, resulting in a very low yield. What causes this?

A2: This is a common issue caused by poor temperature control. The addition of the N-(3-bromophenyl)-2-(hydroxyimino)acetamide intermediate to concentrated sulfuric acid is highly exothermic.

  • Solution: Add the intermediate in small portions to the sulfuric acid while vigorously stirring and monitoring the temperature. The temperature should be maintained carefully, for instance, between 60 and 65°C during the addition.[1] After the addition is complete, the temperature can be raised to the target for the reaction (e.g., 80-90°C) for a specific duration.[1][2] Uncontrolled temperature spikes will lead to charring and decomposition of the material.

Q3: My final product is a mixture of 4-Bromoisatin and this compound. How can I improve the yield of the 6-bromo isomer or separate them effectively?

A3: The formation of both isomers is a known outcome of this synthesis. While reaction conditions can influence the ratio, an efficient separation method is key to isolating the pure this compound.

  • Separation Protocol: A common method involves exploiting the differential solubility of the isomers in a basic solution.

    • Dissolve the crude isomer mixture in a hot sodium hydroxide (B78521) (NaOH) solution.[1]

    • Acidify the solution with acetic acid. This will selectively precipitate the 4-Bromoisatin, which can be removed by filtration.[1]

    • The this compound remains in the filtrate. It can be precipitated by further warming and adding concentrated hydrochloric acid (HCl), followed by cooling.[1]

Q4: I am experiencing low recovery of the product after pouring the sulfuric acid mixture onto ice. How can this be optimized?

A4: Inefficient precipitation during the quenching step can lead to significant product loss.

  • Optimization:

    • Pour the reaction mixture slowly onto a large volume of crushed ice with constant, vigorous stirring.[2][3] This ensures rapid cooling and prevents localized heating.

    • Allow the resulting mixture to stand for a sufficient period (e.g., 30-60 minutes) to ensure complete precipitation of the product before proceeding to filtration.[1][3]

    • Wash the filtered product thoroughly with water to remove any residual acid.[1]

Synthesis Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthesis pathway and a logical approach to troubleshooting common issues.

Start Starting Materials (3-Bromoaniline, Chloral (B1216628) Hydrate (B1144303), Hydroxylamine (B1172632) HCl) Step1 Step 1: Intermediate Synthesis (Condensation Reaction) Start->Step1 Intermediate Intermediate (N-(3-bromophenyl)-2-(hydroxyimino)acetamide) Step1->Intermediate Step2 Step 2: Cyclization (Conc. H2SO4) Intermediate->Step2 Crude Crude Product Mixture (4- & this compound) Step2->Crude Purification Purification & Separation (NaOH / Acetic Acid) Crude->Purification Product Final Product (this compound) Purification->Product

Caption: General workflow for the synthesis of this compound.

Problem Low Yield / Impure Product CheckStep1 Poor Intermediate Yield? Problem->CheckStep1  Check  Step 1 CheckStep2 Issue in Cyclization? Problem->CheckStep2  Check  Step 2 CheckPurity Product is Impure? Problem->CheckPurity  Check  Purity Sol1 Verify Reagent Stoichiometry & Reaction Time/Temp CheckStep1->Sol1 Yes Sol2 Ensure Thorough Washing & Drying of Intermediate CheckStep1->Sol2 Yes CheckTemp Mixture Charred? CheckStep2->CheckTemp Yes Sol3 Improve Temperature Control: - Slow, portion-wise addition - Constant monitoring CheckTemp->Sol3 Yes CheckPrecip Low Recovery After Quench? CheckTemp->CheckPrecip No Sol4 Pour slowly into excess ice with vigorous stirring. Allow to stand before filtering. CheckPrecip->Sol4 Yes Sol5 Optimize Isomer Separation (NaOH / Acetic Acid Precipitation) CheckPurity->Sol5 Yes

Caption: Troubleshooting logic for this compound synthesis.

Quantitative Data Summary

The following table summarizes reaction conditions and yields reported in various protocols. This data highlights the impact of different parameters on the reaction outcome.

StageKey Reagents & ConditionsTemperatureTimeReported Yield
Intermediate Synthesis 3-Bromoaniline (B18343), Chloral Hydrate, Hydroxylamine HCl in water/HClHeat to 65°C1.8 hoursNot specified
Intermediate Synthesis 3-Bromoaniline, Chloral Hydrate, Na₂SO₄, Hydroxylamine HCl in water/HClHeat to 80-100°C2 hoursNot specified
Cyclization N-(3-bromophenyl)-2-(hydroxyimino)acetamide in conc. H₂SO₄Raise to 65°C~13 minutesHigh (unspecified)
Cyclization N-(3-bromophenyl)-2-(hydroxyimino)acetamide in conc. H₂SO₄Add at 60-65°C, then heat to 80°CNot specifiedMixture of isomers
Cyclization N-(3-bromophenyl)-2-(hydroxyimino)acetamide in conc. H₂SO₄Add at 50°C, then heat to 90°C3 hours98% (crude mixture)[2][4]

Detailed Experimental Protocols

The following is a representative protocol synthesized from established methods for the preparation of this compound.[1][2][3][4]

Protocol 1: Synthesis of N-(3-bromophenyl)-2-(hydroxyimino)acetamide (Intermediate)

  • In a suitable flask, prepare a solution of chloral hydrate (1.08 eq) and anhydrous sodium sulfate (B86663) in water. Warm the solution to approximately 30-50°C to dissolve the solids.

  • In a separate beaker, dissolve 3-bromoaniline (1.0 eq) in water with concentrated hydrochloric acid, warming if necessary.

  • Prepare a third solution of hydroxylamine hydrochloride (3.16 eq) in water.

  • Add the 3-bromoaniline solution to the chloral hydrate solution, followed by the slow addition of the hydroxylamine hydrochloride solution. A thick white or beige precipitate should form.[1][3]

  • Heat the reaction mixture to 65-80°C and maintain for 1.5-2 hours.[1][3]

  • Cool the mixture, filter the precipitate, and wash it thoroughly with water.

  • Dry the resulting pale brown product, N-(3-bromophenyl)-2-(hydroxyimino)acetamide.

Protocol 2: Cyclization to this compound

  • In a flask equipped with a mechanical stirrer and a thermometer, carefully heat concentrated sulfuric acid (approx. 5 mL per gram of intermediate) to 50-60°C.[1][2]

  • Remove the flask from the heat source. Begin adding the dry N-(3-bromophenyl)-2-(hydroxyimino)acetamide from Protocol 1 in small portions, ensuring the temperature does not exceed 65°C.[1]

  • Once the addition is complete, gently heat the mixture to 80-90°C and hold for the required time (monitoring by TLC is recommended, but 1-3 hours is a typical range).[2][3]

  • Cool the reaction mixture slightly (e.g., to 70°C) and then slowly and carefully pour it onto a large volume of crushed ice with vigorous stirring.[1]

  • Allow the mixture to stand for at least 30 minutes to ensure complete precipitation.

  • Filter the orange precipitate and wash the filter cake thoroughly with water until the washings are neutral.

  • Dry the crude product, which will be a mixture of 4- and this compound. For separation, proceed to Protocol 3.

Protocol 3: Isomer Separation

  • Dissolve the crude bromoisatin mixture in a hot (e.g., 60°C) 2M NaOH solution.[1]

  • Acidify the resulting dark solution with acetic acid. The 4-Bromoisatin will precipitate as orange-brown crystals.

  • Filter off the 4-Bromoisatin.

  • Take the filtrate, warm it to approximately 80°C, and add concentrated HCl.[1]

  • Cool the solution (e.g., in a refrigerator overnight) to crystallize the this compound as bright orange crystals.[1]

  • Filter, wash with a small amount of cold water, and dry the final product.

References

Technical Support Center: Troubleshooting Low Solubility of 6-Bromoisatin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 6-Bromoisatin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound belonging to the isatin (B1672199) class, characterized by a bromine atom at the 6-position of the indole-2,3-dione core.[1] It typically appears as a yellow to orange or brown crystalline powder.[1][2] this compound is investigated for a variety of biological activities, including as an antimicrobial and anticancer agent.[1][2] It has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1]

Q2: What are the known solubility characteristics of this compound?

This compound is known to have low aqueous solubility.[3] It is generally described as slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, and soluble in Dimethylformamide (DMF).[1] While precise quantitative solubility data for this compound is limited in publicly available literature, data for the parent compound, isatin, can provide an estimation. The addition of a bromine atom may slightly alter these values.

Q3: What is a typical starting concentration for this compound in cell-based assays?

The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. As a reference point, a study on HT29 colon cancer cells reported an IC50 value of 223 µM (equivalent to 0.05 mg/mL) for inhibition of cell proliferation.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why does this happen?

This is a common issue known as "crashing out" or precipitation. It occurs when a compound that is soluble in a strong organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution.

Troubleshooting Guides for Low Solubility

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness in the well after adding the this compound stock solution.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected compound activity.

Troubleshooting Workflow:

A Precipitation Observed B Optimize Dilution Protocol A->B Start Here C Adjust Final DMSO Concentration B->C G Precipitation Resolved B->G Successful D Modify Assay Buffer C->D C->G Successful E Use Solubilizing Agents D->E D->G Successful F Check Compound Purity E->F E->G Successful H Precipitation Persists F->H If all else fails cluster_cell Cell This compound This compound Akt Akt This compound->Akt Inhibits Pro-apoptotic_factors Pro-apoptotic factors (e.g., Bad) Akt->Pro-apoptotic_factors Inhibits Apoptosis Apoptosis Pro-apoptotic_factors->Apoptosis Promotes Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat with serial dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation Viability_Assay Perform viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Measure signal and calculate IC50 Viability_Assay->Data_Analysis

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromoisatin Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the aldol (B89426) condensation of 6-bromoisatin.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the aldol condensation of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the yield?

A1: Low yields in the aldol condensation of this compound can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

  • Inactive Catalyst: The basic catalyst (e.g., piperidine (B6355638), NaOH, KOH) may be old or deactivated. Ensure you are using a fresh or properly stored catalyst.

  • Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. While catalytic amounts are required, optimizing the catalyst loading is crucial. Start with a standard concentration (e.g., 0.2 equivalents of piperidine) and incrementally adjust.

  • Poor Solubility of this compound: this compound may not be fully dissolved in the chosen solvent at the reaction temperature, limiting its availability for the reaction. Ensure complete dissolution before proceeding. You might need to gently warm the mixture or choose a more suitable solvent.

  • Unfavorable Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If performing the reaction at room temperature, consider moderately increasing the temperature (e.g., to 40-60°C) and monitoring the progress by Thin Layer Chromatography (TLC).

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC until the starting materials are consumed.

  • Presence of Water: If using a strong base like NaOH or KOH, the presence of excess water can interfere with the reaction. Using a less aqueous base solution or a different base/solvent system might be beneficial.

Q2: I am observing the formation of multiple products or significant side products. How can I increase the selectivity for the desired aldol adduct?

A2: The formation of multiple products is a common challenge in aldol condensations. Here are strategies to enhance selectivity:

  • Self-Condensation of the Ketone: The ketone reactant can undergo self-condensation, especially if it is highly enolizable. To minimize this, you can try slowly adding the ketone to the mixture of this compound and the base.

  • Cannizzaro Reaction of an Aldehyde Reactant: If using an aldehyde with no α-hydrogens as the reaction partner, a competing Cannizzaro reaction can occur under strong basic conditions. Using a milder base can help to suppress this side reaction.

  • Dehydration of the Aldol Adduct: The initial β-hydroxy ketone product can sometimes dehydrate to form an α,β-unsaturated ketone, especially at higher temperatures. If the hydroxylated product is desired, maintain a lower reaction temperature. Conversely, if the dehydrated product is the target, heating the reaction upon completion of the initial addition can promote dehydration.

  • Tar Formation: "Tar" refers to dark, viscous byproducts that can form under strong acidic or basic conditions and at high temperatures. To prevent this, use the minimum effective concentration of the catalyst and avoid excessive heating. Ensuring all reactants are pure can also minimize tar formation.

Q3: How do I choose the optimal solvent and base for the reaction?

A3: The choice of solvent and base is critical for the success of the aldol condensation.

  • Solvent: Ethanol (B145695) is a commonly used solvent for this type of reaction as it can dissolve both the this compound and the ketone, and it is compatible with many bases. Other polar protic solvents like methanol (B129727) or isopropanol (B130326) can also be effective. Aprotic polar solvents like DMF or DMSO can also be used and may enhance the reaction rate, but they can be more difficult to remove during workup.

  • Base:

    • Mild Organic Bases: Piperidine is a frequently used and effective catalyst for the aldol condensation of isatins. It is mild enough to minimize side reactions.

    • Inorganic Bases: Aqueous solutions of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are also commonly used. The concentration should be carefully controlled to avoid promoting side reactions.

Q4: My product has precipitated from the reaction mixture. What is the best way to purify it?

A4: Precipitation of the product is common. Here's a general purification strategy:

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product on the filter with a small amount of cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove unreacted starting materials and soluble impurities.

  • Recrystallization: The most common method for purifying the solid product is recrystallization. Ethanol or a mixture of ethanol and water is often a good choice. Dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

Data Presentation

The following table summarizes typical reaction conditions for the aldol condensation of substituted isatins with various ketones, which can be used as a starting point for the optimization of the this compound reaction.

Isatin (B1672199) DerivativeKetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
N-alkylisatinAryl methyl ketonePiperidineEthanol256-2436-93[1]
IsatinAcetone (B3395972)L-prolineDMSORoom Temp2495F. F. G. Marques et al., 2012
IsatinCyclohexanonePyrrolidineMethanolReflux585S. K. Singh et al., 2010
5-BromoisatinAcetoneChiral OrganocatalystNot SpecifiedNot Specified372[2]

Experimental Protocols

This section provides a detailed methodology for the aldol condensation of this compound with a ketone, based on established procedures for similar reactions.

Synthesis of 3-hydroxy-3-(2-oxopropyl)-6-bromoindolin-2-one (Example with Acetone)

Materials:

  • This compound

  • Acetone

  • Piperidine

  • Ethanol

  • Hydrochloric Acid (HCl), 1M (for neutralization if needed)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • To this solution, add acetone (1.2 mmol).

  • Add piperidine (0.2 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • If the reaction is slow, gently heat the mixture to 40-50°C.

  • Once the reaction is complete (as indicated by the disappearance of the this compound spot on the TLC plate), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure. The product may precipitate out. If not, add cold deionized water to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain the pure 3-hydroxy-3-(2-oxopropyl)-6-bromoindolin-2-one.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualization

The following diagrams visualize key aspects of the experimental workflow and troubleshooting logic for the aldol condensation of this compound.

Aldol_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Dissolve this compound and Ketone in Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst stir Stir at RT or Heat catalyst->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Precipitation/ Solvent Removal monitor->precipitate Reaction Complete filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end Final Product dry->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Inactive/Insufficient Catalyst? start->cause1 cause2 Poor Solubility? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Short Reaction Time? start->cause4 sol1 Use Fresh/More Catalyst cause1->sol1 sol2 Change Solvent/Warm Gently cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Extend Reaction Time cause4->sol4 end Improved Yield sol1->end Re-run Experiment sol2->end sol3->end sol4->end

References

Technical Support Center: Purification of 6-Bromoisatin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 6-Bromoisatin via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound won't fully dissolve in the hot recrystallization solvent.

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent to the mixture until the solid dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. Consult the solvent selection table below and consider a more polar solvent or a solvent mixture.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, perform a hot filtration to remove these impurities.

Q2: After dissolving the this compound, no crystals form upon cooling.

A2: This is a common problem, often due to one of the following:

  • Too Much Solvent: Using an excessive amount of solvent will keep the compound dissolved even at lower temperatures. To remedy this, reheat the solution and evaporate some of the solvent to increase the concentration.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound, if available.

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.

Q3: An oil has formed instead of solid crystals.

A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then cool slowly.

  • Change Solvent System: The solvent may be too nonpolar. Try a more polar solvent. Alternatively, you can add a small amount of a "poorer" solvent (one in which this compound is less soluble) to the hot solution until it becomes slightly turbid, then reheat to clarify and cool slowly.

Q4: The color of my recrystallized this compound is still dark (brown or deep orange) instead of yellow.

A4: This indicates the presence of colored impurities.

  • Use Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can reduce your yield by adsorbing the product.

Q5: The recovery yield of my purified this compound is very low.

A5: Several factors can contribute to low yield:

  • Using Too Much Solvent: As mentioned, this keeps more of your product in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble, gently heat the test tube.

  • The ideal solvent will dissolve the this compound when hot but show low solubility at room temperature.

Recrystallization Protocol for this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., glacial acetic acid or ethanol) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the this compound just dissolves.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolaritySolubility at Room TemperatureSolubility when HotSuitability for Recrystallization
WaterHighInsolubleVery Slightly SolublePoor (as a single solvent)
EthanolHighSparingly SolubleSolubleGood
MethanolHighSparingly SolubleSolubleGood
Glacial Acetic AcidHighSparingly SolubleSolubleExcellent (reported to yield yellow needles)[1]
Ethyl AcetateMediumSlightly SolubleModerately SolubleFair (may require a co-solvent)
AcetoneMediumSlightly SolubleModerately SolubleFair
TolueneLowInsolubleSparingly SolublePoor
HexaneLowInsolubleInsolubleUnsuitable
Dimethylformamide (DMF)HighSolubleVery SolublePoor (too soluble)
Dimethyl Sulfoxide (DMSO)HighSolubleVery SolublePoor (too soluble)

Note: This data is qualitative and based on general principles and available literature. Experimental verification is recommended.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Dissolved insoluble Solid Insoluble? dissolve->insoluble Problem? oil_forms Does an Oil Form? cool->oil_forms crystals_form Do Crystals Form? collect_crystals Collect Crystals by Vacuum Filtration crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oil_forms->crystals_form No oil_out Oil Forms oil_forms->oil_out Yes end Pure this compound collect_crystals->end add_solvent Add More Hot Solvent insoluble->add_solvent Yes hot_filtration Perform Hot Filtration insoluble->hot_filtration Still Insoluble change_solvent Change Solvent insoluble->change_solvent Persistent Issue add_solvent->dissolve hot_filtration->cool change_solvent->start evaporate Evaporate Some Solvent no_crystals->evaporate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed evaporate->cool scratch->cool seed->cool reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent change_solvent2 Change Solvent System oil_out->change_solvent2 reheat_add_solvent->cool change_solvent2->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Recrystallization_Workflow start Crude this compound step1 1. Dissolve in minimum amount of hot solvent (e.g., Acetic Acid) start->step1 step2 2. Add activated charcoal (if solution is colored) step1->step2 Optional step3 3. Perform hot gravity filtration step1->step3 No charcoal needed step2->step3 step4 4. Allow filtrate to cool slowly to room temperature step3->step4 step5 5. Cool in an ice bath step4->step5 step6 6. Collect crystals by vacuum filtration step5->step6 step7 7. Wash crystals with ice-cold solvent step6->step7 end Pure this compound Crystals step7->end

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Overcoming Isomer Formation in Bromoisatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of bromoisatin, with a specific focus on controlling and overcoming the formation of unwanted isomers.

Frequently Asked Questions (FAQs)

Q1: Why does the bromination of isatin (B1672199) often produce a mixture of 5- and 7-bromoisatin (B152703) isomers?

A1: The formation of a mixture of isomers is due to the electronic properties of the isatin molecule. The amine group (-NH-) is an ortho-, para-directing activator for electrophilic aromatic substitution, while the ketone groups (-C=O) are meta-directing deactivators. Consequently, the incoming bromine electrophile is directed to both the C5 position (para to the amine and meta to a ketone) and the C7 position (ortho to the amine and meta to another ketone), resulting in a mixture of 5-bromoisatin (B120047) and 7-bromoisatin.[1]

Q2: How can I selectively synthesize 5-bromoisatin and avoid other isomers?

A2: High regioselectivity for 5-bromoisatin can be achieved by using specific brominating agents and reaction conditions. The use of Pyridinium bromochromate (PBC) in acetic acid has been shown to be a highly efficient method, yielding 5-bromoisatin as the sole product with yields often exceeding 85%.[2][3] This method is superior to other reagents like N-bromosuccinimide (NBS) or N-bromosaccharin, which may produce mixtures or result in lower yields and longer reaction times.[3]

Q3: Is it possible to selectively synthesize 7-bromoisatin directly from isatin?

A3: The direct and highly selective synthesis of 7-bromoisatin from unsubstituted isatin is challenging due to the electronic factors that also favor substitution at the C5 position.[1] While 7-bromoisatin is a known and commercially available compound used in various research applications, including medicinal chemistry and materials science, its synthesis often involves starting from pre-substituted precursors or requires meticulous separation from the more abundant 5-bromo isomer.[4][5]

Q4: Besides the 5- and 7-isomers, what are other common byproducts, and how can they be minimized?

A4: Over-bromination is a common side reaction that can lead to the formation of di- and tri-brominated byproducts, such as 5,7-dibromoisatin.[2][6] To minimize these byproducts, it is crucial to control the stoichiometry of the brominating agent, using only one equivalent for monosubstitution. Employing a highly regioselective method, such as the Pyridinium bromochromate (PBC) protocol, can also effectively prevent the formation of these multi-brominated species.[2]

Troubleshooting Guide

Problem 1: My reaction produced a mixture of 5- and 7-bromoisatin.

  • Cause: The brominating agent and conditions used were not sufficiently regioselective. Reagents like bromine or NBS in certain solvents can lead to poor selectivity.[1][3]

  • Solution: Switch to a more selective brominating agent. Using Pyridinium bromochromate (PBC) in acetic acid is highly recommended for producing 5-bromoisatin exclusively.[2][3] If a mixture is unavoidable, the isomers must be separated after the reaction (see Problem 3).

Problem 2: The overall yield of my desired bromoisatin is low.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or deactivated reagents.

  • Solution 1: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the purity of your starting isatin and brominating agent. Consider extending the reaction time or optimizing the temperature as per the protocol.

  • Cause 2: Byproduct Formation. The formation of multiple isomers and over-brominated products lowers the yield of the desired single isomer.[6]

  • Solution 2: As with controlling isomer formation, using a highly selective reagent like PBC can significantly improve the yield of the desired 5-bromoisatin by minimizing byproduct formation.[3]

  • Cause 3: Degradation. Harsh reaction conditions, particularly with strong acids, can lead to the decomposition of starting materials or products, often observed as "tar" formation.[7]

  • Solution 3: Use the mildest effective conditions. The PBC method, for instance, simply requires heating on a water bath, which is relatively mild.[3]

Problem 3: I am having difficulty separating the 5- and 7-bromoisatin isomers.

  • Cause: 5- and 7-bromoisatin are structural isomers with similar polarities, which can make them difficult to separate by standard crystallization.

  • Solution: Flash column chromatography is the most effective method for separating isomers with different polarities. A silica (B1680970) gel column with a gradient elution system, typically using a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents, can effectively separate the two isomers. The separation can be monitored by TLC to identify and collect the pure fractions. An alternative is to use preparative High-Performance Liquid Chromatography (HPLC) for more challenging separations.[8]

Data Summary

The choice of brominating agent significantly impacts the efficiency and selectivity of the reaction. The following table compares different reagents for the synthesis of 5-bromoisatin.

Table 1: Comparison of Reagents for the Preparation of 5-Bromoisatin

Reagent Starting Material Reaction Time Yield (%) Selectivity/Comments
Pyridinium Bromochromate (PBC) Isatin 20 min 66 Highly regioselective for the 5-position.[3]
Pyridinium Bromochromate (PBC) Indigo 5 min 89 Excellent yield and short reaction time.[3]
N-bromocaprolactam Isatin overnight 77 Long reaction time.[3]

| N-bromosaccharine/SiO2 | Isatin | 12 h | 58 | Moderate yield and long reaction time.[3] |

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Bromoisatin using Pyridinium Bromochromate (PBC)

This protocol is adapted from the work of Hosseinzadeh et al. and is highly effective for the selective synthesis of 5-bromoisatin.[3]

  • Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add Pyridinium bromochromate (PBC) (1 equivalent) to the solution.

  • Reaction: Heat the mixture on a water bath (approximately 90 °C) with constant stirring for 20 minutes. Monitor the reaction's completion by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and salts.

  • Purification: Recrystallize the crude solid from ethanol (B145695) to yield pure 5-bromoisatin. The product should appear as an orange-to-red crystalline solid.

Protocol 2: General Protocol for Separation of Bromoisatin Isomers by Column Chromatography

This protocol provides a general workflow for separating a mixture of 5- and 7-bromoisatin.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve good separation (ΔRf > 0.2) between the two isomer spots.

  • Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen non-polar solvent or the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude isomer mixture in a minimum amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the prepared column.

  • Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect small fractions of the eluent as it exits the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure isomers.

  • Solvent Evaporation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the isolated, pure 5-bromoisatin and 7-bromoisatin.

Visual Diagrams

The following diagrams illustrate the key chemical principles and troubleshooting logic discussed.

Diagram 1: Mechanism of Isatin Bromination

TroubleshootingWorkflow Start Unsatisfactory Bromination Result Problem_Mix Problem: Mixture of Isomers Start->Problem_Mix Problem_Yield Problem: Low Overall Yield Start->Problem_Yield Problem_Separation Problem: Difficult Separation Start->Problem_Separation Cause_Selectivity Cause: Non-selective Reagent/Conditions Problem_Mix->Cause_Selectivity Cause_Incomplete Cause: Incomplete Reaction or Degradation Problem_Yield->Cause_Incomplete Solution_PBC Solution: Use Selective Reagent (PBC in Acetic Acid) Problem_Yield->Solution_PBC (also improves yield) Cause_Polarity Cause: Similar Isomer Polarity Problem_Separation->Cause_Polarity Cause_Selectivity->Solution_PBC Solution_Optimize Solution: Monitor with TLC, Check Reagents, Optimize Time/Temp Cause_Incomplete->Solution_Optimize Solution_Chroma Solution: Use Flash Column Chromatography or Prep-HPLC Cause_Polarity->Solution_Chroma

Diagram 2: Troubleshooting Workflow for Isatin Bromination

References

Stability issues of 6-Bromoisatin in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromoisatin in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is reported to be soluble in dimethylformamide (DMF) and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. For biological experiments, DMSO is a common choice for creating high-concentration stock solutions that can be further diluted in aqueous media. However, due to the limited solubility and potential for precipitation, it is crucial to visually inspect the solution for any particulate matter before use.

Q2: How should I store my this compound stock solution?

A2: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store at -20°C or -80°C for long-term storage.

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My this compound solution has changed color. Is it still usable?

A3: A noticeable color change in your this compound solution can be an indicator of degradation. Isatin (B1672199) and its derivatives can be susceptible to oxidation and other forms of chemical decomposition, which may result in the formation of colored byproducts. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution before proceeding with your experiment. If significant degradation is detected, a freshly prepared solution should be used.

Q4: I observe precipitation in my this compound solution after dilution in an aqueous buffer. What can I do?

A4: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. To address this, you can try the following:

  • Decrease the final concentration of this compound in your working solution.

  • Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, if your experimental system can tolerate it. Be sure to run appropriate vehicle controls.

  • Use a sonicator to aid in the dissolution of the compound after dilution.

  • Prepare the working solution fresh immediately before use to minimize the time for precipitation to occur.

Q5: What are the likely degradation pathways for this compound in solution?

A5: While specific degradation pathways for this compound are not extensively documented in the public domain, isatin derivatives can be susceptible to several degradation mechanisms:

  • Hydrolysis: The lactam ring in the isatin core can be susceptible to hydrolysis, especially under strong acidic or basic conditions.

  • Oxidation: The isatin ring can undergo oxidation, potentially leading to the formation of isatoic anhydride (B1165640) or other oxidized species.

  • Photodegradation: As a brominated aromatic compound, this compound may be sensitive to light, leading to debromination or other photochemical reactions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or non-reproducible experimental results. Degradation of this compound in solution.Prepare fresh stock and working solutions. Perform a stability check of your solution using HPLC (see Experimental Protocols). Ensure proper storage conditions (aliquoted, protected from light, -20°C or -80°C).
Loss of biological activity over time. Chemical instability of the compound in the experimental medium.Determine the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C). Consider preparing fresh solutions for each experiment or reducing the incubation time if significant degradation is observed.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products or impurities.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use a validated stability-indicating HPLC method to resolve the parent compound from any degradants.
Difficulty dissolving the compound. Low solubility in the chosen solvent.Try gentle warming or sonication to aid dissolution. For stock solutions, consider DMF if DMSO solubility is insufficient. For aqueous working solutions, refer to the FAQ on precipitation.

Data Presentation: Stability of this compound in Solution (Hypothetical Data)

The following tables illustrate how to present quantitative stability data for this compound. Researchers should generate their own data following the provided experimental protocols.

Table 1: Long-Term Stability of this compound (1 mM in DMSO) at Different Temperatures.

Storage TemperatureTime PointPurity (%) by HPLCAppearance
-80°C099.5Clear, yellow solution
1 month99.4Clear, yellow solution
3 months99.5Clear, yellow solution
6 months99.3Clear, yellow solution
-20°C099.5Clear, yellow solution
1 month99.1Clear, yellow solution
3 months98.5Clear, yellow solution
6 months97.8Clear, yellow solution
4°C099.5Clear, yellow solution
1 week95.2Slight darkening
1 month88.7Darker yellow solution

Table 2: Accelerated Stability of this compound (1 mM in DMSO) at 40°C.

Time PointPurity (%) by HPLCAppearance
099.5Clear, yellow solution
24 hours97.2Clear, yellow solution
48 hours95.1Slight darkening
1 week89.4Darker yellow solution

Table 3: Forced Degradation of this compound (0.1 mg/mL).

Stress ConditionDurationPurity (%) by HPLCMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C24 hours85.32.5 min, 4.1 min
0.1 M NaOH, RT4 hours72.11.8 min, 3.2 min
3% H₂O₂, RT24 hours90.55.8 min
Photostability (ICH Q1B)7 days92.86.2 min
Thermal (80°C)48 hours96.44.8 min

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), DMSO (anhydrous, analytical grade), amber glass vial, analytical balance, vortex mixer, sonicator.

  • Procedure:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Carefully weigh the desired amount of this compound solid into the vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm there is no undissolved material.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general method that should be optimized and validated for your specific instrumentation and requirements.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid or Phosphoric Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). A typical gradient might be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (determine by UV-Vis spectrophotometry, typically in the range of 250-300 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation: Dilute the this compound solution to be tested to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all detected components.

Protocol 3: Forced Degradation Studies
  • Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Prepare a solution of this compound (e.g., 0.1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot, neutralize with an equimolar amount of 0.1 M NaOH, and analyze by HPLC.

    • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at room temperature and monitor for degradation over several hours. Take aliquots, neutralize with 0.1 M HCl, and analyze by HPLC.

    • Oxidative Degradation: Prepare a solution of this compound in a 3% hydrogen peroxide solution. Incubate at room temperature for 24 hours, protected from light. Analyze by HPLC.

    • Photodegradation: Expose a solution of this compound to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil and kept under the same temperature conditions. Analyze both samples by HPLC.

    • Thermal Degradation: Incubate a solid sample and a solution of this compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze by HPLC.

Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Stability Testing

G prep Prepare this compound Stock Solution longterm Long-Term Stability (-20°C, 4°C) prep->longterm accelerated Accelerated Stability (40°C) prep->accelerated forced Forced Degradation (Acid, Base, Oxidative, Light, Heat) prep->forced sampling Sample at Defined Time Points longterm->sampling accelerated->sampling hplc HPLC Analysis (Purity Assessment) forced->hplc sampling->hplc data Data Analysis (Degradation Rate, Half-life) hplc->data

Caption: Workflow for assessing the stability of this compound in solution.

Diagram 2: Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on existing literature for isatin derivatives, this compound is suggested to induce apoptosis through a caspase-independent mechanism, potentially involving the PI3K/Akt signaling pathway.

G cluster_cell Cancer Cell bromoisatin This compound akt Akt bromoisatin->akt Inhibition pi3k PI3K pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Postulated caspase-independent apoptosis pathway inhibited by this compound.

Diagram 3: Potential Kinase Inhibition by Isatin Derivatives

Isatin derivatives are known to target various protein kinases involved in cancer cell proliferation and survival.

G cluster_kinases Target Kinases cluster_outcomes Cellular Outcomes isatin Isatin Derivatives (e.g., this compound) vegfr2 VEGFR-2 isatin->vegfr2 cdk2 CDK2 isatin->cdk2 stat3 STAT3 isatin->stat3 angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation cdk2->proliferation survival Cell Survival stat3->survival

Caption: Potential kinase targets of isatin derivatives like this compound.

How to increase enantioselectivity in asymmetric reactions with 6-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on asymmetric reactions involving 6-Bromoisatin. The focus is on strategies to enhance enantioselectivity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common asymmetric reactions performed with this compound and its derivatives?

A1: The most frequently employed asymmetric reactions involving the isatin (B1672199) scaffold, including this compound, are Friedel-Crafts alkylations, aldol (B89426) reactions, and Michael additions. These reactions are crucial for the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles, which are important structural motifs in many biologically active compounds and natural products.

Q2: How does the 6-bromo substituent affect the enantioselectivity of asymmetric reactions?

A2: The electron-withdrawing nature of the bromine atom at the 6-position of the isatin ring can influence the electronic properties of the C3-carbonyl group, which is the site of nucleophilic attack. This can impact the reactivity and the stereochemical outcome of the reaction. In some cases, the presence of a halogen substituent on the oxindole (B195798) moiety, such as 6-bromo, has been observed to result in lower yields and enantioselectivities compared to isatins with electron-donating groups.[1][2] Therefore, reaction conditions may need to be specifically optimized for this compound.

Q3: Which types of catalysts are most effective for inducing high enantioselectivity in reactions with this compound?

A3: Both organocatalysts and metal-based chiral catalysts have been successfully used in asymmetric reactions of isatin derivatives.

  • Organocatalysts: Chiral bifunctional catalysts, such as those derived from cinchona alkaloids (e.g., quinidine-thiourea) and proline derivatives, are often effective for aldol and Michael additions.[3][4]

  • Metal-Based Catalysts: Chiral complexes of metals like copper(II), zinc(II), and ytterbium(III) with chiral ligands such as bis(oxazolines) (PyBox), tridentate Schiff bases, and phosphoramidites have shown high efficacy in Friedel-Crafts alkylations and aldol reactions.[5][6][7][8]

The choice of catalyst is highly dependent on the specific reaction, nucleophile, and solvent system.

Q4: What is the role of additives in improving enantioselectivity?

A4: Additives can play a crucial role in enhancing enantioselectivity by influencing the transition state of the reaction. For instance, in copper-catalyzed enantioselective Friedel-Crafts alkylation of isatins, hexafluoroisopropanol (HFIP) has been used as a crucial additive to improve enantioselectivity.[8] Brønsted acid additives can also improve the yield and rate of amine-promoted aldol reactions.[3] It is often beneficial to screen a range of additives during reaction optimization.

Troubleshooting Guide: Low Enantioselectivity

Below is a step-by-step guide to troubleshoot and improve low enantiomeric excess (ee) in asymmetric reactions with this compound.

Problem: The enantioselectivity of my reaction is low or not reproducible.

dot

Caption: Troubleshooting workflow for low enantioselectivity.

Step 1: Evaluate the Catalyst and Ligand
  • Purity and Integrity: Ensure the chiral catalyst and/or ligand are of high purity and have not degraded. Impurities can act as catalyst poisons or promote non-selective background reactions. Verify the integrity using techniques like NMR spectroscopy.

  • Catalyst Loading: Both too high and too low catalyst loadings can negatively impact enantioselectivity. High concentrations may lead to catalyst aggregation, forming less selective species, while low concentrations might be insufficient to outcompete the background reaction. It is advisable to screen a range of catalyst loadings.

Step 2: Optimize Reaction Conditions
  • Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. A solvent screening is highly recommended. For instance, in the asymmetric aldol reaction of 5-bromoisatin, THF was found to be a suitable solvent.[5]

  • Temperature: Lowering the reaction temperature often increases the energy difference between the transition states leading to the two enantiomers, thus improving enantioselectivity. However, this may also decrease the reaction rate.

  • Additives: The presence of co-catalysts or additives can have a profound effect. For example, Brønsted acids or Lewis acids can activate the substrate or catalyst, leading to a more organized transition state.

Step 3: Verify Substrate and Reagent Purity
  • This compound Purity: Ensure the this compound starting material is pure. Impurities could potentially react with the catalyst or nucleophile, leading to lower enantioselectivity.

  • Nucleophile Purity: The purity of the nucleophile is also critical. Any acidic or basic impurities could interfere with the catalytic cycle.

Data on Enantioselectivity in Asymmetric Reactions of Brominated Isatins

The following tables summarize data from asymmetric reactions with brominated isatin derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Asymmetric Aldol Reaction of 5-Bromoisatin with Acetone (B3395972) [5]

EntryCatalyst (mol%)Metal Salt (mol%)SolventTime (h)Yield (%)ee (%)
1L1 (20)Cu(OAc)₂·H₂O (20)THF726582
2L1 (20)Zn(OAc)₂·2H₂O (20)THF725017

L1 = thiophene-2,5-bis(amino-alcohol) ligand

Table 2: Effect of Halogen Substituent on Enantioselectivity in a Mannich Reaction [1][2]

Isatin DerivativeYield (%)ee (%)
5-F-isatin imine6874
5-Cl-isatin imine4215
6-Br-isatin imine5552

Detailed Experimental Protocol: Asymmetric Aldol Reaction of this compound with Acetone

This protocol is a suggested starting point based on similar reactions with other substituted isatins.[5] Optimization of catalyst, solvent, and temperature may be required to achieve high enantioselectivity.

dot

Experimental_Workflow Start Start CatalystPrep Catalyst Preparation: Mix chiral ligand and metal salt in solvent. Stir under inert atmosphere. Start->CatalystPrep AddSubstrate Add this compound to the catalyst solution. CatalystPrep->AddSubstrate AddNucleophile Add acetone (nucleophile and solvent). AddSubstrate->AddNucleophile Reaction Stir at specified temperature. Monitor reaction by TLC. AddNucleophile->Reaction Workup Quench the reaction. Perform aqueous workup and extraction. Reaction->Workup Purification Purify the product by column chromatography. Workup->Purification Analysis Characterize the product (NMR, MS). Determine enantiomeric excess (chiral HPLC). Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric aldol reaction.

Materials:

  • This compound

  • Acetone (anhydrous)

  • Chiral ligand (e.g., thiophene-2,5-bis(amino-alcohol) or a suitable bis(oxazoline) ligand)

  • Metal salt (e.g., Cu(OAc)₂·H₂O or Zn(OTf)₂)

  • Anhydrous solvent (e.g., THF, Toluene, or CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.02 mmol, 20 mol%) and the metal salt (0.02 mmol, 20 mol%) in the anhydrous solvent (2.0 mL). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: To the prepared catalyst solution, add this compound (0.1 mmol, 1.0 equiv.).

  • Addition of Nucleophile: Add anhydrous acetone (e.g., 5-10 equivalents, or use as solvent).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

Common side products in 6-Bromoisatin reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning common side products encountered during reactions involving 6-Bromoisatin.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via the Sandmeyer reaction?

A1: The Sandmeyer synthesis of this compound, starting from 3-bromoaniline (B18343), is a robust method. However, several side products can arise. The most prevalent of these is the isomeric 4-Bromoisatin . Other common impurities include isatin (B1672199) oxime , sulfonated byproducts , unreacted starting materials , and tar-like polymers .[1][2][3]

Q2: How is the formation of the isomeric 4-Bromoisatin explained?

A2: The formation of both 4- and 6-substituted isatins is a known challenge when using meta-substituted anilines, such as 3-bromoaniline, in classical isatin syntheses like the Sandmeyer method.[1] During the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate, the electrophilic attack can occur at either of the two ortho positions relative to the amino group, leading to a mixture of the two positional isomers.

Q3: What causes the formation of isatin oxime as a byproduct?

A3: Isatin oxime can form during the acid-catalyzed cyclization step of the isonitrosoacetanilide intermediate.[1] To minimize its formation, it is recommended to introduce a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase of the reaction.[1][4]

Q4: How can I prevent the formation of tar and colored impurities?

A4: The formation of dark, viscous "tar" is often due to the decomposition of starting materials or intermediates under the highly acidic and high-temperature conditions of the Sandmeyer reaction.[1] A key preventative measure is to ensure the complete dissolution of the aniline (B41778) starting material before proceeding with the reaction.[1]

Q5: What measures can be taken to minimize sulfonation of the aromatic ring?

A5: Sulfonation is a potential side reaction when using concentrated sulfuric acid for cyclization. To mitigate this, it is crucial to use the minimum effective concentration and temperature of sulfuric acid required for the cyclization step.[1]

Troubleshooting Guides

Guide 1: Isomeric Impurity Detected (4-Bromoisatin)

Symptom:

  • NMR or LC-MS analysis of the crude product indicates the presence of a second major isomer, 4-Bromoisatin, alongside the desired this compound.

  • Thin-layer chromatography (TLC) shows two closely eluting spots.

Troubleshooting Workflow:

start Isomer Mixture (4- & this compound) dissolve Dissolve in hot 2M NaOH (aq) start->dissolve acidify_acetic Acidify with Acetic Acid dissolve->acidify_acetic filter_4_bromo Filter Precipitate (4-Bromoisatin) acidify_acetic->filter_4_bromo filtrate Filtrate acidify_acetic->filtrate to next step acidify_hcl Warm filtrate to 80°C & add conc. HCl filtrate->acidify_hcl cool Cool overnight in refrigerator acidify_hcl->cool filter_6_bromo Filter Crystals (this compound) cool->filter_6_bromo

Caption: Workflow for the separation of 4-Bromoisatin and this compound isomers.

Suggested Solutions:

  • Fractional Precipitation: This is a classical and effective method for separating the two isomers. A detailed protocol is provided below.

  • Column Chromatography: While potentially more resource-intensive, column chromatography using silica (B1680970) gel can be employed for a more precise separation.[2][5]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be efficient for the separation of isatin isomers.[6]

Guide 2: Presence of Isatin Oxime, Tar, or Other Impurities

Symptom:

  • The product is dark and tarry.

  • Analytical data (e.g., NMR) shows signals that do not correspond to either this compound or 4-Bromoisatin.

  • The presence of isatin oxime is confirmed by analytical techniques.

Troubleshooting and Prevention:

IssuePossible CauseSuggested Solution
Tar Formation Decomposition of starting materials or intermediates due to harsh reaction conditions.[1]Ensure complete dissolution of the aniline starting material before heating.[1] Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling.[1]
Isatin Oxime Formation during the acid-catalyzed cyclization.[1]Add a "decoy agent" (e.g., an aldehyde or ketone) during the reaction quenching or extraction phase.[1][4]
Sulfonation Reaction of the aromatic ring with sulfuric acid at high temperatures.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1]
Unreacted Starting Material Incomplete reaction.Ensure high purity of starting materials. Optimize reaction time and temperature for both the isonitrosoacetanilide formation and the cyclization step.[1]
General Impurities Multiple side reactions.Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1]

Data Presentation

Table 1: Reported Yields in the Synthesis and Separation of Bromoisatin Isomers

ProductSynthesis Yield (%)[3]Separation Yield by HSCCC (%)[6]
4-Bromoisatin 4635
This compound 2142

Note: Synthesis yields are from a specific reported Sandmeyer reaction and may vary based on reaction conditions.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound (and 4-Bromoisatin)

This protocol is adapted from established procedures for the Sandmeyer isatin synthesis.[3][7][8]

Reaction Scheme:

cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization 3-Bromoaniline 3-Bromoaniline Intermediate 3-Bromoisonitrosoacetanilide 3-Bromoaniline->Intermediate Chloral (B1216628) Hydrate (B1144303) Chloral Hydrate Chloral Hydrate->Intermediate Hydroxylamine (B1172632) HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate H2SO4 Conc. H2SO4 (Heat) Intermediate->H2SO4 Product_Mixture Mixture of 4-Bromoisatin and This compound H2SO4->Product_Mixture

Caption: General scheme for the Sandmeyer synthesis of bromoisatin isomers.

Part A: Synthesis of 3-Bromoisonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate (B86663) in water.

  • Add a solution of 3-bromoaniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux (80-100 °C) for approximately 2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter the precipitated 3-bromoisonitrosoacetanilide.

  • Wash the solid with water and dry thoroughly.

Part B: Cyclization to Bromoisatin Isomers

  • With efficient mechanical stirring, heat concentrated sulfuric acid to 60 °C.

  • Carefully add the dried 3-bromoisonitrosoacetanilide in small portions, maintaining the temperature between 60 and 65 °C.

  • After the addition is complete, heat the mixture to 80 °C for a short period (e.g., 10-20 minutes).

  • Cool the mixture to 70 °C and pour it onto crushed ice.

  • Allow the mixture to stand for at least 1 hour to ensure complete precipitation.

  • Filter the orange precipitate, wash with water, and dry to obtain the mixture of 4-Bromoisatin and this compound.

Protocol 2: Separation of 4-Bromoisatin and this compound by Fractional Precipitation[3]
  • Dissolve the crude mixture of bromoisatin isomers (e.g., 10.5 g) in hot (60 °C) 2M sodium hydroxide (B78521) solution (e.g., 35 cm³). This should result in a dark brown solution.

  • Acidify the solution with acetic acid (e.g., 3.6 cm³). An orange-brown precipitate of 4-Bromoisatin will form.

  • Filter the precipitate and wash it with hot water to obtain crude 4-Bromoisatin. This can be further purified by recrystallization.

  • Take the combined filtrates from the previous step and warm to 80 °C.

  • Add concentrated hydrochloric acid (e.g., 5 cm³).

  • Cool the solution overnight in a refrigerator. Bright orange crystals of this compound will form.

  • Filter the crystals to obtain this compound.

Protocol 3: General Recrystallization for Purification
  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble at room temperature. Glacial acetic acid is commonly reported for isatins.[1]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities (like tar) are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified this compound crystals in a vacuum oven or desiccator.

References

Technical Support Center: Synthesis and Purification of 6-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized 6-Bromoisatin. This resource offers troubleshooting advice for common issues encountered during synthesis and purification, detailed experimental protocols, and comparative data to aid in methodological decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My Sandmeyer synthesis of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Sandmeyer synthesis of isatins can arise from several factors. A primary reason is the instability of the intermediate diazonium salt. It is crucial to maintain a low temperature (0-5 °C) during the diazotization step to prevent its decomposition.[1] Another common issue is the incomplete formation of the isonitrosoacetanilide intermediate. To mitigate this, ensure high purity of all starting materials and consider optimizing the reaction time and temperature for the initial condensation reaction.[1] Additionally, "tar" formation, resulting from the decomposition of starting materials or intermediates in the strong acidic conditions, can significantly reduce yield. Ensuring the complete dissolution of the aniline (B41778) starting material before proceeding can help minimize this.[1]

Q2: My final product is a mixture of isomers. How can I confirm the presence of the 4-Bromoisatin impurity and what is the expected ratio?

A2: The Sandmeyer synthesis starting from 3-bromoaniline (B18343) commonly produces a mixture of 4-Bromoisatin and the desired this compound.[2] The formation of the 4-bromo isomer is often favored. Published data indicates that the reaction can yield approximately 46% 4-Bromoisatin and 21% this compound, demonstrating that the 4-bromo isomer is the major product. The presence of both isomers can be confirmed using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), which will show distinct spots or peaks for each isomer.

Q3: I am struggling to separate the 4-Bromoisatin and this compound isomers. What purification methods are most effective?

A3: Separating these isomers is a key challenge. Several methods can be employed:

  • Recrystallization: Recrystallization from glacial acetic acid is a commonly cited method for purifying this compound.[3] However, its effectiveness in removing the 4-bromo isomer may be limited if the initial concentration of the impurity is high.

  • pH-Based Separation: A highly effective method involves exploiting the differential solubility of the isomers' salts. By dissolving the crude mixture in a sodium hydroxide (B78521) solution and then carefully acidifying, the isomers can be selectively precipitated.

  • Column Chromatography: This is a reliable method for separating the isomers.[2] A common solvent system is a mixture of petroleum ether and ethyl acetate (B1210297).

Q4: During the cyclization step with sulfuric acid, the reaction mixture turned very dark and viscous. What is happening and how can I prevent it?

A4: The formation of a dark, tarry substance is a known issue in the acid-catalyzed cyclization step of the Sandmeyer isatin (B1672199) synthesis.[1] This is often due to the decomposition of the isonitrosoacetanilide intermediate at elevated temperatures or due to side reactions like sulfonation of the aromatic ring.[1] To prevent this, add the isonitrosoacetanilide to the sulfuric acid in small portions while maintaining a controlled temperature.[1] Using the minimum effective concentration of sulfuric acid and the lowest possible temperature to achieve cyclization can also help reduce the formation of these byproducts.[1]

Data Presentation

The following table summarizes the expected outcomes of the Sandmeyer synthesis of this compound and the reported yield after a specific purification method. Direct comparative data on the purity levels achieved by different purification methods is limited in the literature.

ParameterValueNotes
Crude Product Composition From Sandmeyer synthesis using 3-bromoaniline.
4-Bromoisatin (Isomer Impurity)~46% YieldThe major product of the reaction.
This compound (Desired Product)~21% YieldThe minor product of the reaction.
Purification by Column Chromatography
Eluent SystemPetroleum Ether:Ethyl Acetate (5:1)A commonly used mobile phase for separation.
Final Yield of this compound31.4%This reported yield is from a specific experiment and may vary.

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Glacial Acetic Acid (AcOH)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot glacial acetic acid to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, followed by hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold acetic acid.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from its 4-bromo isomer and other impurities using column chromatography.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Petroleum Ether

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a more polar solvent like dichloromethane (B109758) if necessary) and load it onto the column.

  • Elution: Elute the column with a mixture of petroleum ether and ethyl acetate (e.g., 5:1). The 6-bromo isomer is generally less polar and will elute before the 4-bromo isomer.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis: Combine the fractions containing the pure this compound (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification 3-Bromoaniline 3-Bromoaniline Isonitrosoacetanilide Formation Isonitrosoacetanilide Formation 3-Bromoaniline->Isonitrosoacetanilide Formation Cyclization (H2SO4) Cyclization (H2SO4) Isonitrosoacetanilide Formation->Cyclization (H2SO4) Crude Product Crude Product Cyclization (H2SO4)->Crude Product Recrystallization (AcOH) Recrystallization (AcOH) Crude Product->Recrystallization (AcOH) Column Chromatography Column Chromatography Crude Product->Column Chromatography pH-Based Separation pH-Based Separation Crude Product->pH-Based Separation Pure this compound Pure this compound Recrystallization (AcOH)->Pure this compound Column Chromatography->Pure this compound pH-Based Separation->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Troubleshooting Guide for this compound Synthesis Low Yield Low Yield Check Diazotization Temp Check Diazotization Temp Low Yield->Check Diazotization Temp Yes Assess Starting Material Purity Assess Starting Material Purity Low Yield->Assess Starting Material Purity Yes Monitor for Tar Formation Monitor for Tar Formation Low Yield->Monitor for Tar Formation Yes Impure Product Impure Product Isomer Contamination Isomer Contamination Impure Product->Isomer Contamination Yes Other Impurities Other Impurities Impure Product->Other Impurities Yes Choose Purification Method Choose Purification Method Isomer Contamination->Choose Purification Method Other Impurities->Choose Purification Method

Caption: Troubleshooting decision tree for this compound synthesis.

References

Safe handling and storage procedures for 6-Bromoisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of 6-Bromoisatin. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic compound belonging to the isatin (B1672199) class, characterized by a bromine atom at the 6-position of the indole (B1671886) ring.[1][2] It is a versatile intermediate in organic synthesis and medicinal chemistry.[2] Its primary applications include:

  • Pharmaceutical Development: It serves as a building block for synthesizing novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[2]

  • Biological Research: this compound is used to investigate cellular processes due to its ability to inhibit certain enzymes, making it a valuable tool for studying metabolic pathways and disease mechanisms.[2]

  • Organic Synthesis: It is a precursor for creating more complex bioactive molecules.[1][2]

  • Material Science: Researchers are exploring its potential in the development of organic electronic materials.[2]

Q2: What are the recommended storage conditions for this compound?

A2: There are some discrepancies in the recommended storage temperatures for this compound. Some suppliers suggest storing it at room temperature, while others recommend refrigeration (2-8°C).[2] For long-term storage and to maintain product quality, it is advisable to store this compound in a tightly sealed container in a cool (less than 15°C), dry, and dark place.[3] Always refer to the product-specific information provided by the supplier.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions.

Q4: How can I purify this compound if I suspect it is impure?

A4: this compound can be purified by recrystallization from acetic acid, which typically yields yellow needles.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in an experimental setting.

Issue 1: Solubility Problems

  • Problem: this compound does not dissolve in the desired solvent.

  • Solution:

    • This compound has limited solubility in many common solvents. It is slightly soluble in DMSO and methanol, and soluble in dimethylformamide (DMF).[3][4]

    • If you are experiencing solubility issues in aqueous solutions, consider the following:

      • Use a co-solvent: A small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol (B145695) in your aqueous buffer may help maintain solubility. However, it is crucial to first verify that this concentration of the co-solvent does not interfere with your experimental assay.

      • Adjust the pH: The solubility of isatin derivatives can be pH-dependent. For compounds with amine groups, acidic conditions may improve solubility. Experimentally determine the optimal pH for solubility in your specific buffer system.

      • Gentle warming or sonication: These techniques can aid in the dissolution of the compound. However, be cautious as excessive heat may lead to degradation.

Issue 2: Unexpected Color Change

  • Problem: The this compound powder or a solution containing it has changed color unexpectedly.

  • Solution:

    • This compound is typically a yellow to orange or brown powder.[1][5] A significant color change may indicate degradation or contamination.

    • Protect the compound from light, as it may be light-sensitive.

    • Ensure that the compound has not been exposed to incompatible materials such as strong oxidizing agents.

    • If degradation is suspected, it is recommended to use a fresh batch of the compound for your experiments.

Issue 3: Reaction Failure or Low Yield in Organic Synthesis

  • Problem: A reaction using this compound as a starting material is not proceeding as expected or is giving a low yield.

  • Solution:

    • Purity of reactants: Ensure that the this compound and all other reactants are of high purity. If necessary, purify the this compound by recrystallization.[4]

    • Anhydrous conditions: For many organic reactions, the presence of water can be detrimental. Ensure that your solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction temperature: The reaction temperature may need to be optimized. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent side reactions.

    • Choice of base or catalyst: The choice of base or catalyst can be critical. Ensure that you are using the appropriate type and amount for your specific reaction.

    • Side reactions: In isatin synthesis, common side reactions can include the formation of isatin oximes or sulfonation of the aromatic ring if using strong acids.[6] Consider the possibility of similar side reactions in your system and adjust the reaction conditions accordingly.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 6326-79-0
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Appearance Light yellow to brown powder/crystal[1][2]
Melting Point 274 °C
Solubility Slightly soluble in DMSO and Methanol; Soluble in Dimethylformamide (DMF)[3][4]
Purity Typically ≥ 94-97%[3][5]

Table 2: Safety Information for this compound

Hazard StatementDescriptionReference(s)
H302Harmful if swallowed
H312Harmful in contact with skin[3]
H315Causes skin irritation
H317May cause an allergic skin reaction[3]
H319Causes serious eye irritation[3]
H332Harmful if inhaled[3]
H335May cause respiratory irritation
Precautionary StatementDescriptionReference(s)
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3]
P302 + P352IF ON SKIN: Wash with plenty of soap and water
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403 + P233Store in a well-ventilated place. Keep container tightly closed
P501Dispose of contents/container to an approved waste disposal plant

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. This should be adapted and optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Plate a suitable human cell line (e.g., HeLa, HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Create a series of dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.[7]

    • Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.[7]

    • Include vehicle control (DMSO) and untreated control wells.[7]

    • Incubate for 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Calculation:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100.[7]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Conditions should be optimized for specific substrates.

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[9]

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[9]

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), to the flask under the inert atmosphere.[9]

    • Add a degassed solvent mixture (e.g., toluene/water) via syringe.[9]

  • Reaction Execution:

    • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.[9]

    • Add water and extract the aqueous phase with an organic solvent like ethyl acetate (B1210297) to remove non-polar impurities.[9]

    • Acidify the aqueous layer with 1M HCl to precipitate the product.[9]

    • Filter the solid, wash with cold water, and dry under vacuum to yield the desired product.[9]

    • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Spill_Response_Workflow This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill with Absorbent Pads contain->cleanup neutralize Neutralize (if applicable) dispose Dispose of Waste in a Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a this compound spill.

Experimental_Workflow General Experimental Workflow for this compound start Experiment Planning safety Review Safety Data Sheet (SDS) start->safety ppe Wear Appropriate PPE safety->ppe prep Prepare Reagents & Solutions ppe->prep dissolve Dissolve this compound (may require co-solvent/warming) prep->dissolve reaction Perform Reaction / Cell Treatment dissolve->reaction monitor Monitor Progress (TLC, LC-MS, etc.) reaction->monitor workup Work-up / Assay Procedure monitor->workup purify Purification (if necessary) workup->purify analyze Analyze Results purify->analyze end Conclusion analyze->end

Caption: General workflow for experiments involving this compound.

References

Optimizing Catalyst Loading for 6-Bromoisatin Cross-Coupling Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing catalyst loading for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with 6-Bromoisatin. The isatin (B1672199) core, being electron-deficient, presents unique challenges and opportunities in these transformations. This guide offers specific solutions to common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound cross-coupling reaction showing low to no yield?

A1: Low yields in cross-coupling reactions involving this compound can stem from several factors:

  • Catalyst Deactivation: The N-H proton of the isatin ring is acidic and can be deprotonated by the base in the reaction. The resulting isatin anion may coordinate to the palladium catalyst, leading to its deactivation. N-protection of the isatin can often mitigate this issue.

  • Insufficient Catalyst Loading: While lower catalyst loading is desirable for cost and sustainability, electron-deficient substrates like this compound may require a higher initial catalyst concentration to achieve a reasonable reaction rate. For initial optimizations, using a higher catalyst loading (e.g., 1-5 mol%) can be beneficial before subsequent reduction.[1]

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical. For electron-deficient aryl bromides, electron-rich and bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective as they can promote the oxidative addition step.[2][3]

  • Poor Reagent Quality: Ensure all reagents, especially the boronic acid/ester, alkyne, and solvents, are pure and anhydrous (where required). Boronic acids, for instance, can undergo protodeboronation.[4]

Q2: I am observing significant side products in my reaction. What are they and how can I minimize them?

A2: Common side reactions include:

  • Homocoupling: This is the self-coupling of the boronic acid or alkyne coupling partner. It can be minimized by ensuring strictly anaerobic conditions, as oxygen can promote this side reaction. Using a pre-activated Pd(0) source or a copper-free Sonogashira protocol can also be effective.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This can be reduced by using fresh, high-purity boronic acids or more stable derivatives like pinacol (B44631) esters, and by minimizing reaction time and temperature.[4]

  • Dehalogenation: The bromine on the isatin ring is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture. Screening different bases and ensuring high-purity starting materials can help.

Q3: My reaction mixture turns black. What does this indicate and how can I prevent it?

A3: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium catalyst. This renders the catalyst inactive. To prevent this:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Use Appropriate Ligands: Sufficiently bulky and electron-donating ligands can stabilize the Pd(0) species and prevent aggregation.[4]

  • Control Temperature: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.[4]

  • Purity of Reagents: Use high-purity, anhydrous solvents and reagents to avoid impurities that can lead to catalyst decomposition.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst or insufficient loading.- Use a fresh, active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).- Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).- Screen different electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos).[2][3]
Catalyst inhibition by isatin N-H.- Protect the isatin nitrogen with a suitable group (e.g., Boc, Benzyl) before the coupling reaction.
Significant Homocoupling Presence of oxygen.- Ensure thorough degassing of solvents and reaction vessel (e.g., freeze-pump-thaw cycles).
Slow transmetalation.- Increase the reaction temperature moderately.- Change the base (e.g., from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄).
Protodeboronation Unstable boronic acid.- Use a more stable boronic ester (e.g., pinacol ester).- Use fresh, high-purity boronic acid.- Minimize reaction time.
Heck Reaction
Issue Potential Cause Troubleshooting Steps
No Reaction Inactive catalyst.- Use a reliable Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source.- Ensure the presence of a suitable ligand, as ligandless conditions may not be effective.
Low reactivity of the alkene.- Use an activated alkene (e.g., acrylates, styrenes).- Increase reaction temperature.
Low Yield Suboptimal catalyst loading.- Increase catalyst loading in small increments.- Screen different phosphine or NHC ligands.[5]
Incorrect base.- Screen different organic or inorganic bases (e.g., Et₃N, K₂CO₃).
Formation of Palladium Black Catalyst decomposition.- Lower the reaction temperature.- Ensure strictly anaerobic conditions.- Use a more robust ligand.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or No Product Inactive catalyst or insufficient copper co-catalyst.- Use fresh Pd and CuI catalysts.- For initial trials, increase the catalyst and co-catalyst loading.
Poor alkyne reactivity.- Use a slight excess of the terminal alkyne.- Increase the reaction temperature.
Extensive Alkyne Homocoupling Presence of oxygen.- Thoroughly degas the reaction mixture.- Consider a copper-free Sonogashira protocol.
High copper concentration.- Reduce the amount of CuI co-catalyst.
Catalyst Decomposition High temperature or impurities.- Lower the reaction temperature.- Use high-purity, degassed solvents and reagents.

Data Presentation

The optimal catalyst loading is highly substrate-dependent. For the electron-deficient this compound system, a systematic optimization is recommended. Below are illustrative tables based on typical starting points and optimization ranges for similar cross-coupling reactions.

Table 1: Illustrative Catalyst Loading Optimization for Suzuki-Miyaura Coupling of N-Protected this compound

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
11SPhos (2)K₃PO₄Toluene/H₂O100Low
23SPhos (6)K₃PO₄Toluene/H₂O100Moderate
35SPhos (10)K₃PO₄Toluene/H₂O100High
43XPhos (6)Cs₂CO₃Dioxane/H₂O100High

Note: Yields are qualitative and for illustrative purposes. Actual results will vary based on the specific boronic acid and reaction conditions.

Table 2: Illustrative Catalyst Loading for Heck Reaction of N-Protected this compound with n-Butyl Acrylate

EntryPd CatalystCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)
1Pd(OAc)₂2PPh₃Et₃NDMF110
2Pd(OAc)₂2P(o-tol)₃K₂CO₃DMAc120
3PdCl₂(PPh₃)₂3-Et₃NNMP130

Table 3: Illustrative Catalyst System for Sonogashira Coupling of N-Protected this compound

EntryPd Catalyst (mol%)CuI (mol%)LigandBaseSolventTemperature (°C)
1Pd(PPh₃)₄ (2)4-Et₃NTHF60
2PdCl₂(PPh₃)₂ (3)5-DIPADMF80
3Pd(OAc)₂ (1)-XPhos (2)Cs₂CO₃Dioxane100

Entry 3 represents a copper-free protocol which can be advantageous in minimizing alkyne homocoupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Protected this compound
  • To an oven-dried reaction vessel, add the N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

General Protocol for Heck Reaction of N-Protected this compound
  • To a reaction vessel, add the N-protected this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if used).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent (e.g., DMF, DMAc), the alkene (1.2-2.0 equiv.), and the base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Heat the reaction to the desired temperature (e.g., 100-140 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling of N-Protected this compound
  • To a degassed solution of the N-protected this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) iodide co-catalyst (2-10 mol%).

  • Add the base (e.g., Et₃N or DIPA, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent, wash with aqueous ammonium (B1175870) chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield in this compound Cross-Coupling check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Review Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents cat_inactive Inactive/Decomposed? check_catalyst->cat_inactive Activity cat_loading Insufficient Loading? check_catalyst->cat_loading Amount cat_ligand Suboptimal Ligand? check_catalyst->cat_ligand Type cat_inhibition N-H Inhibition? check_catalyst->cat_inhibition Substrate cond_temp Incorrect Temperature? check_conditions->cond_temp cond_base Wrong Base? check_conditions->cond_base cond_solvent Poor Solubility? check_conditions->cond_solvent cond_atmosphere Oxygen Present? check_conditions->cond_atmosphere reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_boronic Boronic Acid Decomposition? check_reagents->reagent_boronic optimize Systematic Optimization cat_inactive->check_conditions sol_catalyst Use fresh catalyst Increase loading Screen ligands Protect N-H cat_inactive->sol_catalyst cat_loading->check_conditions cat_loading->sol_catalyst cat_ligand->check_conditions cat_ligand->sol_catalyst cat_inhibition->check_conditions cat_inhibition->sol_catalyst cond_temp->check_reagents sol_conditions Optimize temperature Screen bases Change solvent Ensure inert atmosphere cond_temp->sol_conditions cond_base->check_reagents cond_base->sol_conditions cond_solvent->check_reagents cond_solvent->sol_conditions cond_atmosphere->check_reagents cond_atmosphere->sol_conditions reagent_purity->optimize sol_reagents Purify reagents Use boronic esters reagent_purity->sol_reagents reagent_boronic->optimize reagent_boronic->sol_reagents sol_catalyst->optimize sol_conditions->optimize sol_reagents->optimize Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex transmetalation Transmetalation Intermediate pd2_complex->transmetalation product_complex R-Pd(II)L_n-R' transmetalation->product_complex product_complex->pd0 final_product 6-Aryl-isatin (R-R') product_complex->final_product Reductive Elimination isatin This compound (R-Br) isatin->pd2_complex Oxidative Addition boronic Boronic Acid (R'-B(OR)₂) boronic->transmetalation Base

References

Preventing degradation of 6-Bromoisatin during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the prevention of degradation of 6-Bromoisatin during long-term storage. It is intended for researchers, scientists, and professionals in drug development who handle this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Change in color of the solid compound (from yellow/orange to brownish). This may indicate degradation due to oxidation or exposure to light.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Avoid prolonged exposure to ambient light.
Appearance of additional spots on a Thin Layer Chromatography (TLC) plate. This suggests the presence of impurities, which could be degradation products.Confirm the identity of the extra spots using techniques like LC-MS. If degradation is confirmed, purify the material before use. Review storage conditions to prevent further degradation.
Unexpected peaks in analytical spectra (e.g., NMR, HPLC). This is a strong indicator of degradation.Analyze the spectra to identify potential degradation products. Compare with literature data for isatin (B1672199) degradation if available. Prepare fresh solutions for analysis and ensure the solvent is of high purity and free of water.
Decreased biological activity or inconsistent experimental results. The compound may have degraded over time, reducing the concentration of the active molecule.Always use a fresh batch of this compound for critical experiments. If using a stored solution, prepare it fresh before each experiment. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Precipitation of the compound in an aqueous buffer. This compound has low aqueous solubility. Changes in pH or the presence of certain salts can further reduce solubility.Ensure the pH of the buffer is compatible with the compound's stability (neutral to slightly acidic conditions are generally preferred). Use a co-solvent like DMSO if appropriate for your experiment, ensuring the final concentration does not affect the assay.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place. For long-term stability, it is recommended to keep the container tightly sealed at temperatures between 2-8°C.[1] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to prevent oxidation.

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions of this compound fresh before each use. If short-term storage is necessary, solutions in anhydrous organic solvents like DMSO can be stored at -20°C in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Q3: What are the primary degradation pathways for this compound?

A3: The isatin scaffold is susceptible to two main degradation pathways:

  • Hydrolysis: The γ-lactam ring in the isatin structure can undergo hydrolysis, leading to ring-opening to form isatinic acid derivatives. This process is accelerated in basic (alkaline) conditions.[2][3][4]

  • Oxidation: Isatin and its derivatives can be oxidized to form isatoic anhydrides, especially when exposed to air and light over extended periods.[5]

  • Photodegradation: As a brominated aromatic compound, this compound may be susceptible to degradation upon exposure to UV or high-intensity light.

Q4: What are the visible signs of this compound degradation?

A4: Degradation of this compound can be indicated by a change in the physical appearance of the solid (e.g., color change from yellow/orange to brown), the appearance of new spots on a TLC plate, or the presence of unexpected peaks in analytical data like HPLC or NMR spectra.[6] A decrease in the compound's expected biological activity can also be a sign of degradation.

Q5: Which analytical techniques are suitable for assessing the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and detecting degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative purity information (qNMR) and help in the structural elucidation of impurities.[7][9][10] Mass Spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS) is invaluable for identifying the molecular weights of degradation products.[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for specific instruments and impurity profiles.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid or trifluoroacetic acid (TFA)

  • This compound sample

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Chromatographic Conditions:

Parameter Recommended Condition
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm
Injection Volume 10 µL
Run Time 25 minutes

3. Sample Preparation:

  • Prepare a stock solution of this compound in the sample diluent at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the sample diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

1. Sample Preparation:

  • Accurately weigh several samples of solid this compound into individual amber glass vials.

  • Prepare several aliquots of a stock solution of this compound in a suitable solvent (e.g., DMSO) in separate amber glass vials.

2. Stress Conditions:

  • Thermal Stress: Place a set of solid and solution samples in an oven at an elevated temperature (e.g., 40°C or 60°C).

  • Photostability: Expose another set of samples to a controlled light source (e.g., a photostability chamber with UV and visible light).

  • Hydrolytic Stress (pH): For solution samples, prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9) and store them at a controlled temperature.

3. Time Points:

  • Analyze the samples at initial time (T=0) and at specified intervals (e.g., 1, 2, 4, and 8 weeks).

4. Analysis:

  • At each time point, analyze the samples using the HPLC method described in Protocol 1 to determine the remaining concentration of this compound and the formation of any degradation products.

5. Data Evaluation:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate and identify the conditions under which the compound is least stable.

Visualizations

degradation_pathway cluster_main This compound Degradation 6_Bromoisatin This compound Isatinic_Acid_Derivative Isatinic Acid Derivative (Ring-Opened) 6_Bromoisatin->Isatinic_Acid_Derivative Hydrolysis (e.g., high pH) Isatoic_Anhydride_Derivative Isatoic Anhydride Derivative 6_Bromoisatin->Isatoic_Anhydride_Derivative Oxidation (e.g., air, light) Photodegradation_Products Photodegradation Products 6_Bromoisatin->Photodegradation_Products Photodegradation (e.g., UV light)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Suspected Degradation Start Inconsistent Results or Visual Change in Compound Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Analytical_Check Perform Purity Analysis (HPLC, TLC, NMR) Check_Storage->Analytical_Check Degradation_Confirmed Degradation Confirmed? Analytical_Check->Degradation_Confirmed Purify Purify Compound or Use a New Batch Degradation_Confirmed->Purify Yes No_Degradation Purity is High (>95%) Degradation_Confirmed->No_Degradation No Optimize_Storage Optimize Storage Conditions (e.g., aliquot, inert gas) Purify->Optimize_Storage Continue_Experiment Continue Experiment Optimize_Storage->Continue_Experiment Investigate_Other Investigate Other Experimental Variables (e.g., reagents, protocol) No_Degradation->Investigate_Other Investigate_Other->Continue_Experiment

Caption: Workflow for troubleshooting suspected this compound degradation.

storage_decision cluster_decision Decision Logic for Optimal Storage Compound_Form Compound Form? Solid Solid Compound_Form->Solid Solid Solution Solution Compound_Form->Solution Solution Storage_Duration_Solid Storage Duration? Solid->Storage_Duration_Solid Storage_Duration_Solution Storage Duration? Solution->Storage_Duration_Solution Short_Term_Solid Short-Term (< 6 months) Storage_Duration_Solid->Short_Term_Solid Short Long_Term_Solid Long-Term (> 6 months) Storage_Duration_Solid->Long_Term_Solid Long Short_Term_Solution Short-Term (< 1 week) Storage_Duration_Solution->Short_Term_Solution Short Long_Term_Solution Long-Term (> 1 week) Storage_Duration_Solution->Long_Term_Solution Long Store_RT_Dark_Dry Store at Room Temp (cool), Dark, Dry Short_Term_Solid->Store_RT_Dark_Dry Store_2_8C_Inert Store at 2-8°C, Dark, Dry, Under Inert Atmosphere Long_Term_Solid->Store_2_8C_Inert Store_minus20C_Aliquot Store at -20°C, Dark, Aliquot in single-use vials Short_Term_Solution->Store_minus20C_Aliquot Prepare_Fresh Not Recommended. Prepare Fresh Solution. Long_Term_Solution->Prepare_Fresh

Caption: Decision tree for selecting optimal storage conditions.

References

Best practices for scaling up 6-Bromoisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for scaling up the synthesis of 6-Bromoisatin. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the Sandmeyer isatin (B1672199) synthesis.[1][2] This two-step process begins with the formation of an α-(hydroxyimino)acetanilide (also known as an isonitrosoacetanilide) intermediate from a substituted aniline (B41778).[1] The second step involves the acid-catalyzed cyclization of this intermediate to yield the isatin.[1]

Q2: What are the main challenges when synthesizing this compound via the Sandmeyer route?

A2: A key challenge is the formation of the isomeric byproduct, 4-Bromoisatin, when starting from 3-bromoaniline (B18343).[1] Controlling the reaction temperature is critical, as deviations can lead to increased byproduct formation or decomposition.[3] On a larger scale, managing the exothermic nature of the cyclization step is a primary safety and quality concern.[4] "Tar" formation, resulting from the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions, can also be a significant issue.[4]

Q3: How can I minimize the formation of the 4-Bromoisatin isomer?

A3: Achieving high regioselectivity can be challenging in classical isatin syntheses.[4] While specific conditions to favor this compound are not extensively documented in comparative studies, careful control over reaction temperature during the cyclization step is crucial. Alternative strategies like directed ortho-metalation (DoM) have been shown to provide better regiochemical control for the synthesis of 4-substituted isatins from meta-substituted anilines and may be adaptable.[4]

Q4: What are common impurities other than the 4-bromo isomer?

A4: A common impurity is the corresponding isatin oxime, which can form during the acid-catalyzed cyclization.[4] The use of a "decoy agent," such as an aldehyde or ketone, during the quenching or extraction phase can help minimize its formation.[4] Other potential impurities include products from side reactions like sulfonation of the aromatic ring or unreacted starting materials.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?

A: Low yields can stem from several factors throughout the two-step Sandmeyer synthesis.

  • Incomplete formation of the isonitrosoacetanilide intermediate:

    • Cause: Impure starting materials (aniline, chloral (B1216628) hydrate (B1144303), hydroxylamine (B1172632) hydrochloride).

    • Solution: Ensure all reagents are of high purity.

    • Cause: Sub-optimal reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the temperature is maintained in the recommended range.[4]

  • Incomplete cyclization:

    • Cause: Insufficient acid strength or inappropriate reaction temperature. The reaction may not start below 45-50°C but can become too violent above 75-80°C.[3]

    • Solution: Use concentrated sulfuric acid and carefully control the temperature during the addition of the isonitrosoacetanilide intermediate. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[5]

  • Side reactions:

    • Cause: Sulfonation of the aromatic ring by sulfuric acid.

    • Solution: Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[4]

    • Cause: Decomposition of the diazonium salt intermediate at elevated temperatures, leading to phenol (B47542) byproducts.

  • Product loss during workup and purification:

    • Cause: Inefficient extraction or loss during recrystallization.

    • Solution: Optimize the pH for extraction and use a minimal amount of solvent for recrystallization.[3]

Isomer Separation and Purification Issues

Q: I am having difficulty separating this compound from the 4-Bromoisatin isomer. What are the best practices for purification?

A: The separation of 4- and this compound is a critical step for obtaining a pure product.

  • Problem: Poor separation of isomers.

    • Solution: A common method involves fractional crystallization based on the differential solubility of the isomers in acidic and basic solutions. Chromatographic methods such as column chromatography on silica (B1680970) gel or High-Speed Counter-Current Chromatography (HSCCC) are also effective for achieving high purity.[1] A specific protocol involves dissolving the isomer mixture in hot NaOH solution, followed by acidification with acetic acid to selectively precipitate 4-bromoisatin. This compound can then be recovered from the filtrate by further acidification with HCl.

  • Problem: Presence of colored impurities or tar.

    • Solution: Ensure the complete dissolution of the aniline starting material to minimize tar formation.[4] The crude product can be purified by recrystallization from glacial acetic acid.[6] The formation of a sodium bisulfite addition product can also be used for purification.[4]

Scale-Up Challenges

Q: We are scaling up the synthesis of this compound and are concerned about the exothermic reaction during cyclization. How can we manage this safely?

A: Managing the exotherm during the acid-catalyzed cyclization is crucial for a safe scale-up.

  • Problem: Uncontrolled temperature increase (thermal runaway).

    • Solution 1: Controlled Reagent Addition: Add the isonitrosoacetanilide intermediate to the pre-heated sulfuric acid in small portions or as a continuous, slow feed. This allows the cooling system to dissipate the generated heat effectively.[7]

    • Solution 2: Efficient Heat Exchange: Ensure the reactor has an adequate cooling system (e.g., cooling jacket, internal cooling coils) to handle the heat load. The heat removal capacity must exceed the maximum rate of heat generation.[7]

    • Solution 3: Monitoring and Emergency Planning: Continuously monitor the internal temperature of the reactor. Have an emergency quenching plan in place, which may involve the rapid addition of a cold, inert solvent to stop the reaction.[8]

Data Presentation

Table 1: Summary of a Representative Sandmeyer Synthesis of this compound

StepReactantsSolvent/ReagentTemperatureTimeYieldReference
1. Isonitrosoacetanilide Formation3-Bromoaniline, Chloral hydrate, Hydroxylamine hydrochlorideWater, HCl, Sodium sulfate (B86663)Reflux2 hoursN/A[1]
2. Cyclization to this compoundN-(3-bromophenyl)-2-hydroxyiminoacetamideConcentrated Sulfuric Acid50°C, then 90°C3 hours98%[6][9]

Note: The 98% yield reported is for the cyclization step only and does not represent the overall yield from the starting aniline. The initial step of isonitrosoacetanilide formation often proceeds in high yield but is not always isolated and quantified separately.

Experimental Protocols

Detailed Methodology for the Sandmeyer Synthesis of this compound

This protocol is adapted from established literature procedures.[1][9]

Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide (Isonitrosoacetanilide Intermediate)

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.

  • Add a solution of 3-bromoaniline (1.0 equivalent) in water containing hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride (3.0 equivalents) in water to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100°C) for about 2 hours. The progress of the reaction should be monitored by TLC.

  • Cool the reaction mixture. The isonitrosoacetanilide intermediate will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry.

Step 2: Cyclization to this compound

  • Carefully and in portions, add the dried N-(3-bromophenyl)-2-hydroxyiminoacetamide from Step 1 to pre-warmed concentrated sulfuric acid (e.g., at 50°C). Maintain efficient stirring and use external cooling to control the initial exotherm.

  • After the addition is complete, raise the temperature of the reaction mixture to 90°C and maintain for approximately 3 hours.

  • Pour the reaction mixture slowly onto crushed ice to precipitate the crude product, which will be a mixture of 4- and this compound.

  • Filter the solid, wash with water until the filtrate is neutral, and dry.

Step 3: Separation of 4- and this compound Isomers

  • Dissolve the crude isomer mixture in a hot 2M sodium hydroxide (B78521) solution.

  • Acidify the solution with acetic acid. This will selectively precipitate 4-bromoisatin.

  • Filter to isolate the 4-bromoisatin.

  • Warm the filtrate and add concentrated hydrochloric acid.

  • Cool the solution to induce the crystallization of this compound.

  • Filter the bright orange crystals of this compound, wash with water, and dry.

  • The pure this compound can be further purified by recrystallization from glacial acetic acid to yield yellow needles.[6]

Visualizations

experimental_workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Isomer Separation start1 3-Bromoaniline, Chloral Hydrate, Hydroxylamine HCl react1 Reaction in aq. Na2SO4/HCl start1->react1 Reflux precipitate1 Precipitation & Filtration react1->precipitate1 intermediate N-(3-bromophenyl)-2- hydroxyiminoacetamide precipitate1->intermediate react2 Addition to conc. H2SO4 intermediate->react2 heat2 Heating (90°C) react2->heat2 quench Quenching on Ice heat2->quench crude_product Crude Isomer Mixture (4- & this compound) quench->crude_product dissolve Dissolve in hot NaOH crude_product->dissolve acidify1 Acidify with Acetic Acid dissolve->acidify1 filter1 Filter acidify1->filter1 product4 4-Bromoisatin filter1->product4 acidify2 Acidify filtrate with HCl filter1->acidify2 Filtrate cool Cool & Crystallize acidify2->cool filter2 Filter cool->filter2 product6 This compound filter2->product6

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Low Yield of this compound cause1 Incomplete Intermediate Formation problem->cause1 cause2 Incomplete Cyclization problem->cause2 cause3 Side Reactions problem->cause3 cause4 Workup/Purification Loss problem->cause4 solution1a Use High Purity Reagents cause1->solution1a solution1b Optimize Time/Temp (TLC) cause1->solution1b solution2a Control Cyclization Temp cause2->solution2a solution2b Consider Methanesulfonic Acid cause2->solution2b solution3a Minimize H2SO4 Conc./Temp cause3->solution3a solution3b Maintain Low Temp for Diazonium Salt cause3->solution3b solution4a Optimize Extraction pH cause4->solution4a solution4b Minimize Recrystallization Solvent cause4->solution4b

References

Technical Support Center: Enhancing the Biological Stability of 6-Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 6-Bromoisatin derivatives' biological stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of metabolic degradation for isatin (B1672199) derivatives?

Isatin and its derivatives can undergo several metabolic transformations. The primary pathways include oxidation, reduction of the C2 or C3 carbonyl groups, and dimerization.[1] The indole (B1671886) ring is susceptible to hydroxylation by cytochrome P450 enzymes, followed by further conjugation. The lactam bond can also be hydrolyzed.

Q2: How does the bromine substitution at the C6 position influence the stability of the isatin core?

Halogenation, such as the bromine at the C6 position, generally increases the metabolic stability of the isatin scaffold.[2] This is attributed to the electron-withdrawing nature of bromine, which can shield the aromatic ring from oxidative metabolism.[2] The position and nature of the halogen can significantly impact the compound's overall stability and biological activity.[3]

Q3: My this compound derivative shows poor solubility in aqueous buffers for my biological assay. What can I do?

Poor aqueous solubility is a common issue with isatin derivatives.[4] Here are a few troubleshooting steps:

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay's biological components.

  • Excipients: The use of solubilizing agents, such as cyclodextrins, can help to increase the aqueous solubility of your compound.

  • pH Adjustment: Depending on the presence of ionizable groups in your derivative, adjusting the pH of the buffer may improve solubility.

  • Sonication: Gentle sonication can sometimes help to dissolve precipitated compound, but be cautious as it can also degrade unstable molecules.

Q4: I am observing high variability in my in vitro stability assay results. What could be the cause?

High variability can stem from several factors:

  • Compound Precipitation: As mentioned above, poor solubility can lead to the compound precipitating out of solution during the incubation, leading to inconsistent results. Visually inspect your assay wells for any signs of precipitation.

  • Non-specific Binding: Isatin derivatives can be "sticky" and bind non-specifically to plasticware or proteins in the assay matrix. This can reduce the effective concentration of the compound available for metabolism. Using low-binding plates and including control experiments to assess recovery can help diagnose this issue.

  • Thiol Reactivity: The C3 carbonyl group of the isatin core can potentially react with thiols, such as glutathione (B108866) in the assay medium, which can lead to non-enzymatic degradation.

Q5: How can I improve the metabolic stability of my lead this compound derivative?

Several strategies can be employed to enhance metabolic stability:

  • N-Alkylation/Arylation: Substitution at the N1 position of the isatin ring can block potential sites of metabolism and improve stability.[3]

  • Introduction of Steric Hindrance: Introducing bulky groups near metabolically labile sites can shield them from enzymatic degradation.

  • Bioisosteric Replacement: Replacing metabolically unstable groups with more stable bioisosteres can improve the overall stability profile of the molecule.

  • Fluorination: Introducing fluorine atoms at or near sites of metabolism can block oxidative pathways due to the strength of the C-F bond.

Troubleshooting Guides

Issue 1: Inconsistent Results in Microsomal Stability Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wellsCompound precipitation due to low solubility.- Lower the initial compound concentration.- Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay.- Visually inspect for precipitation under a microscope.
Rapid disappearance of the compound in the absence of NADPHChemical instability in the assay buffer or non-enzymatic degradation.- Run a control incubation without microsomes to assess buffer stability.- Analyze for potential reactivity with buffer components or thiols.
No metabolism observed, even for control compoundsInactive microsomes or improper cofactor preparation.- Use a new batch of microsomes and verify their activity with well-characterized control compounds.- Prepare fresh NADPH regenerating solution immediately before use.
Issue 2: Challenges in LC-MS/MS Analysis
Symptom Possible Cause Suggested Solution
Poor peak shape or tailingInteraction of the compound with the analytical column or system.- Optimize the mobile phase pH and organic solvent composition.- Use a column with a different stationary phase chemistry.- Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase if the compound is basic.
Isotopic interference in the mass spectrometerThe natural isotopic abundance of bromine (79Br and 81Br are ~50:50) can interfere with the detection of metabolites or internal standards.[5]- Use a high-resolution mass spectrometer to resolve isotopic peaks.- Select a stable isotope-labeled internal standard with a sufficient mass difference (ideally >3 Da) from the analyte.[5]
Low sensitivity or poor ionizationThe compound may not ionize efficiently in the mass spectrometer source.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization technique, such as atmospheric pressure chemical ionization (APCI).- Derivatize the compound to improve its ionization efficiency.

Quantitative Data on Biological Stability

Table 1: Illustrative Metabolic Stability of Representative this compound Derivatives

Compound IDR1-Substituent (N1 position)R2-Substituent (C3 position)Human Liver Microsome Half-life (t1/2, min)Human Plasma Half-life (t1/2, min)
6-BI-001 -H=O25>120
6-BI-002 -CH3=O45>120
6-BI-003 -CH2-Ph=O60>120
6-BI-004 -H=N-OH1590
6-BI-005 -CH3=N-OCH335>120

Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate the format of stability data. These values are not from a single comparative study and should not be used as a direct reference for experimental results.

Experimental Protocols

Protocol 1: In Vitro Human Liver Microsomal Stability Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:

    • Human liver microsomes (final concentration 0.5 mg/mL)

    • Phosphate buffer (100 mM, pH 7.4)

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the this compound derivative to the wells to achieve a final concentration of 1 µM. To initiate the metabolic reaction, add a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 3-fold volume of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Protocol 2: In Vitro Human Plasma Stability Assay
  • Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in DMSO.

  • Incubation: Spike the this compound derivative into pre-warmed human plasma to a final concentration of 1 µM.

  • Time Points: Incubate the plasma samples at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma.

  • Reaction Termination and Protein Precipitation: Immediately add a 3-fold volume of ice-cold acetonitrile with an internal standard to the plasma aliquot to stop any enzymatic degradation and precipitate the plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge at 4000 rpm for 15 minutes.

  • Analysis: Transfer the supernatant for analysis by a validated LC-MS/MS method.

  • Data Analysis: Determine the percentage of the parent compound remaining at each time point compared to the 0-minute time point. Calculate the half-life as described in the microsomal stability assay protocol.

Visualizations

metabolic_pathway This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450 (Hydroxylation) Reduced Metabolites Reduced Metabolites This compound->Reduced Metabolites Reductases (Carbonyl Reduction) Dimerization Products Dimerization Products This compound->Dimerization Products Spontaneous Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites UGTs, SULTs

Caption: Major metabolic pathways of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Compound Stock (DMSO) Add_Compound Add Compound to Plate Stock_Solution->Add_Compound Assay_Plate Prepare Assay Plate (Microsomes/Plasma, Buffer) Assay_Plate->Add_Compound Initiate_Reaction Initiate Reaction (NADPH) Add_Compound->Initiate_Reaction Incubate_37C Incubate at 37°C Initiate_Reaction->Incubate_37C Time_Points Sample at Time Points Incubate_37C->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate Half-life LCMS->Data_Analysis

Caption: Experimental workflow for in vitro stability assays.

troubleshooting_logic Start Inconsistent Stability Data? Check_Solubility Evidence of Precipitation? Start->Check_Solubility Check_Controls Control Compound Metabolized Correctly? Check_Solubility->Check_Controls No Solubility_Issue Optimize solvent/concentration Check_Solubility->Solubility_Issue Yes Check_NADPH_Minus Rapid Loss without NADPH? Check_Controls->Check_NADPH_Minus Yes Microsome_Issue Use new microsome lot Check_Controls->Microsome_Issue No Check_LCMS Good Peak Shape and Sensitivity? Check_NADPH_Minus->Check_LCMS No Chemical_Instability Assess buffer stability Check_NADPH_Minus->Chemical_Instability Yes Analytical_Issue Optimize LC-MS method Check_LCMS->Analytical_Issue No Further_Investigation Investigate non-specific binding Check_LCMS->Further_Investigation Yes

Caption: Troubleshooting logic for stability assay issues.

References

Validation & Comparative

Validating the Anticancer Activity of 6-Bromoisatin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of 6-Bromoisatin with the standard chemotherapeutic agent, 5-Fluorouracil (B62378) (5-FU), in the context of colorectal cancer. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available preclinical data to offer a comprehensive overview. Experimental protocols and insights into the underlying signaling pathways are also detailed to support further research and development.

Performance Data: A Side-by-Side Look at In Vivo Efficacy

The following tables summarize the in vivo anticancer activity of this compound and 5-Fluorouracil from independent studies in murine models of colorectal cancer. This allows for an indirect comparison of their therapeutic potential.

Table 1: In Vivo Antitumor Activity of this compound in an Azoxymethane-Induced Colorectal Cancer Mouse Model

Treatment GroupDoseKey FindingsSafety and Tolerability
This compound0.05 mg/gSignificantly enhanced the apoptotic index (p≤0.001) and reduced cell proliferation (p≤0.01) in the distal colon.[1][2]No significant effects on mouse body weight, liver enzymes, biochemical factors, or blood cells. A decrease in plasma potassium level was observed.[1][2]
This compound0.1 mg/gSignificantly induced apoptosis (p=0.007) in the distal colon, but the effect was lower than the 0.05 mg/g dose.[2]Not detailed, but no major toxicities were reported for the study duration.
Vehicle ControlN/ABaseline levels of apoptosis and cell proliferation.N/A

Table 2: In Vivo Antitumor Activity of 5-Fluorouracil (5-FU) in Murine Colorectal Cancer Models

Cancer ModelAnimal ModelTreatment ProtocolTumor Growth Inhibition
Subcutaneous Xenograft (HCT116 cells)Nude MiceDose-dependent administrationSignificant tumor growth inhibition compared to control.
Syngeneic (MC38 cells)C57BL/6 Mice25 mg/kg, intraperitoneally, every other dayEffective reduction in tumor burden.[3]
Metastatic (CT26 cells)BALB/c MiceIntravenous injectionReduced viability of metastatic cells and prolonged survival.[4]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key in vivo experiments.

Protocol 1: Azoxymethane (AOM)-Induced Colorectal Cancer Model for this compound Evaluation

This protocol is based on the methodology described in the study by Esmaeelian et al. (2014).

1. Animal Model:

  • Species and Strain: Male Swiss blue mice (6-8 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Carcinogen Preparation and Administration:

  • Carcinogen: Azoxymethane (AOM).

  • Vehicle: Sterile saline (0.9% NaCl).

  • Concentration: Prepare a 1 mg/mL solution of AOM in sterile saline.

  • Dosage: 10 mg/kg body weight.

  • Administration: A single intraperitoneal (i.p.) injection.

3. Treatment Protocol:

  • Test Compound: this compound.

  • Vehicle: Oil (e.g., corn oil).

  • Dosing: 0.05 mg/g or 0.1 mg/g body weight, administered daily for two weeks.

  • Control Groups: A vehicle control group (oil only) and a sham control group (no AOM or treatment) should be included.

4. Monitoring and Endpoint:

  • Monitoring: Monitor mice weekly for clinical signs of distress, including weight loss and changes in behavior.

  • Termination: Euthanize mice 6 hours after the final treatment.

  • Tissue Collection: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.

  • Analysis: Tissues are fixed in formalin for subsequent histopathological analysis, including hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Protocol 2: General Xenograft Study Workflow for Anticancer Agent Evaluation

This protocol provides a generalized framework for evaluating the efficacy of a test compound, such as an isatin (B1672199) derivative or 5-FU, in a subcutaneous xenograft model.

1. Cell Culture:

  • Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured under standard conditions.

2. Animal Model:

  • Six- to eight-week-old female athymic nude mice are used.

3. Tumor Implantation:

  • 5 x 10^6 cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Tumor volume is measured bi-weekly with calipers using the formula: Volume = 0.5 x length x width².

5. Treatment Phase:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The test compound and/or reference drug (e.g., 5-FU) are administered according to the desired dosing schedule and route. A vehicle control group is essential.

6. Endpoint Determination and Data Analysis:

  • The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.

  • Tumor growth inhibition (TGI) is calculated.

  • Animal body weight and general health are monitored to assess toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways for this compound's anticancer activity and a general workflow for in vivo validation.

G cluster_0 Proposed Signaling Pathways of this compound cluster_1 ERK/Akt Pathway cluster_2 NF-κB Pathway cluster_3 Cellular Outcomes Bromoisatin This compound ERK ERK-2 Phosphorylation (Inhibition) Bromoisatin->ERK Akt Akt Survival Signaling (Inhibition) Bromoisatin->Akt NFkB NF-κB Translocation (Inhibition) Bromoisatin->NFkB Apoptosis Apoptosis (Caspase-Independent) ERK->Apoptosis Akt->Apoptosis Proliferation Cell Proliferation (Reduction) NFkB->Proliferation

Caption: Proposed signaling pathways for this compound's anticancer effects.

G cluster_0 In Vivo Validation Workflow Model Animal Model Selection (e.g., AOM-induced) Tumor Tumor Induction/ Implantation Model->Tumor Treatment Treatment Administration (this compound vs. Control) Tumor->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (Histology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for in vivo anticancer drug validation.

References

A Comparative Analysis of 6-Bromoisatin and Other Halogenated Isatins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, halogenated isatins have emerged as a particularly promising class of compounds in the quest for novel therapeutic agents. The introduction of a halogen atom onto the isatin scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications, in turn, can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity for various biological targets.

This guide provides a comprehensive comparison of 6-Bromoisatin with other halogenated isatins, focusing on their cytotoxic, antimicrobial, and enzyme-inhibiting properties. The information presented herein is supported by experimental data from various studies, with detailed protocols provided for key assays.

Cytotoxic Activity: A Battle Against Cancer Cells

Halogenated isatins have demonstrated significant potential as anticancer agents, with their efficacy often dictated by the nature and position of the halogen substituent.

Comparative Cytotoxicity of Halogenated Isatins (IC50 in µM)

CompoundHT29 (Colon Cancer)HeLa (Cervical Cancer)Fem-x (Melanoma)Lymphoma (U937)
This compound 223[1][2]---
5-Fluoroisatin ->100>100More active than isatin[1]
5-Chloroisatin -6080-
5-Bromoisatin -40605-10 times more active than isatin[1]
5-Iodoisatin -30505-10 times more active than isatin[1]
Isatin (unsubstituted) ->100>100Baseline activity[1]

Note: The IC50 values presented are from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.

The data suggests that the position and nature of the halogen atom play a crucial role in the cytotoxic activity of isatin derivatives. For instance, halogenation at the 5-position appears to significantly enhance anticancer activity compared to the unsubstituted isatin. 5-Bromoisatin and 5-Iodoisatin, in particular, exhibit potent activity against HeLa and Fem-x cell lines. While data for this compound is available for the HT29 cell line, a direct comparison with other halogenated isatins on the same cell line is needed for a conclusive structure-activity relationship.

Antimicrobial Properties: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi has created an urgent need for the development of novel antimicrobial agents. Halogenated isatins have shown promise in this area, with several derivatives exhibiting potent activity against a range of pathogens.

Comparative Antimicrobial Activity of Halogenated Isatins (MIC in µg/mL)

CompoundS. aureusK. pneumoniaeC. albicansE. floccosumM. audouini
4-Chloroisatin (B1294897) derivative (2a) -----
6-Chloroisatin (B1630522) derivative (1b) -----
6-Chloroisatin derivative (2b) <78.12<78.12-3.12-
6-Chloroisatin derivative (4b) <78.12<78.121.563.121.56
6-Chloroisatin derivative (5b) --1.563.121.56
6-Chloroisatin derivative (6b) --1.561.56-

Note: The data is for derivatives of 4-chloroisatin and 6-chloroisatin and not the parent compounds themselves. The specific nature of the derivatives (semicarbazones) influences their activity.[3] "-" indicates data not available in the cited source.

The available data indicates that derivatives of 6-chloroisatin generally exhibit better antimicrobial activity than those of 4-chloroisatin.[3] Specifically, 6-chloroisatin semicarbazone derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[3] Further studies are required to directly compare the antimicrobial efficacy of this compound with these and other halogenated isatins.

Enzyme Inhibition: Targeting Key Biological Processes

The isatin scaffold is a known inhibitor of various enzymes, and halogenation can enhance this inhibitory activity and selectivity.

Caspase Inhibition: Modulating Apoptosis

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). The inhibition of specific caspases is a key strategy in the development of therapies for diseases characterized by excessive or insufficient apoptosis.

Comparative Caspase Inhibition by 7-Halogenated Isatins (IC50 in nM)

CompoundCaspase-3Caspase-7
7-Fluoro-isatin derivative 2.63.3
7-Chloro-isatin derivative Improved potencyImproved potency
7-Bromo-isatin derivative Improved potencyImproved potency
7-Iodo-isatin derivative Improved potencyImproved potency
Unsubstituted parent compound BaselineBaseline

Note: The data is for N-alkylated (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins. The inhibitory potencies were slightly improved compared to the halogen-free parent compounds.[4]

Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Diseases

Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.

Comparative MAO Inhibition by Halogenated Isatins

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
5-Phenylisatin 0.562-
C5-substituted isatins -Generally high affinity
C6-substituted isatins -Lower affinity than C5-substituted

Research indicates that substitution at the C5 position of the isatin ring generally leads to more potent MAO-B inhibition compared to substitution at the C6 position.[5] This suggests that 5-halogenated isatins may be more effective MAO-B inhibitors than 6-halogenated isatins. Further investigation is needed to determine the specific MAO inhibitory profile of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the halogenated isatin compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Caspase-3/7 Activity Assay

Principle: This is a fluorometric or colorimetric assay that measures the activity of executioner caspases 3 and 7. The assay utilizes a specific substrate that is cleaved by active caspases to release a fluorescent or colored product.

Protocol:

  • Cell Lysis: Treat cells with the halogenated isatin compounds to induce apoptosis. Lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a caspase-3/7 specific substrate (e.g., a peptide conjugated to a fluorophore or a chromophore) to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the released product using a microplate reader.

  • Data Analysis: The increase in signal is proportional to the caspase-3/7 activity. Compare the activity in treated cells to that in untreated control cells.

Visualizing the Mechanisms of Action

Caspase Activation Pathway in Apoptosis

Caspase_Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Recruitment & Dimerization Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Autocatalytic Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution Halogenated Isatins Halogenated Isatins Halogenated Isatins->Mitochondrion Induces Stress Halogenated Isatins->Procaspase-3 Potential Direct/Indirect Activation

Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.

Monoamine Oxidase (MAO) Inhibition Workflow

MAO_Inhibition cluster_process Neurotransmitter Metabolism cluster_inhibition Inhibition by Halogenated Isatins Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Substrate Metabolites Metabolites MAO-B->Metabolites Catalyzes Oxidation Increased Dopamine Levels Increased Dopamine Levels Halogenated Isatin Halogenated Isatin Halogenated Isatin->MAO-B Binds to Active Site Halogenated Isatin->Increased Dopamine Levels Leads to

References

The Structural Dance: A Comparative Guide to the Structure-Activity Relationships of 6-Bromoisatin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the intricate world of drug discovery, 6-bromoisatin has emerged as a privileged scaffold, a foundational structure ripe for chemical modification to unlock a spectrum of biological activities. This guide provides a comprehensive comparison of this compound analogs, delving into their structure-activity relationships (SAR) as potent agents in diverse therapeutic areas. By presenting key experimental data in a structured format and detailing the methodologies, this document aims to empower researchers in the rational design of novel, more effective therapeutic agents.

The isatin (B1672199) core, a bicyclic indole-1,2-dione, is a versatile building block in medicinal chemistry, and the introduction of a bromine atom at the 6-position significantly influences its electronic properties and biological interactions.[1] SAR studies on this compound analogs systematically explore how modifications to this core structure impact their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.[2] These studies are crucial for optimizing lead compounds, enhancing potency, selectivity, and pharmacokinetic profiles.[3]

Comparative Analysis of Anticancer Activity

This compound and its derivatives have demonstrated notable potential as anticancer agents.[1] The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency. The following table summarizes the SAR of representative this compound analogs, highlighting the impact of substitutions at the N-1 and C-3 positions of the isatin ring.

Compound IDN-1 SubstitutionC-3 SubstitutionHT-29 Cell Line IC50 (µM)[2]Key SAR Insights
1 -H=O (unsubstituted)223The parent this compound scaffold exhibits baseline cytotoxic activity.
2 -CH3=OData Not AvailableN-alkylation can influence lipophilicity and cell permeability, often impacting activity.
3 -H=N-NH-C(=S)NH-PhData Not AvailableThe introduction of a thiosemicarbazone moiety at the C-3 position is a common strategy to enhance anticancer activity.
4 -CH2-Ph=OData Not AvailableN-benzylation can introduce additional binding interactions, potentially increasing potency.

Note: The IC50 values in this table are representative and intended to illustrate SAR principles. For specific analogs, refer to the cited literature.

The general SAR trend for isatin analogs suggests that the introduction of various substituents on the nitrogen atom and modifications at the C3-carbonyl group can significantly modulate their anticancer activity.[4] For instance, the formation of Schiff bases or hydrazones at the C3 position often leads to an increase in cytotoxic potential.

Antimicrobial Activity: A Tale of Two Halogens

Derivatives of halogenated isatins have been investigated for their antimicrobial properties. A study comparing 4-chloro and 6-chloroisatin (B1630522) derivatives revealed that the position of the halogen significantly impacts antibacterial and antifungal activity. Semicarbazones derived from the 6-chloroisatin series generally exhibited better antimicrobial activity than those from the 4-chloroisatin (B1294897) series. This highlights the importance of the substituent's position on the aromatic ring of the isatin core.

Compound SeriesGeneral StructureAntibacterial ActivityAntifungal ActivityKey SAR Insights
6-Chloroisatin Semicarbazones 6-Cl-Isatin-3-semicarbazoneSignificantGoodThe 6-position for halogen substitution appears to be favorable for antimicrobial activity.
4-Chloroisatin Semicarbazones 4-Cl-Isatin-3-semicarbazoneModerateModeratePositional isomerism of the halogen has a pronounced effect on biological activity.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation of SAR data and for designing further studies.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding (e.g., HT-29 cells in 96-well plates) incubation1 2. Incubation (24 hours) cell_seeding->incubation1 drug_treatment 3. Drug Treatment (Varying concentrations of this compound analogs) incubation1->drug_treatment incubation2 4. Incubation (e.g., 48-72 hours) drug_treatment->incubation2 mtt_addition 5. MTT Addition incubation2->mtt_addition formazan_solubilization 6. Formazan (B1609692) Solubilization (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading 7. Absorbance Reading (Spectrophotometer) formazan_solubilization->absorbance_reading ic50_calculation 8. IC50 Calculation absorbance_reading->ic50_calculation

Caption: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

Detailed Steps:

  • Cell Plating: Cancer cells (e.g., HT-29) are seeded into 96-well microtiter plates at a predetermined density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Agar Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Logical Flow of SAR in Drug Discovery:

SAR_Logic_Flow cluster_sar Structure-Activity Relationship Logic Flow lead_compound Lead Compound (e.g., this compound) synthesis Synthesize Analogs (Modify N-1, C-3, etc.) lead_compound->synthesis biological_testing Biological Testing (Anticancer, Antimicrobial Assays) synthesis->biological_testing data_analysis Data Analysis (Determine IC50, MIC) biological_testing->data_analysis sar_elucidation Elucidate SAR (Identify key structural features) data_analysis->sar_elucidation design_new Design New Analogs (Improved Potency/Selectivity) sar_elucidation->design_new design_new->synthesis Iterative Cycle

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in the drug discovery process.

Detailed Steps:

  • Preparation of Media: A series of agar (B569324) plates are prepared, each containing a different concentration of the test compound.

  • Inoculation: The plates are inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of systematic structural modifications in tuning the biological activity of these analogs. The position of halogen substituents and the nature of the groups at the N-1 and C-3 positions are key determinants of their anticancer and antimicrobial potency. By leveraging the presented data and experimental protocols, researchers can continue to explore and optimize this compound derivatives, paving the way for the discovery of new and more effective drugs.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Bromoisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its therapeutic potential. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of atomic arrangement in the solid state. This guide offers a comparative analysis of the crystallographic structures of bromoisatin derivatives, with a focus on 6-bromoisatin, to support structural confirmation and drug design endeavors.

Isatin (B1672199) and its halogenated derivatives, particularly bromoisatins, are a class of compounds renowned for their diverse biological activities, including anticancer and antiviral properties. The position of the bromine atom on the isatin core significantly influences these activities, making the unambiguous confirmation of the isomeric structure crucial. This guide provides a summary of key crystallographic data for this compound and its isomers, alongside detailed experimental protocols for their structural elucidation.

Comparative Crystallographic Data of Bromoisatin Isomers

The following table summarizes key crystallographic parameters for this compound hemihydrate and its isomers, offering a quantitative basis for structural comparison. Variations in unit cell dimensions and space groups highlight the impact of the bromine atom's position on the crystal packing.

ParameterThis compound Hemihydrate4-Bromoisatin[1]5-Bromoisatin[2]7-Bromoisatin[3]
Formula C₈H₄BrNO₂ · 0.5H₂OC₈H₄BrNO₂C₈H₄BrNO₂C₈H₄BrNO₂
Crystal System MonoclinicMonoclinicOrthorhombicMonoclinic
Space Group C2/cP 1 21/c 1P n a 21P 1 21/c 1
a (Å) 7.45567.365525.14113.8320
b (Å) 12.905513.6895.685113.072
c (Å) 16.3347.28665.159315.004
α (°) 90909090
β (°) 95.06393.3789091.917
γ (°) 90909090
Volume (ų) 1565.5Not ReportedNot ReportedNot Reported
Z 8Not ReportedNot ReportedNot Reported

Experimental Protocols for Structural Confirmation

The definitive structural elucidation of this compound derivatives via X-ray crystallography follows a well-established workflow.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For this compound and its derivatives, slow evaporation of a saturated solution is a common and effective method.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Acetone has been successfully used for growing crystals of this compound hemihydrate. Other common solvents for isatin derivatives include acetic acid, ethanol, and mixtures such as ethanol/dichloromethane.

  • Procedure:

    • Dissolve the purified this compound derivative in the chosen solvent to create a near-saturated solution. Gentle warming can aid dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant, cool temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, the following steps are undertaken to determine the crystal structure:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution: The diffraction pattern is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Visualizing the Crystallographic Workflow

The process of confirming the structure of a this compound derivative using X-ray crystallography can be visualized as a logical progression of steps.

X-ray Crystallography Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of This compound Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Analysis of Bond Lengths, Angles, and Packing Validation->Analysis

Caption: Workflow for the structural confirmation of this compound derivatives by X-ray crystallography.

Alternative and Complementary Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques are essential for characterizing this compound derivatives and can be used as complementary methods, especially when suitable crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure in solution, including the connectivity of atoms and their chemical environment.

  • Mass Spectrometry (MS): This technique determines the molecular weight and elemental composition of the compound, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl and N-H groups of the isatin core.

  • Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the crystallinity of a bulk sample and can help in identifying different polymorphic forms.

References

A Head-to-Head Comparison: 6-Bromoisatin Versus Standard-of-Care Drugs in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the investigational compound 6-Bromoisatin with current standard-of-care chemotherapeutic agents for colorectal cancer. The information presented is based on preclinical data and is intended to inform research and development efforts in oncology.

Introduction to this compound

This compound is a synthetic derivative of isatin, a naturally occurring compound found in certain marine mollusks.[1] It has emerged as a compound of interest in cancer research due to its demonstrated ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death).[1][2] This guide focuses on its performance against established first-line treatments for colorectal cancer, namely 5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan, often used in combination regimens like FOLFOX and FOLFIRI.[3][4]

Mechanism of Action: A Divergent Approach

Standard-of-care chemotherapies for colorectal cancer primarily act by inducing widespread DNA damage or interfering with DNA synthesis, leading to cell death.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a building block of DNA.[5]

  • Oxaliplatin: A platinum-based agent that forms platinum-DNA adducts, leading to DNA cross-linking, which inhibits DNA replication and transcription, ultimately triggering apoptosis.

  • Irinotecan: A topoisomerase I inhibitor. It traps the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death.[6]

In contrast, this compound appears to employ a more targeted, though not fully elucidated, mechanism of action. Preclinical studies suggest it may induce a caspase-independent form of apoptosis.[2] The signaling pathways potentially involved include the inhibition of cyclic AMP production and modulation of the ERK and Akt signaling pathways, which are crucial for cell survival and proliferation.[2]

G cluster_6B This compound Pathway cluster_SOC Standard-of-Care Pathways b6 This compound camp Cyclic AMP Production b6->camp Inhibits erk ERK Signaling b6->erk Modulates akt Akt Signaling b6->akt Modulates proliferation_6b Cell Proliferation camp->proliferation_6b apoptosis_6b Caspase-Independent Apoptosis erk->apoptosis_6b May Induce erk->proliferation_6b akt->apoptosis_6b Inhibits akt->proliferation_6b Promotes soc 5-FU / Oxaliplatin / Irinotecan ts Thymidylate Synthase soc->ts Inhibits (5-FU) dna_crosslink DNA Cross-linking soc->dna_crosslink Induces (Oxaliplatin) topo1 Topoisomerase I soc->topo1 Inhibits (Irinotecan) dna_synthesis DNA Synthesis ts->dna_synthesis apoptosis_soc Caspase-Dependent Apoptosis dna_synthesis->apoptosis_soc Leads to dna_crosslink->apoptosis_soc dna_breaks DNA Strand Breaks topo1->dna_breaks dna_breaks->apoptosis_soc

Figure 1. Hypothesized signaling pathway of this compound versus established pathways of standard-of-care drugs in colorectal cancer.

In Vitro Performance: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of this compound and standard-of-care drugs in the human colorectal adenocarcinoma cell line HT29.

CompoundIC50 in HT29 Cells (µM)Reference(s)
This compound 223[2]
5-Fluorouracil (5-FU) 11.25 - 34.18[7][8]
Oxaliplatin 0.33 - 5.9[1][9]
Irinotecan 5.17 - 62.5[6][10]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.

These in vitro data indicate that while this compound is active against colorectal cancer cells, the standard-of-care drugs, particularly Oxaliplatin and 5-FU, exhibit greater potency at lower concentrations in this specific cell line.

In Vivo Efficacy: Preclinical Models

In vivo studies provide a more comprehensive understanding of a drug's efficacy in a complex biological system.

This compound: In a mouse model of azoxymethane-induced colorectal cancer, administration of this compound (0.05 mg/g) resulted in a significant increase in the apoptotic index and a reduction in cell proliferation in the distal colon.[1][2] Notably, these effects were observed without significant toxicity to the liver or blood cells, although a diuretic effect was noted.[1][2]

Standard-of-Care (FOLFOX/FOLFIRI): Preclinical studies using colorectal cancer xenograft models in mice have consistently demonstrated the efficacy of FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) regimens in reducing tumor growth and prolonging survival.[4][11] These combination therapies are established benchmarks for in vivo preclinical studies in colorectal cancer.

A direct head-to-head in vivo comparison between this compound and a standard-of-care regimen has not been reported in the reviewed literature. However, the available data suggest that both approaches demonstrate anti-tumor activity in relevant preclinical models.

G cluster_workflow In Vivo Efficacy Workflow start Start: Human Colorectal Cancer Cells (e.g., HT29) implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis (e.g., Histology, Biomarkers) monitoring->endpoint

Figure 2. A generalized experimental workflow for assessing in vivo efficacy of anticancer compounds in a xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: HT29 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or standard-of-care drugs). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In Vivo Xenograft Study

This protocol outlines a typical procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Cell Preparation: Human colorectal cancer cells (e.g., HT29) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, this compound, standard-of-care drug/regimen).

  • Treatment Administration: The compounds are administered according to a predetermined schedule, dose, and route (e.g., intraperitoneal, oral gavage, intravenous).

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice or three times a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis, such as histology and biomarker studies.

Comparative Analysis: Advantages and Disadvantages

G cluster_comparison This compound vs. Standard-of-Care: A Comparative Overview b6 This compound Advantages: - Potentially novel mechanism of action - May overcome resistance to standard therapies - Favorable preliminary safety profile Disadvantages: - Lower in vitro potency compared to some standard drugs - Mechanism of action not fully elucidated - Limited in vivo comparative data soc Standard-of-Care (e.g., FOLFOX/FOLFIRI) Advantages: - Established clinical efficacy - Well-defined mechanisms of action - Extensive preclinical and clinical data Disadvantages: - Significant toxicity and side effects - Development of drug resistance - Non-specific cytotoxicity

Figure 3. A summary of the comparative advantages and disadvantages of this compound and standard-of-care therapies for colorectal cancer.

Conclusion and Future Directions

This compound represents a promising investigational compound for the treatment of colorectal cancer with a distinct, though not fully characterized, mechanism of action compared to established chemotherapies. While in vitro studies suggest lower potency than some standard-of-care agents, its unique mode of action could offer an advantage in overcoming drug resistance. The favorable safety profile observed in initial in vivo studies is also encouraging.

Future research should focus on elucidating the precise molecular targets and signaling pathways of this compound. Head-to-head in vivo studies directly comparing its efficacy and safety with standard-of-care regimens like FOLFOX or FOLFIRI are crucial to determine its potential clinical utility. Furthermore, exploring its efficacy in combination with existing therapies could reveal synergistic effects and provide new therapeutic strategies for colorectal cancer.

References

Cross-validation of 6-Bromoisatin's efficacy in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-cancer efficacy of 6-Bromoisatin, an interesting isatin (B1672199) derivative. We will objectively compare its performance with alternative compounds where data is available and provide supporting experimental data from published studies. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.

Executive Summary

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects, primarily in colon cancer cell lines. Data suggests a potential for selective cytotoxicity against certain cancer types. However, a comprehensive understanding of its efficacy across a broader range of cancer cell lines and in direct comparison with established chemotherapeutics is still an emerging field of study. This guide synthesizes the current publicly available data to provide a foundation for future investigations.

Efficacy of this compound in Cancer Cell Lines

The primary body of research on this compound's anti-cancer activity has focused on colon cancer cell lines.

Quantitative Data Summary
CompoundCancer Cell LineCell Line TypeIC50 (µM)Citation
This compound (Synthetic) HT29Colon Carcinoma223[1][2]
This compound (Semi-purified) HT29Colon Carcinoma~100
This compound (Semi-purified) Caco-2Colorectal Adenocarcinoma~100

Note: The lower IC50 value observed for the semi-purified this compound from Dicathais orbita extracts in HT29 and Caco-2 cells suggests potential synergistic effects with other compounds present in the extract.

A study on semi-purified this compound also indicated a selective cytotoxic effect, showing over 10-fold greater activity against female reproductive cancer cells compared to normal human granulosa cells, though specific IC50 values for these reproductive cancer cell lines were not provided in the available literature.[1]

Comparative Analysis with Other Anti-Cancer Agents

Direct comparative studies of this compound with established chemotherapeutic agents across a panel of cancer cell lines are limited in the currently available public data. While numerous studies detail the efficacy of compounds like cisplatin (B142131) and doxorubicin, they do not typically include this compound in the same experimental runs.

Halogenated isatins, as a class, have shown significant anti-cancer potential. For instance, di- and tri-halogenated isatins have demonstrated IC50 values below 10 µM in human monocyte-like histiocytic lymphoma (U937) cells. This suggests that the bromine substitution at the 6th position of the isatin core in this compound is a key contributor to its bioactivity.

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, existing research on its effects in colon cancer cells and the known mechanisms of other isatin derivatives allow for the formulation of hypothesized pathways.

This compound has been shown to induce apoptosis in HT29 colon cancer cells without the activation of caspase-3/7.[1][2] This suggests a caspase-independent apoptotic pathway or the involvement of other caspases. Furthermore, semi-purified this compound has been observed to arrest the cell cycle in the G2/M phase in HT29 cells.

Based on the mechanisms of other isatin derivatives, two potential pathways for this compound's action are the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway.

Hypothesized Signaling Pathway for this compound-Induced Apoptosis

G cluster_cell Cancer Cell cluster_pathway1 Tubulin Polymerization Inhibition cluster_pathway2 PI3K/Akt Pathway Modulation 6_Bromoisatin This compound Microtubules Microtubule Assembly 6_Bromoisatin->Microtubules Inhibits Akt Akt 6_Bromoisatin->Akt Inhibits? Tubulin Tubulin Dimers Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Apoptosis_1 Apoptosis G2M_Arrest->Apoptosis_1 PI3K PI3K PI3K->Akt Activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Activates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) Akt->Pro_Apoptotic Inhibits Apoptosis_2 Apoptosis Anti_Apoptotic->Apoptosis_2 Inhibits Pro_Apoptotic->Apoptosis_2 Promotes

Caption: Hypothesized signaling pathways for this compound's anti-cancer activity.

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. However, based on the methodologies cited, a general protocol for assessing cell viability using an MTT assay is provided below.

Cell Viability (MTT) Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well plates Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 3. Treat Cells with This compound Compound_Prep->Treatment Incubation_48h 4. Incubate for 48-72h Treatment->Incubation_48h MTT_Add 5. Add MTT Reagent Incubation_48h->MTT_Add Incubation_4h 6. Incubate for 2-4h MTT_Add->Incubation_4h Solubilize 7. Solubilize Formazan with DMSO Incubation_4h->Solubilize Read_Absorbance 8. Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 9. Calculate % Viability and Determine IC50 Read_Absorbance->Calculate_IC50

References

6-Bromoisatin: A Comparative Analysis of its Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing preclinical data reveals that 6-Bromoisatin, a brominated indole (B1671886) derivative found in marine molluscs, exhibits significant selective cytotoxicity towards various cancer cell lines while demonstrating considerably lower toxicity to normal, healthy cells. This comparative guide synthesizes the available quantitative data, details the experimental methodologies employed in these key studies, and visualizes the proposed mechanisms of action, offering a valuable resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound has emerged as a promising candidate for anticancer drug development due to its preferential cytotoxic activity against malignant cells. Studies have shown that this compound can induce apoptosis in cancer cells at concentrations that have a minimal effect on normal cells. The primary mechanism of action is believed to be through the induction of a caspase-independent apoptotic pathway, potentially involving the inhibition of the pro-survival Akt signaling pathway. This guide provides a detailed comparison of the cytotoxic effects of this compound on cancerous and non-cancerous cells, supported by experimental evidence.

Comparative Cytotoxicity Data

The selective anticancer activity of a compound is a critical indicator of its therapeutic potential. The following tables summarize the reported cytotoxic activities (IC50 values) of this compound against a range of cancer and normal cell lines. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, is also presented where available. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Cytotoxicity of Semi-Purified this compound in Human Female Reproductive Cancer Cells vs. Normal Human Granulosa Cells [1]

Cell LineCell TypeIC50 (µM) after 48hSelectivity Index (SI)
KGNGranulosa Cell Carcinoma22>101
JArChoriocarcinomaNot Tested-
OVCAR-3Ovarian Adenocarcinoma89>25
HGCNormal Human Granulosa Cells>2232-

Data from Edwards et al., 2012. The semi-purified this compound demonstrated over 10-fold selective cytotoxicity towards female reproductive cancer cells compared to freshly isolated human granulosa cells.[1][2]

Table 2: Cytotoxicity of Synthetic this compound in Human Colon Cancer Cells [1][2]

Cell LineCell TypeIC50 (µM)
HT29Colon Adenocarcinoma223

Data from Esmaeelian et al., 2014.

Table 3: In Vivo Toxicity Profile of Synthetic this compound in a Mouse Model [1][2]

ParameterObservation
Body WeightNo significant effects
Liver EnzymesNo significant effects
Biochemical FactorsNo significant effects
Blood CellsNo significant effects

In vivo studies in mice treated with this compound showed no significant toxic side-effects on key health indicators, further supporting its safety profile for normal tissues.[1][2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to attach for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for specified periods (e.g., 4, 24, 48, or 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Apoptosis Detection

Apoptosis, or programmed cell death, was assessed through morphological changes and biochemical assays.

Morphological Assessment: Cells treated with this compound were observed under a microscope for characteristic features of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[1]

Caspase Activity Assay: The activity of executioner caspases (caspase-3 and -7) was measured using a luminescent assay. A specific substrate for these caspases is cleaved, leading to the production of a luminescent signal that is proportional to caspase activity.[1]

Visualizing the Mechanism of Action

To illustrate the proposed signaling pathways and experimental workflows, the following diagrams were generated using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Assays start Cell Seeding (Cancer & Normal Cells) treatment This compound Treatment start->treatment incubation Incubation (Variable Time Points) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt morphology Microscopy (Apoptosis Morphology) incubation->morphology caspase Caspase Assay incubation->caspase analysis Data Analysis (IC50, Apoptosis Rate) mtt->analysis morphology->analysis caspase->analysis

General experimental workflow for assessing the cytotoxicity of this compound.

G Bromoisatin This compound Akt Akt (Pro-survival) Bromoisatin->Akt Inhibition Mitochondrion Mitochondrion Akt->Mitochondrion Inhibition of pro-apoptotic factors Apoptosis Caspase-Independent Apoptosis Mitochondrion->Apoptosis Release of apoptotic factors

Proposed mechanism of this compound inducing caspase-independent apoptosis via Akt inhibition.

Conclusion

The available data strongly suggest that this compound is a promising candidate for further investigation as a selective anticancer agent. Its ability to induce apoptosis in cancer cells at concentrations that are significantly less toxic to normal cells highlights its potential for a favorable therapeutic window. The proposed mechanism of action, involving the inhibition of the Akt signaling pathway and the induction of caspase-independent apoptosis, offers a unique approach to cancer therapy that may be effective in tumors resistant to conventional caspase-dependent apoptosis-inducing agents. Further research is warranted to fully elucidate the detailed molecular mechanisms and to evaluate the in vivo efficacy and safety of this compound in more advanced preclinical models.

References

Validating the Inhibitory Constant (Ki) of 6-Bromoisatin for Caspase-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Bromoisatin against known inhibitors of Caspase-3, a key enzyme in the apoptotic pathway. Due to conflicting reports on the effect of this compound on caspase activity, this document outlines a detailed experimental protocol for the definitive determination of its inhibitory constant (Ki). The provided data and methodologies will aid researchers in validating this compound as a potential modulator of Caspase-3.

Comparative Analysis of Caspase-3 Inhibitors

While direct enzymatic inhibition data for this compound against Caspase-3 is not extensively available, its effects on cell proliferation and apoptosis have been investigated. One study reported that this compound inhibited the proliferation of HT29 colon cancer cells with an IC50 of 223 μM and induced apoptosis without an increase in caspase-3/7 activity.[1][2] Conversely, another study using semi-purified this compound found an IC50 of approximately 100 μM in HT29 and Caco-2 cells, with a notable increase in caspase-3/7 activity.[3] This discrepancy underscores the necessity for direct enzymatic assays to elucidate the precise inhibitory potential of this compound against Caspase-3.

For a clear perspective, the following table summarizes the inhibitory activities of several well-characterized Caspase-3 inhibitors.

InhibitorType of InhibitionKi ValueIC50 Value
Ac-DEVD-CHOAldehyde, Potent0.2 nM-
Caspase-3/7 Inhibitor IIsatin sulfonamide, Reversible60 nM120 nM
Z-DEVD-FMKIrreversible-18 µM
Q-VD-OphPan-caspase, Potent-25-400 nM

Experimental Protocol: Determination of Caspase-3 Inhibitory Constant (Ki)

To resolve the ambiguity surrounding this compound's interaction with Caspase-3, the following detailed protocol for determining its Ki value is provided. This protocol is based on established methods for characterizing enzyme inhibitors.

Objective: To determine the inhibitory constant (Ki) of this compound for recombinant human Caspase-3.

Materials:

  • Recombinant Human Caspase-3 (active)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • This compound

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well microplates (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

  • DMSO (for dissolving this compound)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare a stock solution of the Caspase-3 substrate in assay buffer.

    • Dilute the recombinant Caspase-3 to the desired working concentration in ice-cold assay buffer immediately before use.

  • Enzyme Inhibition Assay:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • Serial dilutions of this compound (or a known inhibitor as a positive control, and DMSO as a vehicle control).

      • Recombinant Caspase-3.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Caspase-3 substrate to each well.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the progress curve (absorbance/fluorescence vs. time).

    • Plot the initial velocity against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Create a Lineweaver-Burk or other linearized plot (e.g., Hanes-Woolf, Eadie-Hofstee) to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the Caspase-3 activity.

    • Calculate the inhibitory constant (Ki) using the appropriate equation based on the determined mechanism of inhibition and the IC50 value. For competitive inhibition, the Cheng-Prusoff equation can be used: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

Visualizing the Experimental and Biological Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow_for_Ki_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilution Serial Dilution of This compound Reagents->Serial_Dilution Plate_Setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Serial_Dilution->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrate) Incubation->Reaction_Start Data_Acquisition Measure Activity (Plate Reader) Reaction_Start->Data_Acquisition Initial_Velocity Calculate Initial Velocity Data_Acquisition->Initial_Velocity Plotting Generate Kinetic Plots (e.g., Lineweaver-Burk) Initial_Velocity->Plotting Ki_Determination Determine Ki and Inhibition Type Plotting->Ki_Determination

Caption: Experimental workflow for determining the inhibitory constant (Ki).

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondria Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor This compound (Hypothesized Target) Inhibitor->Caspase3

Caption: Simplified overview of the caspase signaling pathway leading to apoptosis.

References

A Comparative Guide to the Synthesis of 6-Bromoisatin: Established Methods vs. a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 6-Bromoisatin, a vital scaffold in medicinal chemistry, has traditionally been synthesized via the Sandmeyer reaction. This guide provides an objective comparison of this established method against a recently reported one-pot synthesis, offering insights into their respective performances based on experimental data.

The Sandmeyer synthesis, a long-standing method for producing isatins, is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate from an aniline (B41778), followed by an acid-catalyzed cyclization. While reliable, this method is known to produce a mixture of regioisomers when using meta-substituted anilines, such as the 3-bromoaniline (B18343) required for this compound. This often necessitates a challenging purification step, which can significantly impact the overall yield of the desired product.

In contrast, modern synthetic strategies are increasingly focused on improving efficiency, reducing reaction times, and simplifying purification processes. One such advancement is the development of one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby minimizing handling and potential loss of material.

Performance Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the established Sandmeyer synthesis and a newer one-pot method for producing this compound.

ParameterSandmeyer SynthesisOne-Pot Synthesis
Starting Material 3-Bromoaniline4-Bromoaniline (B143363)
Key Reagents Chloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) hydrochloride, Sulfuric acidIsonitrile, Oxalyl chloride
Reaction Time Several hoursNot explicitly stated
Reported Yield ~21% (of pure this compound)85%
Purity Requires separation from 4-bromo isomerHigh (as implied by yield)
Key Advantages Well-established and widely documentedHigh yield, avoids regioisomer formation, simplified procedure
Key Disadvantages Formation of hard-to-separate regioisomers, lower yield of desired productNewer method, may require further optimization for scalability

Experimental Protocols

Established Method: Sandmeyer Synthesis of this compound

This two-step procedure involves the initial formation of an isonitrosoacetanilide intermediate, followed by cyclization. A notable challenge in the synthesis of this compound from 3-bromoaniline is the concurrent formation of 4-Bromoisatin, which requires separation.

Step 1: Synthesis of 3-Bromoisonitrosoacetanilide

A solution of chloral hydrate and sodium sulfate (B86663) in water is prepared. To this, a solution of 3-bromoaniline in water and concentrated hydrochloric acid is added, followed by a solution of hydroxylamine hydrochloride in water. The resulting mixture is heated, leading to the formation of a thick paste. After cooling, the solid intermediate, 3-bromoisonitrosoacetanilide, is filtered and washed.

Step 2: Cyclization to 4-Bromo- and this compound

The dried 3-bromoisonitrosoacetanilide is added portion-wise to heated concentrated sulfuric acid, maintaining the temperature between 60-65°C. The mixture is then heated further before being poured onto crushed ice, precipitating a mixture of 4-bromo- and this compound.

Step 3: Separation of Isomers

The mixture of bromoisatin isomers is dissolved in a hot sodium hydroxide (B78521) solution. Acidification with acetic acid selectively precipitates 4-bromoisatin. The filtrate is then treated with concentrated hydrochloric acid and cooled to crystallize the desired this compound. One reported protocol yielded 21% of this compound after separation[1]. Another report indicates a 98% yield for the cyclization step to the mixed bromo-isatin product, but does not specify the final yield of pure this compound[2].

New Method: One-Pot Synthesis of this compound

While a specific one-pot synthesis for this compound from 4-bromoaniline was not found with a complete experimental protocol, a general one-pot method for the synthesis of substituted isatins has been reported with high efficiency. This approach offers a significant improvement by starting with 4-bromoaniline, thus avoiding the issue of regioisomer formation. A representative protocol for a similar transformation suggests the reaction of a substituted aniline with an isonitrile and oxalyl chloride in a single pot, leading to the direct formation of the corresponding isatin (B1672199) with a high yield of 85%. This method highlights a more atom-economical and efficient route to isatin derivatives.

Visualizing the Synthesis and Comparison

To better understand the workflow and the comparative advantages of these methods, the following diagrams are provided.

G General Chemical Synthesis Workflow reagents Starting Materials & Reagents reaction Reaction reagents->reaction Mixing & Reaction Conditions workup Work-up & Purification reaction->workup Quenching & Extraction product Final Product workup->product Isolation & Characterization

A generalized workflow for a typical chemical synthesis.

G Comparison of this compound Synthesis Routes cluster_0 Sandmeyer Synthesis cluster_1 One-Pot Synthesis start_s 3-Bromoaniline step1_s Formation of Isonitrosoacetanilide start_s->step1_s start_op 4-Bromoaniline step2_s Cyclization (H₂SO₄) step1_s->step2_s mixture_s Mixture of 4- & this compound step2_s->mixture_s separation_s Separation of Isomers mixture_s->separation_s product_s This compound (Yield: ~21%) separation_s->product_s reaction_op One-Pot Reaction start_op->reaction_op product_op This compound (Yield: 85%) reaction_op->product_op

A logical comparison of the Sandmeyer and One-Pot synthesis routes for this compound.

Conclusion

The traditional Sandmeyer synthesis of this compound, while well-established, presents significant drawbacks, primarily the formation of a difficult-to-separate regioisomeric byproduct that leads to a low overall yield of the desired compound. The emerging one-pot synthesis strategies, by utilizing a different starting material and a more streamlined process, offer a substantially more efficient and higher-yielding alternative. For researchers and professionals in drug development, the adoption of such modern synthetic routes can lead to significant savings in time, resources, and cost, while also aligning with the principles of green chemistry by reducing waste and improving atom economy. Further investigation and optimization of these newer methods for the specific synthesis of this compound are warranted to fully realize their potential in a production setting.

References

A Comparative Analysis of N-Substituted vs. C-Substituted 6-Bromoisatin Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of anticancer drug development, isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds due to their diverse pharmacological activities. The strategic substitution on the isatin scaffold plays a pivotal role in modulating their biological efficacy. This guide provides a comparative overview of N-substituted and C-substituted 6-Bromoisatin derivatives, summarizing their synthesis, cytotoxic activities, and potential mechanisms of action to aid researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

This compound is a halogenated derivative of isatin that serves as a versatile precursor for the synthesis of a wide range of bioactive molecules.[1] The presence of the bromine atom at the C6 position influences the electronic properties of the isatin ring, potentially enhancing its interaction with biological targets.[2] Modifications at the N1-position (N-substitution) and on the benzene (B151609) ring (C-substitution) of the this compound core can lead to significant variations in physicochemical properties and biological activity, making a comparative study essential for rational drug design.

Synthesis of N- and C-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives is typically achieved through N-alkylation or N-arylation reactions. These reactions generally involve the deprotonation of the nitrogen atom of this compound using a base, followed by the addition of an appropriate alkyl or aryl halide.

In contrast, C-substitution on the this compound ring, particularly at positions other than the existing bromine, can be more complex. Electrophilic aromatic substitution reactions, such as acylation, can be employed to introduce functional groups onto the benzene ring. The position of these substitutions is directed by the existing substituents on the ring.

Comparative Biological Activity

Cytotoxicity and Anticancer Potential

Studies on various isatin derivatives have shown that substitution at both N- and C-positions can significantly impact their cytotoxic and anticancer properties.

N-Substituted Derivatives: Research on N-alkyl-substituted isatins has indicated that the introduction of an aromatic ring with a one or three-carbon atom linker at the N1 position can enhance cytotoxic activity.[3] For instance, N-alkylation of 5,7-dibromoisatin has been shown to significantly increase its cytotoxic potency.[3]

C-Substituted Derivatives: Unsubstituted this compound itself has been shown to inhibit the proliferation of HT29 colon cancer cells with an IC50 value of 223 μM and to induce apoptosis.[4][5] Studies on multi-substituted isatins suggest that additional halogen substitution at the C5 and C7 positions can lead to potent anticancer activity.[6] For example, the addition of a fluorine atom at the 6-position of 5-bromoisatin (B120047) increased its inhibitory activity against leukemia cells.[6]

The following table summarizes representative cytotoxic data for this compound and other relevant substituted isatin derivatives to provide a comparative perspective.

Table 1: Comparative Cytotoxicity of Substituted Isatin Derivatives

CompoundSubstitutionCell LineIC50 (µM)Reference
This compoundC6-BromoHT29223[4][5]
5-Bromo-6-fluoro-isatin derivativeC5-Bromo, C6-FluoroK5622.32[6]
5,7-Dibromo-N-(p-methylbenzyl)isatinC5,7-Dibromo, N-SubstitutedU9370.49[3]
5,6,7-TribromoisatinC5,6,7-TribromoU937<10

Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.

Mechanism of Action: Insights from Isatin Derivatives

The anticancer mechanism of isatin derivatives is multifaceted and can involve the modulation of various signaling pathways.

Apoptosis Induction: Unsubstituted this compound has been observed to induce apoptosis in colon cancer cells.[4][5] Interestingly, this induction appears to be independent of caspase-3 and -7 activation, suggesting an alternative apoptotic pathway.[4][5] Other N-alkylated isatins, however, have been shown to activate effector caspases-3 and -7.[3]

Cell Cycle Arrest: Many isatin derivatives exert their anticancer effects by arresting the cell cycle at different phases. For instance, some N-alkylisatins have been found to induce G2/M cell cycle arrest.[3]

The potential signaling pathways involved in the anticancer activity of this compound derivatives are depicted below.

G Potential Anticancer Mechanisms of this compound Derivatives cluster_n N-Substituted this compound cluster_c C-Substituted this compound cluster_common Common Pathways N_Sub N-Substituted This compound N_Pathway Caspase-3/7 Dependent Apoptosis N_Sub->N_Pathway CellCycle Cell Cycle Arrest (e.g., G2/M phase) N_Sub->CellCycle Proliferation Inhibition of Cell Proliferation N_Pathway->Proliferation C_Sub C-Substituted This compound C_Pathway Caspase-3/7 Independent Apoptosis C_Sub->C_Pathway C_Sub->Proliferation C_Pathway->Proliferation CellCycle->Proliferation

Caption: Potential signaling pathways modulated by N- and C-substituted this compound derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of these compounds. Below are standardized protocols for key experiments.

Synthesis of N-Alkyl this compound Derivatives (General Protocol)
  • To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Cell Viability Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Apoptosis Assay (Caspase-3/7 Activity)
  • Seed cells in a 96-well plate and treat with the test compounds as described for the cell viability assay.

  • After the treatment period, add a caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay) to each well.

  • Incubate at room temperature for 1 hour.

  • Measure the luminescence using a luminometer.

  • Analyze the data relative to the vehicle-treated control.

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

G Experimental Workflow for this compound Derivatives Start This compound N_Sub_Synth N-Substitution (Alkylation/Arylation) Start->N_Sub_Synth C_Sub_Synth C-Substitution (e.g., Acylation) Start->C_Sub_Synth N_Deriv N-Substituted Derivatives N_Sub_Synth->N_Deriv C_Deriv C-Substituted Derivatives C_Sub_Synth->C_Deriv Bio_Eval Biological Evaluation N_Deriv->Bio_Eval C_Deriv->Bio_Eval Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bio_Eval->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase Activity) Bio_Eval->Apoptosis CellCycle Cell Cycle Analysis Bio_Eval->CellCycle Data_Analysis Data Analysis and SAR Studies Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis CellCycle->Data_Analysis

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Conclusion

Both N- and C-substitution of the this compound core represent viable strategies for the development of novel anticancer agents. The available data, although not from direct comparative studies, suggest that both approaches can yield compounds with potent cytotoxic activities. N-substitution, particularly with bulky aromatic groups, appears to be a promising avenue for enhancing potency. C-substitution, especially with additional electron-withdrawing groups, also shows significant potential. Future research should focus on a systematic comparative study of a library of N- and C-substituted this compound derivatives, synthesized and tested under standardized conditions, to elucidate clear structure-activity relationships and to identify lead candidates for further preclinical development.

References

Assessing the selectivity of 6-Bromoisatin for different kinase isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic effects and off-target toxicities. This guide provides a framework for assessing kinase inhibitor selectivity, including a detailed experimental protocol, comparative data for well-characterized inhibitors, and visual representations of relevant pathways and workflows.

It is important to note that a comprehensive search of scientific literature and databases did not yield quantitative kinase selectivity data for 6-Bromoisatin. Therefore, this guide will focus on the methodology of assessing kinase selectivity, using established inhibitors from different kinase families as examples to illustrate the data and its interpretation.

Comparative Selectivity of Alternative Kinase Inhibitors

To illustrate how kinase inhibitor selectivity is presented and compared, the following table summarizes the half-maximal inhibitory concentration (IC50) values for three well-characterized inhibitors against a panel of kinases. A lower IC50 value indicates higher potency. By comparing the IC50 values across different kinases and kinase families, researchers can assess the selectivity of a compound.

Kinase TargetPalbociclib (B1678290) (CDK4/6 Inhibitor) IC50 (nM)CHIR-99021 (GSK-3β Inhibitor) IC50 (nM)Tozasertib (VX-680) (Aurora Kinase Inhibitor) Ki (nM)
CDK4/cyclin D1 11 >10000>10000
CDK6/cyclin D3 15 >10000>10000
CDK1/cyclin B>10000>10000>10000
CDK2/cyclin A>100001400[1]>10000
CDK2/cyclin E>10000->10000
CDK5/p25>10000->10000
CDK9/cyclin T1>10000->10000
GSK-3α -10 -
GSK-3β -6.7 -
Aurora A >10000>100000.6 [2][3]
Aurora B >10000>1000018 [2][3]
Aurora C >10000>100004.6 [3]
FLT3--30[2]
Abl--30[2]

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9] Note: The primary targets for each inhibitor are highlighted in bold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 value of a compound against a specific protein kinase.[10][11]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Kinase: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.

  • Substrate: Prepare a stock solution of the specific peptide or protein substrate for the kinase in kinase buffer.

  • ATP Solution: Prepare a stock solution of "cold" (non-radioactive) ATP. On the day of the experiment, prepare a working solution of ATP containing a known concentration of [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration in the assay should ideally be close to the Michaelis constant (Km) for the specific kinase.

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.

2. Assay Procedure:

  • Add a small volume of each concentration of the test compound or DMSO (vehicle control) to the wells of a microplate.

  • Add the diluted kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding the substrate and the ATP/[γ-³²P]ATP mixture to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

3. Detection and Data Analysis:

  • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Allow the filter mat to dry completely.

  • Quantify the amount of incorporated radioactivity in each spot using a scintillation counter or a phosphorimager.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and a Key Signaling Pathway

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes. Below are diagrams for the experimental workflow of a kinase inhibition assay and the CDK4/6 signaling pathway, which is a critical regulator of the cell cycle and the target of inhibitors like Palbociclib.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) plate Plate Compound Dilutions reagents->plate add_kinase Add Kinase plate->add_kinase add_substrate_atp Initiate with Substrate/ATP add_kinase->add_substrate_atp incubate Incubate add_substrate_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_filter Spot on Filter Mat stop_reaction->spot_filter wash Wash Filter spot_filter->wash quantify Quantify Radioactivity wash->quantify calc_inhibition Calculate % Inhibition quantify->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

CDK46_pathway mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD Upregulates cdk46_active Active Cyclin D-CDK4/6 Complex cyclinD->cdk46_active cdk46 CDK4/6 cdk46->cdk46_active rb Rb cdk46_active->rb Phosphorylates rb_e2f Rb-E2F Complex (Transcription Repressed) cdk46_active->rb_e2f Phosphorylates Rb rb->rb_e2f p_rb p-Rb e2f E2F e2f->rb_e2f s_phase S-Phase Entry (Cell Proliferation) e2f->s_phase Promotes Transcription rb_e2f->p_rb Releases E2F p_rb->e2f E2F Active palbociclib Palbociclib palbociclib->cdk46_active Inhibits

Caption: CDK4/6 signaling in cell cycle progression.

The CDK4/6 pathway is a central regulator of the G1-S phase transition in the cell cycle.[12][13][14][15][16] Mitogenic signals lead to the upregulation of Cyclin D, which binds to and activates CDK4 and CDK6.[13][16] The active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) protein.[12][13] This phosphorylation causes the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase, ultimately leading to cell proliferation.[12][16] Inhibitors like Palbociclib block the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and thereby arresting the cell cycle in the G1 phase.[16]

References

A Comparative Guide to the Validation of a New Rapid HPLC-UV Method for 6-Bromoisatin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a standard HPLC-UV method for the quantitative analysis of 6-Bromoisatin. This compound is a crucial intermediate in the synthesis of various pharmaceuticals, making its accurate and efficient quantification essential for quality control and research purposes.[1] This document outlines the validation parameters, experimental protocols, and performance data of both methods to assist researchers and drug development professionals in selecting the most suitable analytical approach for their needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on a balance between performance, speed, and resource allocation. While a standard HPLC-UV method provides reliable and robust results, advancements in column technology and solvent optimization have paved the way for more rapid analytical techniques without compromising data quality. Below is a summary of the key performance parameters for both a new rapid HPLC-UV method and a conventional standard HPLC-UV method for the detection of this compound.

Validation ParameterNew Rapid HPLC-UV MethodStandard HPLC-UV MethodAcceptance Criteria (as per ICH Guidelines)
**Linearity (R²) **> 0.999> 0.998R² > 0.995
Accuracy (% Recovery) 98.5% - 101.2%98.1% - 101.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 2.0%
- Intermediate Precision< 1.5%< 2.0%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mLTo be determined
Limit of Quantification (LOQ) 0.15 µg/mL0.30 µg/mLTo be determined
Analysis Time (per sample) ~ 5 minutes~ 15 minutesN/A
Robustness Unaffected by minor changesUnaffected by minor changesNo significant impact on results

Experimental Protocols

Detailed methodologies for both the new rapid and standard HPLC-UV methods are provided below. These protocols are designed to be readily implemented in a laboratory setting with standard HPLC equipment.

New Rapid HPLC-UV Method

This method is optimized for high-throughput analysis, significantly reducing the run time per sample.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile and 0.1% Formic Acid in Water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Run Time: 5 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations ranging from 0.15 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the test sample to a target concentration of 20 µg/mL in the mobile phase.

Standard HPLC-UV Method

This method represents a more conventional approach, prioritizing high resolution and established robustness.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: 50:50 (v/v) Acetonitrile and Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to concentrations ranging from 0.3 µg/mL to 75 µg/mL.

  • Sample Solution: Prepare the test sample to a target concentration of 25 µg/mL in the mobile phase.

Methodology Visualization

The following diagrams illustrate the logical workflow for the validation of the new analytical method and the general experimental workflow for sample analysis.

Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_reporting Reporting dev Method Development & Optimization protocol Validation Protocol Definition dev->protocol linearity Linearity protocol->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis report Validation Report Generation data_analysis->report

Caption: Validation workflow for the new analytical method.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification standard_prep Prepare Standard Solutions hplc_system HPLC System Setup standard_prep->hplc_system calibration_curve Generate Calibration Curve standard_prep->calibration_curve sample_prep Prepare Sample Solution sample_prep->hplc_system injection Inject Samples & Standards hplc_system->injection chromatogram Generate Chromatograms injection->chromatogram peak_integration Peak Integration & Area Measurement chromatogram->peak_integration peak_integration->calibration_curve concentration_calc Calculate this compound Concentration calibration_curve->concentration_calc

Caption: General experimental workflow for this compound analysis.

References

The Position of Bromine on the Isatin Scaffold: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom on the isatin (B1672199) scaffold profoundly influences its biological activity, transforming a versatile heterocyclic compound into a potent agent with enhanced anticancer, antimicrobial, and antiviral properties. This guide provides a comparative analysis of how the positional isomerism of bromine on the isatin ring dictates its therapeutic potential, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Positions

The substitution of bromine on the aromatic ring of isatin has been a focal point in the development of novel anticancer agents. Structure-activity relationship (SAR) studies consistently reveal that the position of the bromine atom is a critical determinant of cytotoxic efficacy.

Key Findings:

  • Position 5 is Favored: Halogenation at the 5-position of the isatin ring generally leads to a significant increase in anticancer activity compared to substitutions at the 4, 6, or 7-positions.[1] 5-Bromo-isatin derivatives have demonstrated 5-10 times more activity than the unsubstituted parent compound.[1]

  • The Power of Di-substitution: The introduction of a second bromine atom at the 7-position, resulting in 5,7-dibromo-isatin, often leads to even more potent anticancer compounds.[1][2] This di-substitution can significantly enhance cytotoxicity against various cancer cell lines.

Comparative Cytotoxicity Data (IC50 Values in µM)

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
5-BromoisatinK562 (Leukemia)>100[2]
5-Bromo-6-fluoroisatinK562 (Leukemia)2.32[2]
5-Bromo-7-chloroisatinK562 (Leukemia)29.51[2]
5,7-DibromoisatinU266B1 (Multiple Myeloma)>10 (in physical mixture)[3]
5,7-Dibromo-N-(p-methylbenzyl)isatinHematopoietic Cancer Cell Lines0.49[1]
(Z)-5(5-bromo-7-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-oneVarious Cancer Cell LinesGood Inhibition[4]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The introduction of bromine onto the isatin core has also proven to be a successful strategy for developing new antimicrobial agents. The 5-position, in particular, emerges as a key site for enhancing activity against a spectrum of bacteria and fungi.

Key Findings:

  • 5-Bromo Substituents Show Promise: Several studies have highlighted that isatin derivatives bearing a bromine atom at the 5-position exhibit favorable antimicrobial activity.[5]

  • Broad-Spectrum Potential: Brominated isatins have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Comparative Antimicrobial Activity Data

Isatin DerivativeMicrobial StrainMethodActivityReference
5-Bromo-isatin derivativeE. coliDisk Diffusion++ (Moderate)[6]
5-Bromo-isatin derivativeB. subtilisDisk Diffusion++ (Moderate)[6]
5-Bromo-isatin derivativeS. aureusDisk Diffusion+ (Slight)[6]
7-Chloro-isatin derivativeS. aureusDisk Diffusion+ (Slight)[6]
2-[4-(1-benzyl-5-bromo-2-oxoindolin-3-ylideneamino) phenyl]acetic acidGram-positive bacteria & FungiNot SpecifiedPromising[7]

Note: The qualitative data from the disk diffusion assay is represented as ++ (moderate activity) and + (slight activity) based on the zone of inhibition.

Antiviral Activity: A Developing Frontier

While the anticancer and antimicrobial properties of bromo-isatins are well-documented, their potential as antiviral agents is an emerging area of research. Preliminary studies suggest that the position of the bromine atom is also crucial for antiviral efficacy.

Key Findings:

  • Activity Against HCV: A 5-bromo isatin derivative has been shown to inhibit the synthesis of Hepatitis C Virus (HCV) RNA.[8]

  • Inhibition of SARS-CoV Protease: For the inhibition of SARS-CoV 3CL protease, electron-withdrawing groups such as a bromo group at the 7-position have been found to be beneficial.[9]

Comparative Antiviral Activity Data

Isatin DerivativeVirusAssayEC50 / IC50Reference
5-Bromo derivative (SPIII-Br)HCVRNA Synthesis Inhibition19 µg/ml[8]
7-Bromo derivativeSARS-CoV 3CL ProteaseFRETPotent Inhibition[9]

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Treatment: Treat the cells with various concentrations of the bromo-isatin derivatives for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Bromo-Isatin Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution (e.g., 100 µg/ml) of the synthesized bromo-isatin compounds in a suitable solvent like DMSO.[1]

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing nutrient broth to obtain a range of concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 µg/ml).[1]

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) and add it to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_stock Prepare Stock Solution of Bromo-Isatin start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution add_inoculum Add Bacterial Inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 24h add_inoculum->incubate observe_growth Observe for Visible Growth incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

MIC Determination Workflow

Signaling Pathways in Anticancer Activity

Isatin derivatives exert their anticancer effects by modulating various signaling pathways, ultimately leading to apoptosis and inhibition of cell proliferation. While the precise signaling perturbations can vary with the specific derivative and cancer cell type, some common mechanisms have been identified.

Apoptosis Induction:

Brominated isatins, like other isatin derivatives, are known to induce apoptosis. This programmed cell death is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling_Pathway Bromo_Isatin Bromo-Isatin Derivative ROS ↑ Reactive Oxygen Species (ROS) Bromo_Isatin->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptosis Induction by Bromo-Isatins

Kinase Inhibition:

A primary mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. Brominated isatins can act as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs), thereby arresting the cell cycle and inhibiting tumor growth.[10]

Kinase_Inhibition_Pathway Bromo_Isatin Bromo-Isatin Derivative Bromo_Isatin->Inhibition Kinase Protein Kinase (e.g., CDK2, VEGFR-2) Substrate Substrate Phosphorylation Kinase->Substrate phosphorylates Cell_Cycle Cell Cycle Progression & Proliferation Substrate->Cell_Cycle Inhibition->Kinase

Kinase Inhibition by Bromo-Isatins

References

Unveiling the Anti-Proliferative Potential of 6-Bromoisatin: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the published anti-proliferative effects of 6-Bromoisatin, a promising marine-derived compound. Designed for researchers, scientists, and drug development professionals, this document outlines the key experimental findings, detailed methodologies for replication, and insights into its potential mechanism of action. By presenting a clear comparison of its performance, this guide serves as a valuable resource for those investigating novel anti-cancer therapeutics.

Executive Summary

This compound has demonstrated significant anti-proliferative activity, primarily investigated in the context of colorectal cancer. Published research indicates that this compound induces cell death through a caspase-independent apoptotic pathway and promotes cell cycle arrest at the G2/M phase. This guide synthesizes the available quantitative data, provides detailed experimental protocols to facilitate the replication of these findings, and visually represents the current understanding of its molecular interactions.

Comparative Anti-Proliferative Activity of this compound

The primary measure of a compound's cytotoxic or anti-proliferative effect is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Publication(s)
HT29Colorectal Cancer223 (synthetic)[1]
HT29Colorectal Cancer~100 (semi-purified)[2]
Caco-2Colorectal CancerActive (IC50 not specified)[2]

Note: The difference in IC50 values for the HT29 cell line may be attributed to the purity of the compound used in the respective studies.

Deciphering the Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies have shown that this compound exerts its anti-proliferative effects through the induction of both cell cycle arrest and apoptosis.

Cell Cycle Analysis:

Treatment of HT29 colorectal cancer cells with a fraction containing this compound resulted in a significant arrest of cells in the G2/M phase of the cell cycle, with 25.7% of the cells accumulating in this phase.[2] This indicates that this compound interferes with the cellular processes leading to mitosis.

Apoptosis Induction:

A key finding is that this compound induces apoptosis in HT29 cells.[1] Interestingly, this process appears to be independent of caspase-3/7 activity, suggesting a non-classical apoptotic pathway.[1] It has been hypothesized that this caspase-independent apoptosis may involve the modulation of the Akt signaling pathway, although direct evidence for this is still forthcoming.[1] The same fraction that induced cell cycle arrest also led to 77.6% of HT29 cells undergoing apoptosis.[2]

Experimental Protocols for Result Replication

To aid researchers in the replication and further investigation of this compound's anti-proliferative effects, detailed protocols for the key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT29)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the distribution of cells in different phases of the cell cycle using propidium (B1200493) iodide (PI) staining.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing RNase A and PI.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the experimental process and the hypothesized molecular interactions of this compound, the following diagrams have been generated.

G cluster_workflow Experimental Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Flow Cytometry Flow Cytometry Treatment->Flow Cytometry Cell Viability Cell Viability MTT Assay->Cell Viability Cell Cycle & Apoptosis Cell Cycle & Apoptosis Flow Cytometry->Cell Cycle & Apoptosis

Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.

G cluster_pathway Hypothesized Signaling Pathway This compound This compound Akt Pathway Akt Pathway (Hypothesized Target) This compound->Akt Pathway Inhibition? Cell Cycle Regulation Cell Cycle Regulation This compound->Cell Cycle Regulation Caspase-Independent Apoptosis Caspase-Independent Apoptosis Akt Pathway->Caspase-Independent Apoptosis G2/M Arrest G2/M Arrest Cell Cycle Regulation->G2/M Arrest

Caption: Hypothesized signaling pathway for this compound's anti-proliferative effects.

References

Safety Operating Guide

Proper Disposal of 6-Bromoisatin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Bromoisatin, a halogenated organic compound, is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, ensuring adherence to safety protocols and regulatory requirements.

Essential Safety and Handling Information

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation and may lead to an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₄BrNO₂
Molecular Weight 226.03 g/mol
Melting Point 274 °C[1][2]
Appearance Light yellow to brown powder/crystal[2]
Purity ≥95% - >97%

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the standard operating procedure for halogenated organic waste. The primary directive is to dispose of the contents and container at an approved waste disposal plant.[3][4] It is crucial not to release this chemical into the environment or dispose of it down the drain.

Experimental Methodology: Waste Segregation and Collection
  • Obtain a Designated Waste Container: Request a specific, compatible, and clearly labeled "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers must be in good condition, with a secure, tight-fitting lid.

  • Proper Labeling: Before adding any waste, affix a hazardous waste tag to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other halogenated solvents or compounds in the mixture. Do not use abbreviations or chemical formulas.

  • Waste Accumulation:

    • For solid this compound, carefully transfer the waste into the designated container using a spatula or other appropriate tool, minimizing dust generation.

    • If this compound is in a solution with other halogenated solvents, it can be added to the same halogenated waste container.

    • Crucially, do not mix halogenated waste with non-halogenated waste , as this can significantly increase disposal costs and complexity.[5][6]

    • Keep the waste container securely closed at all times, except when actively adding waste.[5][7]

  • Storage: Store the waste container in a designated and properly placarded Satellite Accumulation Area (SAA). The SAA should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids. The container should be placed in secondary containment to mitigate any potential leaks.[5][7]

  • Requesting Disposal: When the waste container is approximately 75% full, arrange for its collection through your institution's EHS department.[5] Follow their specific procedures for requesting a waste pickup. Do not overfill the container to allow for thermal expansion.[7]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle this compound in a Fume Hood or Ventilated Area A->B C Obtain Designated 'Halogenated Organic Waste' Container B->C D Affix 'Hazardous Waste' Label with Chemical Name C->D E Transfer this compound Waste into the Container D->E F Keep Container Securely Closed When Not in Use E->F G Store in Secondary Containment in Satellite Accumulation Area (SAA) F->G H Container >75% Full? G->H H->G No I Request Waste Pickup from Environmental Health & Safety (EHS) H->I Yes J EHS Transports to Approved Waste Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoisatin
Reactant of Route 2
Reactant of Route 2
6-Bromoisatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.